molecular formula C6H12O3 B2780891 4-Methoxypentanoic acid CAS No. 818-65-5

4-Methoxypentanoic acid

Cat. No.: B2780891
CAS No.: 818-65-5
M. Wt: 132.159
InChI Key: NNADTHRVGBWACO-UHFFFAOYSA-N
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Description

Product Overview 4-Methoxypentanoic acid (CAS No: 818-65-5) is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . This compound features a pentanoic acid backbone with a methoxy substituent at the fourth carbon, making it a useful building block in organic synthesis and medicinal chemistry research. It is offered in high purity (typically 95%+) and is available for custom synthesis and bulk orders to support various research initiatives . Research Applications and Value While specific biological or mechanistic studies on 4-methoxypentanoic acid are not extensively reported in the current literature, its structure suggests potential as a valuable intermediate. Researchers may employ this compound in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or functional materials. Compounds with methoxy and carboxylic acid functional groups often serve as precursors in the development of active ingredients or are used to study structure-activity relationships (SAR) . The methoxy group can influence the electronic properties and lipophilicity of a molecule, which are critical parameters in drug design and material science . Handling and Compliance This product is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures comply with their institution's safety guidelines and local regulations.

Properties

IUPAC Name

4-methoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNADTHRVGBWACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-65-5
Record name 4-methoxypentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxypentanoic acid CAS number 818-65-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxypentanoic Acid (CAS 818-65-5): Properties, Synthesis, Analysis, and Research Applications

Executive Summary

4-Methoxypentanoic acid (CAS 818-65-5) is a functionalized carboxylic acid with potential applications as a chiral building block and intermediate in organic synthesis and drug development. Its structure, featuring a carboxylic acid, a stereocenter at the C4 position, and a methoxy group, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details robust analytical methodologies for its characterization and quantification, and explores its potential applications, particularly in the context of medicinal chemistry. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Profile

4-Methoxypentanoic acid is a small molecule incorporating both acidic and ether functional groups.[1] Its physical and chemical characteristics are dictated by these features, influencing its solubility, reactivity, and spectroscopic behavior.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 818-65-5 [1][2]
Molecular Formula C₆H₁₂O₃ [1][3]
Molecular Weight 132.16 g/mol [1][2]
IUPAC Name 4-methoxypentanoic acid [1][4]
SMILES CC(CCC(=O)O)OC [1][2]
InChIKey NNADTHRVGBWACO-UHFFFAOYSA-N [1][5]

| Monoisotopic Mass | 132.078644241 Da |[1] |

Predicted Spectroscopic Data

The structural confirmation of 4-methoxypentanoic acid relies on standard spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton (-COOH) would appear as a broad singlet at a highly variable, downfield chemical shift (>10 ppm).[6] The proton on the chiral center (C4-H) would be a multiplet, coupled to the adjacent methyl and methylene protons. The methoxy group (-OCH₃) would present as a sharp singlet around 3.3-3.4 ppm, and the methyl group at C5 would be a doublet. The two methylene groups (C2-H₂ and C3-H₂) would show complex splitting patterns in the aliphatic region.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing between 170-180 ppm.[6] The carbon bearing the methoxy group (C4) would be found around 70-80 ppm, while the methoxy carbon itself would be near 55-60 ppm. The remaining aliphatic carbons (C2, C3, C5) would appear in the upfield region of the spectrum.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching absorption around 1700-1725 cm⁻¹.[6] A C-O stretching band for the ether linkage is also expected around 1075-1150 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization would likely lead to fragmentation, with key losses corresponding to the methoxy group, the carboxylic acid group, and alkyl fragments. Predicted high-resolution mass spectrometry data for various adducts can provide confirmation of the elemental composition.[5]

Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 133.08592 127.5
[M+Na]⁺ 155.06786 134.2
[M-H]⁻ 131.07136 126.5

Data sourced from PubChemLite prediction tools.[5]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can commence from a commercially available starting material like ethyl 4-hydroxypentanoate. The workflow involves two primary steps: methylation of the secondary alcohol and subsequent hydrolysis of the ester to yield the final carboxylic acid.

G start Ethyl 4-hydroxypentanoate (Starting Material) step1 Williamson Ether Synthesis (Methylation) start->step1 1. NaH 2. CH₃I intermediate Ethyl 4-methoxypentanoate (Intermediate) step1->intermediate step2 Saponification (Ester Hydrolysis) intermediate->step2 1. NaOH (aq) 2. H₃O⁺ product 4-Methoxypentanoic acid (Final Product) step2->product purify Purification (e.g., Chromatography) product->purify

Caption: Proposed two-step synthesis of 4-methoxypentanoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 4-methoxypentanoic acid from ethyl 4-hydroxypentanoate.

Step 1: Methylation of Ethyl 4-hydroxypentanoate

  • Causality: This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. Sodium hydride (NaH), a strong base, is used to deprotonate the hydroxyl group to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction.[7]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

  • Add a solution of ethyl 4-hydroxypentanoate (1.0 equivalent) in anhydrous THF dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methoxypentanoate.

Step 2: Saponification to 4-Methoxypentanoic acid

  • Causality: Saponification is the base-mediated hydrolysis of an ester. Sodium hydroxide attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.

  • Dissolve the crude ethyl 4-methoxypentanoate from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting ester by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford pure 4-methoxypentanoic acid.

Analytical Methodologies

Accurate quantification and characterization of 4-methoxypentanoic acid, particularly in complex matrices like biological fluids or reaction mixtures, require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. Protocols can be adapted from validated methods for structurally similar analytes like 4-hydroxypentanoic acid.[8][9]

G cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path gc_deriv Derivatization (e.g., Silylation) gcms GC-MS Analysis gc_deriv->gcms data Data Processing & Quantification gcms->data lcms LC-MS/MS Analysis (Direct Injection) lcms->data sample Sample (e.g., Plasma, Reaction Mixture) prep Sample Preparation (Protein Precipitation / LLE) sample->prep prep->gc_deriv prep->lcms

Caption: General analytical workflow for 4-methoxypentanoic acid.

Method Comparison

The choice between GC-MS and LC-MS/MS depends on sample throughput, available instrumentation, and the complexity of the matrix.

Table 3: Comparison of Primary Analytical Techniques

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (to increase volatility) Often not required
Sample Throughput Lower, due to extra derivatization step Higher, with simpler sample preparation
Sensitivity High Very High
Selectivity High, especially with Selected Ion Monitoring (SIM) Very High, due to Multiple Reaction Monitoring (MRM)
Robustness Generally robust, but derivatization can add variability High, with less sample manipulation

This comparison is adapted from guides for similar hydroxy acids.[8]

Protocol: LC-MS/MS Quantification in a Biological Matrix

Objective: To quantify 4-methoxypentanoic acid in plasma. This protocol is adapted from established methods for similar small polar molecules.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated 4-methoxypentanoic acid).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.[9]

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 5 µL.[9]

    • MS System: Triple quadrupole mass spectrometer operating in negative ion mode.

    • MRM Transitions: Specific parent-daughter ion transitions for 4-methoxypentanoic acid and its internal standard must be determined via infusion and optimization.

Applications in Research and Drug Development

The true value of 4-methoxypentanoic acid lies in its potential as a versatile building block and a lead structure for modification in drug discovery programs.

  • Chiral Building Block: As a chiral molecule, enantiomerically pure forms of 4-methoxypentanoic acid can serve as valuable starting materials for the asymmetric synthesis of complex target molecules, where stereochemistry is critical for biological activity.

  • Potential Biological Activity: While this specific molecule is not widely studied, compelling evidence from related structures suggests a high potential for bioactivity. For instance, the synthesis of (±)-4-methoxydecanoic acid revealed it to be seventeen times more potent as an antifungal agent against Candida albicans and Cryptococcus neoformans compared to its unsubstituted parent acid.[7] The researchers speculate that the mid-chain methoxy group may increase solubility or enhance disruption of the fungal membrane.[7] This finding provides a strong rationale for investigating 4-methoxypentanoic acid and its derivatives in antifungal or antibacterial screening campaigns.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight (132.16 g/mol ), 4-methoxypentanoic acid fits the profile of a molecular fragment.[1] It could be used in FBDD screens to identify low-affinity binders to protein targets, which can then be elaborated into more potent leads.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-methoxypentanoic acid is classified as a hazardous substance.[1]

Table 4: GHS Hazard Identification

Pictogram Code Hazard Statement

|


| H315 | Causes skin irritation |
|

| H318 | Causes serious eye damage |
|

| H335 | May cause respiratory irritation |
Source: PubChem.[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[11]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[12]

    • Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a NIOSH/MSHA approved respirator.[11]

First Aid Measures
  • After Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, seek medical attention.[11]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[11]

References

  • PubChem. 4-Methoxypentanoic acid | C6H12O3 | CID 422316. National Institutes of Health. [Link]

  • Chemspace. 4-methoxypentanoic acid - C6H12O3 | CSCS00000699820. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No.[Link]

  • Ayala-Lara, J. J., et al. The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. PMC. [Link]

  • PubChemLite. 4-methoxypentanoic acid (C6H12O3). [Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

Sources

physical characteristics of 4-Methoxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of 4-Methoxypentanoic Acid

Introduction

4-Methoxypentanoic acid is a carboxylic acid derivative featuring a five-carbon chain with a methoxy group at the fourth position. As a functionalized organic molecule, its physical properties are dictated by the interplay between the polar carboxylic acid and ether functionalities and the nonpolar aliphatic backbone. This guide provides a comprehensive overview of the known and predicted , offering field-proven insights and standardized methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental physicochemical profile for applications in synthesis, formulation, and analytical development.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

IdentifierValueSource
IUPAC Name 4-methoxypentanoic acid[1]
CAS Number 818-65-5[1][2]
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2][3]
Canonical SMILES CC(CCC(=O)O)OC[1]
InChIKey NNADTHRVGBWACO-UHFFFAOYSA-N[1][4]

Computed Physicochemical Properties

Direct experimental data for many physical properties of 4-Methoxypentanoic acid are not extensively reported in the literature. However, computational models provide reliable estimates that are invaluable for predicting behavior and designing experiments. The following properties have been calculated using established algorithms.[1]

PropertyPredicted ValueSignificance in Drug Development
XLogP3-AA 0.4Predicts the lipophilicity and partitioning behavior between aqueous and lipid phases, influencing absorption and distribution.[1]
Hydrogen Bond Donor Count 1The carboxylic acid group can donate one hydrogen bond, impacting solubility and interactions with biological targets.[1]
Hydrogen Bond Acceptor Count 3The three oxygen atoms can accept hydrogen bonds, enhancing aqueous solubility and receptor binding potential.[1]
Polar Surface Area (PSA) 46.5 ŲRelates to a molecule's ability to permeate cell membranes; values in this range are often associated with good oral bioavailability.[1]
Rotatable Bond Count 4Indicates molecular flexibility, which can affect binding affinity to target proteins.[1]

Physical State, Thermal Properties, and Solubility

Physical State and Appearance

While specific observational data for 4-Methoxypentanoic acid is sparse, related short-chain carboxylic acids are typically colorless to pale yellow liquids at room temperature.[5] For instance, the structural isomer 4-Methyl-2-oxopentanoic acid is a colorless to pale yellow liquid.[5] It is reasonable to infer that 4-Methoxypentanoic acid would present similarly.

Melting and Boiling Points
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Pentanoic Acid102.13-34.5186-187
4-Methylpentanoic Acid116.16-33199-201[6][7]
4-Methoxypentanoic Acid 132.16 Not Reported Not Reported

Based on the trend of increasing boiling point with molecular weight and polarity, it is predicted that the boiling point of 4-Methoxypentanoic acid will be higher than that of 4-Methylpentanoic acid.

Solubility Profile

The solubility of 4-Methoxypentanoic acid is governed by its amphiphilic nature.

  • Aqueous Solubility : The carboxylic acid group can ionize and participate in hydrogen bonding, conferring solubility in water.[5] However, the five-carbon chain introduces hydrophobic character, which likely prevents infinite miscibility. The aqueous solubility is expected to be significantly influenced by pH; in basic solutions, the formation of the carboxylate salt will dramatically increase water solubility.[3]

  • Organic Solvent Solubility : It is expected to be readily soluble in polar organic solvents such as methanol, ethanol, and chloroform, which can solvate both the polar functional groups and the nonpolar alkyl chain.[3][8]

Acidity and Spectral Characteristics

Acidity (pKa)

The pKa value for 4-Methoxypentanoic acid is not experimentally documented in available literature. However, the pKa for simple, linear carboxylic acids is typically around 4.8. The methoxy group at the 4-position is too distant to exert a strong inductive effect on the carboxylic acid proton. Therefore, the pKa of 4-Methoxypentanoic acid is predicted to be in the range of 4.5 to 5.0 , similar to other aliphatic carboxylic acids.[3]

Spectral Data
  • Mass Spectrometry (MS) : Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. For the [M+H]⁺ adduct (m/z 133.08592), the predicted CCS is 127.5 Ų. For the [M-H]⁻ adduct (m/z 131.07136), the predicted CCS is 126.5 Ų.[4] These values are useful for identification in complex mixtures via ion mobility-mass spectrometry.

  • Nuclear Magnetic Resonance (¹H NMR) : The expected proton NMR spectrum would show characteristic signals: a singlet for the methoxy group (-OCH₃) around 3.3 ppm, a multiplet for the proton on the chiral center (-CH(OCH₃)-) around 3.5-3.8 ppm, signals for the aliphatic chain protons (-CH₂CH₂-) between 1.5-2.5 ppm, a doublet for the terminal methyl group (-CH₃) around 1.2 ppm, and a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹ and a strong C=O (carbonyl) stretch appearing at approximately 1710 cm⁻¹. A C-O stretch from the ether linkage would be expected in the 1150-1085 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating protocols for determining the key physical properties of a compound like 4-Methoxypentanoic acid.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity involves confirming its identity before determining its physical properties.

G cluster_0 Identity Confirmation cluster_1 Property Determination MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy Confirm Structure MS->NMR Structure Elucidation MP Melting Point (Capillary Method) NMR->MP Purity Confirmed BP Boiling Point (Microscale) MP->BP Sol Solubility Assessment (Visual Method) MP->Sol pKa pKa Determination (Potentiometric Titration) Sol->pKa

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxypentanoic Acid: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 4-methoxypentanoic acid, a chiral carboxylic acid with significant potential as a building block in organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, physicochemical properties, spectroscopic signature, synthetic pathways, and safety considerations.

Introduction and Strategic Importance

4-Methoxypentanoic acid is an organic compound featuring a five-carbon backbone. Its strategic importance in chemical synthesis stems from its bifunctional nature, containing both a carboxylic acid and an ether group. The presence of a chiral center at the fourth carbon (C4) introduces stereochemical complexity, a critical consideration in the development of pharmacologically active molecules where enantiomers can exhibit profoundly different biological activities and toxicological profiles. Its structure makes it a valuable intermediate for constructing more complex molecular architectures.[1]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to its application. The compound is systematically identified through its nomenclature and structural codes.

  • IUPAC Name : 4-methoxypentanoic acid[2]

  • Molecular Formula : C₆H₁₂O₃[2]

  • CAS Number : 818-65-5[2]

  • Canonical SMILES : CC(CCC(=O)O)OC[2]

  • InChI Key : NNADTHRVGBWACO-UHFFFAOYSA-N[2]

The structure consists of a pentanoic acid core where a methoxy group (–OCH₃) is substituted at the C4 position. This C4 carbon is a stereocenter, meaning 4-methoxypentanoic acid can exist as two distinct enantiomers: (R)-4-methoxypentanoic acid and (S)-4-methoxypentanoic acid. The separation or stereoselective synthesis of these enantiomers is often a crucial step in drug development to isolate the desired therapeutic effect.

G Start Ethyl 4-hydroxypentanoate Step1 1. NaH, THF 2. CH₃I Start->Step1 Intermediate Ethyl 4-methoxypentanoate Step1->Intermediate Step2 1. NaOH, H₂O/EtOH 2. H₃O⁺ Intermediate->Step2 Product 4-Methoxypentanoic Acid Step2->Product

Sources

An In-Depth Technical Guide to 4-Methoxypentanoic Acid: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methoxypentanoic acid, a versatile bifunctional molecule. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, provides validated methodologies for its synthesis and characterization, and explores its potential applications as a strategic building block in medicinal chemistry and materials science.

Core Physicochemical and Structural Characteristics

4-Methoxypentanoic acid (C₆H₁₂O₃) is a carboxylic acid featuring a methoxy group at the C4 position. This unique arrangement of a terminal carboxylic acid and a secondary ether confers upon it a dual reactivity, making it a valuable intermediate for organic synthesis. The carboxylic acid moiety provides a handle for standard transformations such as amidation, esterification, and salt formation, while the ether linkage is generally stable but can influence the molecule's overall polarity and solubility.

Key Physicochemical Data

The fundamental properties of 4-methoxypentanoic acid are summarized below, providing a critical reference for experimental design and characterization.

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[1][2]
Molecular Weight 132.16 g/mol PubChem[1]
Monoisotopic Mass 132.078644241 DaPubChem[1][2]
CAS Number 818-65-5PubChem[1]
IUPAC Name 4-methoxypentanoic acidPubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Predicted XLogP3-AA 0.4PubChem[1]
Spectroscopic Profile: A Self-Validating System

Accurate characterization is paramount for confirming the identity and purity of 4-methoxypentanoic acid. The expected spectroscopic data serves as a benchmark for validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected resonances include a doublet for the C5 methyl group, a singlet for the methoxy protons, and multiplets for the methylene and methine protons of the pentanoic backbone. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Other characteristic signals include the methoxy carbon and the five distinct carbons of the pentanoic chain.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to its molecular weight minus one proton.[3] High-resolution mass spectrometry (HRMS) should confirm the exact mass to within a few parts per million (ppm), validating the elemental composition.[1] Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of CO₂ from the carboxylate anion.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum provides validation of the key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A distinct C-O stretching band for the ether linkage is expected around 1075-1150 cm⁻¹.

Synthesis and Purification Protocol

The synthesis of 4-methoxypentanoic acid can be efficiently achieved through a robust two-step sequence starting from a commercially available precursor, ethyl 4-hydroxypentanoate. This pathway is chosen for its high efficiency, use of standard reagents, and straightforward purification.

Workflow for Synthesis of 4-Methoxypentanoic Acid

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification (Ester Hydrolysis) start Ethyl 4-hydroxypentanoate reagent1 Sodium Hydride (NaH) in dry THF start->reagent1 intermediate Sodium Alkoxide Intermediate reagent1->intermediate reagent2 Methyl Iodide (CH3I) intermediate->reagent2 product1 Ethyl 4-methoxypentanoate reagent2->product1 reagent3 NaOH / H2O, EtOH Reflux product1->reagent3 intermediate2 Sodium 4-methoxypentanoate reagent3->intermediate2 reagent4 Aqueous HCl (acidification) intermediate2->reagent4 final_product 4-Methoxypentanoic Acid reagent4->final_product DrugDiscovery cluster_synthesis Synthesis & Derivatization cluster_application Application cluster_outcome Therapeutic Development start 4-Methoxypentanoic Acid derivatization Functional Group Interconversion (e.g., Amidation, Esterification) start->derivatization mcr Multicomponent Reactions (e.g., Ugi, Passerini) start->mcr fragment Fragment-Based Screening start->fragment library Compound Library Generation derivatization->library linker Linker Synthesis for ADCs/PROTACs derivatization->linker mcr->library screening High-Throughput Screening library->screening lead_opt Lead Optimization linker->lead_opt hit_id Hit Identification fragment->hit_id screening->hit_id hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

An In-depth Technical Guide to the Solubility of 4-Methoxypentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methoxypentanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern its solubility, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of Solubility in Application

4-Methoxypentanoic acid, a derivative of pentanoic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and formulation is fundamentally linked to its solubility profile. Understanding how 4-Methoxypentanoic acid interacts with different organic solvents is critical for a range of applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase is fundamental to reaction kinetics and yield.

  • Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification techniques.

  • Formulation Development: In pharmaceutical sciences, the ability to dissolve a compound in a suitable solvent system is crucial for creating stable and bioavailable drug products.

  • Analytical Chemistry: The choice of solvent is paramount for techniques such as chromatography and spectroscopy to ensure accurate quantification and characterization.

This guide will provide a detailed examination of the factors influencing the solubility of 4-Methoxypentanoic acid and a practical framework for its experimental determination.

Physicochemical Properties of 4-Methoxypentanoic Acid

A molecule's solubility is a direct consequence of its structural and electronic properties. The key physicochemical parameters for 4-Methoxypentanoic acid are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C6H12O3PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
IUPAC Name 4-methoxypentanoic acidPubChem[1]
CAS Number 818-65-5PubChem[1]
Predicted XlogP 0.4PubChem[1]

The structure of 4-Methoxypentanoic acid contains both a polar carboxylic acid group (-COOH) and a methoxy group (-OCH3), along with a five-carbon aliphatic chain. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the methoxy group can act as a hydrogen bond acceptor. The aliphatic backbone contributes to its nonpolar character. The predicted XlogP value of 0.4 suggests a relatively balanced hydrophilic and lipophilic nature.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the foundational concept in predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Methoxypentanoic acid, the key intermolecular interactions at play are:

  • Hydrogen Bonding: The carboxylic acid group is capable of strong hydrogen bonding, both with itself (forming dimers) and with protic solvents (e.g., alcohols) or solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).

  • Dipole-Dipole Interactions: The polar C=O and C-O bonds in the carboxylic acid and methoxy groups create a molecular dipole, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl chain interacts with nonpolar solvents through these weaker forces.

The overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Qualitative Solubility Profile: An Expert Assessment

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): 4-Methoxypentanoic acid is expected to exhibit high solubility in these solvents. The ability of polar protic solvents to act as both hydrogen bond donors and acceptors allows for strong solvation of the carboxylic acid and methoxy groups. For a similar compound, 5-methoxypentanoic acid, high solubility in methanol and ethanol is predicted.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Good solubility is also anticipated in polar aprotic solvents. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of 4-Methoxypentanoic acid.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be limited. The energy required to break the strong intermolecular hydrogen bonds between 4-Methoxypentanoic acid molecules would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.[3]

The following diagram illustrates the key intermolecular forces that govern the solubility of 4-Methoxypentanoic acid in different types of organic solvents.

G cluster_solute 4-Methoxypentanoic Acid cluster_solvents Organic Solvents Solute C6H12O3 (Carboxylic Acid, Methoxy Group) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic High Solubility (H-Bonding, Dipole-Dipole) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Good Solubility (Dipole-Dipole, H-Bond Accepting) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Limited Solubility (Weak van der Waals)

Caption: Intermolecular interactions governing the solubility of 4-Methoxypentanoic acid.

Experimental Protocol for Determining Thermodynamic Solubility

For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of 4-Methoxypentanoic acid in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

Materials and Equipment
  • 4-Methoxypentanoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Methoxypentanoic acid to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 4-Methoxypentanoic acid.

    • Alternatively, for a gravimetric determination, the solvent from the weighed, filtered solution can be evaporated under a gentle stream of nitrogen or in a vacuum oven, and the mass of the remaining solute can be measured.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the concentration determined in the previous step and the volume or mass of the solvent.

Self-Validating System and Best Practices
  • Multiple Replicates: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

  • Purity of Materials: The purity of both the 4-Methoxypentanoic acid and the solvents will significantly impact the accuracy of the solubility measurement. Use materials of the highest available purity.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

The following diagram outlines the experimental workflow for determining the thermodynamic solubility of 4-Methoxypentanoic acid.

G start Start prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Collect and Filter Supernatant separate->sample quantify Quantify Solute Concentration (e.g., HPLC, Gravimetric) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the thermodynamic solubility of 4-Methoxypentanoic acid.

Conclusion

While a comprehensive quantitative dataset for the solubility of 4-Methoxypentanoic acid in organic solvents is not currently available in the literature, a strong theoretical understanding of its physicochemical properties allows for reliable qualitative predictions. Its amphiphilic nature, with both polar, hydrogen-bonding functional groups and a nonpolar alkyl chain, suggests high solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. For applications demanding precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its accurate determination. This combination of theoretical insight and practical methodology provides researchers and drug development professionals with the necessary tools to effectively utilize 4-Methoxypentanoic acid in their work.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid. Retrieved from [Link].

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An In-depth Technical Guide to the Safety and Hazards of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 4-Methoxypentanoic acid. As a crucial intermediate in various synthetic pathways, a thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring laboratory safety and mitigating potential risks. This document synthesizes available data to provide a robust resource for professionals working with this compound.

Chemical Identity and Properties

4-Methoxypentanoic acid is a carboxylic acid with a methoxy group at the 4-position. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
CAS Number 818-65-5
Appearance Not specified, likely a liquid or low-melting solid
Synonyms 4-methoxy-valeric acid

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Methoxypentanoic acid is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive and irritant properties.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Danger

Hazard Pictograms:



Toxicological Profile

While specific toxicological data for 4-Methoxypentanoic acid is limited, the GHS classification indicates significant potential for local tissue damage upon contact. The toxicological assessment is therefore based on its classification and data from structurally related compounds.

Acute Toxicity

No specific LD50 or LC50 data for 4-Methoxypentanoic acid is readily available. However, based on its classification, it is expected to be harmful if swallowed, inhaled, or in contact with skin, primarily due to its corrosive nature.

Skin Corrosion/Irritation

4-Methoxypentanoic acid is classified as a skin irritant.[1] Contact with the skin is likely to cause redness, itching, and pain. Prolonged or repeated contact may lead to more severe irritation or dermatitis.

Serious Eye Damage/Irritation

This compound is classified as causing serious eye damage.[1] Direct contact with the eyes can cause severe irritation, pain, and potentially irreversible damage, including blindness. An in vivo study on a substance with a similar hazard profile resulted in severe conjunctival irritation and corneal opacity, leading to the humane euthanasia of the test animal.[2] This underscores the critical importance of eye protection when handling 4-Methoxypentanoic acid.

Respiratory Irritation

Inhalation of vapors or aerosols of 4-Methoxypentanoic acid may cause irritation to the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available to classify 4-Methoxypentanoic acid for genotoxicity, carcinogenicity, or reproductive toxicity. Studies on the related compound methoxyacetic acid have shown some evidence of reproductive toxicity in animal studies. However, it is important to note that direct extrapolation of these results to 4-Methoxypentanoic acid is not possible without further investigation.

Safe Handling and Storage

Given the hazardous nature of 4-Methoxypentanoic acid, strict adherence to safe handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with 4-Methoxypentanoic acid.

Caption: Recommended Personal Protective Equipment for handling 4-Methoxypentanoic acid.

Engineering Controls
  • Ventilation: Always handle 4-Methoxypentanoic acid in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage Requirements

Proper storage is crucial to prevent accidents and maintain the integrity of the compound.

  • Containers: Store in tightly closed, corrosion-resistant containers.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[4][5] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A tiered approach should be taken for spill cleanup, depending on the size and location of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small_Spill Small, Contained Spill Assess->Small_Spill Minor Large_Spill Large or Uncontained Spill Assess->Large_Spill Major Ventilate Ensure Adequate Ventilation Small_Spill->Ventilate Evacuate Evacuate Area Large_Spill->Evacuate Alert Alert Others and Emergency Services Evacuate->Alert Cleanup Cleanup with Appropriate Absorbent Material Dispose Dispose of as Hazardous Waste Cleanup->Dispose Neutralize Neutralize with Sodium Bicarbonate (for acidic spills) Neutralize->Cleanup Ventilate->Neutralize

Caption: Decision workflow for responding to a 4-Methoxypentanoic acid spill.

For small spills, trained personnel wearing appropriate PPE can neutralize the acid with a suitable agent like sodium bicarbonate and then absorb it with an inert material.[6] For large spills, the area should be evacuated, and emergency services should be contacted.

Stability and Reactivity

  • Chemical Stability: 4-Methoxypentanoic acid is expected to be stable under normal storage conditions.

  • Reactivity: As a carboxylic acid, it will react with bases in an exothermic neutralization reaction. It can also react with oxidizing agents and certain metals.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.

Environmental Information

The environmental fate and ecotoxicity of 4-Methoxypentanoic acid have not been extensively studied. As a general precaution, release into the environment should be avoided. Spills should be contained and disposed of as hazardous waste to prevent contamination of soil and water.

Conclusion

4-Methoxypentanoic acid is a valuable chemical intermediate that poses significant health hazards, primarily related to its corrosive and irritant properties affecting the skin, eyes, and respiratory system. A thorough understanding of these risks, coupled with the consistent implementation of robust safety protocols, is essential for its safe use in research and development. This guide provides the foundational knowledge for establishing a comprehensive safety plan for handling this compound. Researchers and laboratory managers are encouraged to use this information to develop and implement specific standard operating procedures tailored to their unique laboratory settings.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem. National Center for Biotechnology Information. [Link]

  • Eye irritation - Registration Dossier - ECHA. European Chemicals Agency. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]

  • Final Report. Regulations.gov. [Link]

  • Safe Handling and Storage of Chemicals. University of Louisville Environmental Health & Safety. [Link]

  • STUDY TITLE Report In vitro Skin Irritation and Corrosion Turnkey Testing Strategy including transport classification TEST GUIDE. Regulations.gov. [Link]

  • 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

  • Preparing for Emergency Chemical Spills. University of Missouri Environment, Health & Safety. [Link]

  • SPILLS. Smith College Research and Instruction Safety. [Link]

  • How Will You Respond to an Acid Spill?. Absorbents Online. [Link]

  • Specific Target Organ Toxicity – Single Exposure March 2017. Society for Chemical Hazard Communication. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • Emergency and Spill Response Procedures. Auburn University. [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Methoxypentanoic Acid

Abstract

4-Methoxypentanoic acid is a carboxylated organic compound whose biological significance is not yet extensively documented in scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate its potential biological activities. While direct evidence remains limited, this document synthesizes information from structurally analogous compounds to postulate potential mechanisms of action and offers a detailed roadmap for experimental validation. We will delve into its physicochemical properties, hypothesize its potential roles based on related methoxy-containing acids and short-chain fatty acids, and provide robust, step-by-step protocols for its analysis and biological evaluation. This guide is designed to serve as a foundational resource for initiating research into the therapeutic and biological potential of 4-Methoxypentanoic acid.

Introduction and Physicochemical Characterization

4-Methoxypentanoic acid (CAS: 818-65-5) is a small molecule featuring a pentanoic acid backbone with a methoxy group at the fourth carbon position.[1] Understanding its fundamental chemical and physical properties is a prerequisite for any biological investigation, as these characteristics influence its solubility, stability, and interaction with biological systems.

Chemical Structure and Properties
  • IUPAC Name: 4-methoxypentanoic acid[1]

  • Molecular Formula: C₆H₁₂O₃[1]

  • Molecular Weight: 132.16 g/mol [1]

  • SMILES: CC(CCC(=O)O)OC[1]

  • InChIKey: NNADTHRVGBWACO-UHFFFAOYSA-N[1]

The presence of both a hydrophilic carboxylic acid group and a more lipophilic methoxy-alkyl chain suggests that 4-Methoxypentanoic acid will exhibit moderate polarity. The carboxylic acid moiety allows for hydrogen bonding and ionization at physiological pH, which will significantly impact its solubility in aqueous media and its ability to cross cellular membranes.

Tabulated Physicochemical Data

For clarity and comparative purposes, the key computed properties of 4-Methoxypentanoic acid are summarized below.

PropertyValueSource
Molecular Weight132.16 g/mol [1]
XLogP30.4[1]
Monoisotopic Mass132.078644241 Da[1]
Polar Surface Area46.5 Ų[1]
Rotatable Bond Count4[1]

Postulated Biological Activities and Mechanistic Rationale

Direct studies on the biological activity of 4-Methoxypentanoic acid are not prevalent. However, by examining structurally similar compounds, we can formulate logical hypotheses to guide future research. The presence of the methoxy group and the short-chain fatty acid structure are key indicators of potential biological function.

Potential Role in Cellular Signaling (Based on Methoxy-Containing Analogs)

Compounds containing methoxyphenyl moieties, such as Ferulic acid (4-hydroxy-3-methoxycinnamic acid), are known to possess significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] Ferulic acid modulates key signaling pathways, including those involving p53, p21, Bcl-2/Bax, and the MAPK/Akt pathways.[2] Furthermore, its metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to enhance muscle strength and inhibit protein catabolism by upregulating myogenic regulatory factors like Myf5 and inhibiting the ubiquitin-proteasome system.[3]

Hypothesis: The methoxy group on 4-Methoxypentanoic acid may enable it to interact with enzymatic pockets or cellular receptors, potentially modulating signaling pathways involved in inflammation, cell cycle regulation, or cellular metabolism. Its structural simplicity compared to Ferulic acid might lead to more specific, targeted effects.

Potential Antimicrobial Activity (Based on Short-Chain Fatty Acid Analogs)

Short-chain fatty acids and their derivatives are known to exhibit antimicrobial properties. For instance, 3-Methylpentanoic acid has demonstrated antifungal activity against Botrytis cinerea by disrupting cell wall integrity and interfering with the MAPK signaling pathway.[4] The mechanism often involves the lipophilic nature of the carbon chain allowing for insertion into the fungal membrane, leading to destabilization and cell death.[4]

Hypothesis: 4-Methoxypentanoic acid may possess antifungal or antibacterial properties. Its carbon chain could facilitate interaction with microbial cell membranes, while the carboxylic acid and methoxy groups could interfere with essential cellular processes or signaling pathways, similar to other functionalized fatty acids.

Diagram of Postulated Mechanistic Pathways

The following diagram illustrates the potential signaling pathways that could be modulated by 4-Methoxypentanoic acid, based on the activities of its structural analogs.

G cluster_0 Postulated Cellular Effects of 4-Methoxypentanoic Acid cluster_1 Antimicrobial Action (Hypothesized) cluster_2 Signaling Modulation (Hypothesized) MOPA 4-Methoxypentanoic Acid Membrane Microbial Cell Membrane Disruption MOPA->Membrane CWI Cell Wall Integrity Pathway (e.g., Chs1) MOPA->CWI MAPK_fungal MAPK Signaling (e.g., Bmp1, Bmp3) MOPA->MAPK_fungal MAPK_mammalian MAPK/Akt Pathway MOPA->MAPK_mammalian Apoptosis Apoptosis Regulation (Bcl-2/Bax) MOPA->Apoptosis CellCycle Cell Cycle Control (p53/p21) MOPA->CellCycle Proteostasis Proteostasis (Ubiquitin-Proteasome System) MOPA->Proteostasis

Caption: Hypothesized biological targets of 4-Methoxypentanoic acid.

A Framework for Investigation: Experimental Protocols

To validate the hypothesized biological activities, a structured experimental approach is necessary. The following protocols provide detailed methodologies for the quantification and biological assessment of 4-Methoxypentanoic acid.

Analytical Quantification in Biological Matrices

Accurate quantification is crucial for pharmacokinetic and metabolic studies. Given the lack of a specific protocol for 4-Methoxypentanoic acid, we adapt a robust method developed for the structurally similar 4-hydroxypentanoic acid.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for its high sensitivity and selectivity, especially in complex biological matrices.[5]

Protocol: LC-MS/MS Quantification of 4-Methoxypentanoic Acid

  • Objective: To quantify 4-Methoxypentanoic acid in plasma or cell culture media.

  • Sample Preparation: a. To 100 µL of plasma or media, add a suitable internal standard (e.g., deuterated 4-Methoxypentanoic acid). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5] c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[5] d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Starting Point):

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[6]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions for 4-Methoxypentanoic acid and the internal standard must be optimized via infusion.

Causality Behind Choices: The protein precipitation with acetonitrile is a simple and effective method for cleaning up biological samples. The C18 column is a standard choice for retaining small, moderately polar molecules. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.

General In Vitro Biological Activity Screening

To begin assessing the biological activity of 4-Methoxypentanoic acid, a general cell viability assay is recommended across a panel of cell lines (e.g., cancerous and non-cancerous).

Protocol: MTT Cell Viability Assay

  • Objective: To determine the cytotoxic or cytostatic effects of 4-Methoxypentanoic acid.

  • Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of 4-Methoxypentanoic acid in culture medium (e.g., from 1 µM to 1 mM). c. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound). d. Incubate for 24, 48, or 72 hours. e. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. f. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Specific Biological Assays

Based on the hypotheses in Section 2, more targeted assays can be employed.

Protocol: Free Fatty Acid Assay (Metabolic Activity)

This assay can determine if 4-Methoxypentanoic acid can be utilized or interfere with fatty acid metabolism. Commercially available kits provide a streamlined workflow.

  • Objective: To measure the concentration of 4-Methoxypentanoic acid as a free fatty acid or to assess its impact on overall free fatty acid levels in a biological sample.

  • Principle: Free fatty acids are converted to their CoA derivatives by Acyl-CoA Synthetase. These are then oxidized, producing hydrogen peroxide, which reacts with a probe to generate a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.

  • Procedure (General): a. Prepare samples and standards (using Palmitic acid as a standard or 4-Methoxypentanoic acid itself to create a specific standard curve). b. Add Acyl-CoA Synthetase (ACS) Reagent and incubate for 30 minutes at 37°C. c. Add the reaction mix containing the probe and enzyme, and incubate for another 30 minutes at 37°C. d. Measure the output on a microplate reader.

Causality Behind Choices: This enzymatic assay is highly specific for non-esterified fatty acids and is a standard method in metabolic research.[7] It allows for a direct quantitative measure of how the compound might fit into the broader class of fatty acids within a biological system.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive investigation of 4-Methoxypentanoic acid.

G cluster_hypo Hypothesis-Driven Assays start 4-Methoxypentanoic Acid (Compound of Interest) quant Method Development: LC-MS/MS Quantification start->quant screen In Vitro Screening: MTT Cytotoxicity Assay (Panel of Cell Lines) start->screen antimicrobial Antimicrobial Assays (MIC/MBC) screen->antimicrobial If activity observed metabolic Metabolic Assays (Free Fatty Acid Kit) screen->metabolic If activity observed signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-MAPK, etc.) screen->signaling If activity observed invivo In Vivo Studies (If warranted by in vitro data) antimicrobial->invivo metabolic->invivo signaling->invivo

Caption: A logical workflow for investigating 4-Methoxypentanoic acid.

Conclusion

While 4-Methoxypentanoic acid is a sparsely studied molecule, its chemical structure provides compelling reasons to investigate its biological potential. By drawing logical parallels with structurally related compounds, we can construct a rational framework for research. The hypotheses presented—potential modulation of cellular signaling pathways and possible antimicrobial activity—serve as initial targets for investigation. The detailed analytical and biological protocols provided in this guide offer a robust starting point for scientists to begin unraveling the biological significance of 4-Methoxypentanoic acid. Future studies stemming from this foundational work could uncover novel therapeutic applications for this intriguing molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid. Retrieved January 6, 2026 from [Link].

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A Technical Guide to the Synthesis and Biological Evaluation of Aliphatic Methoxyalkanoic Acids and Their Derivatives, with a Focus on 4-Methoxypentanoic Acid as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Methoxyalkanoic Acids in Chemical Biology and Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the exploration of novel pharmacophores and the modification of existing scaffolds are paramount to the discovery of new therapeutic agents. Short-chain fatty acids (SCFAs) and their derivatives have garnered significant attention for their roles in cellular metabolism, signaling, and as modulators of various physiological processes.[1][2] The introduction of a methoxy group onto an aliphatic alkanoic acid backbone, as exemplified by 4-methoxypentanoic acid, presents a chemically stable and synthetically accessible modification that can profoundly influence the parent molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These alterations can, in turn, modulate biological activity, offering a promising avenue for the development of new chemical entities.

This technical guide provides an in-depth exploration of 4-methoxypentanoic acid, its derivatives, and analogues. We will delve into the synthetic strategies for this class of compounds, discuss their potential biological activities, and lay the groundwork for understanding their structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique properties of methoxyalkanoic acids in their scientific pursuits.

Physicochemical Properties of 4-Methoxypentanoic Acid

4-Methoxypentanoic acid (CAS 818-65-5) is a simple, yet intriguing molecule.[3] Its structure, featuring a carboxylic acid and a methoxy group at the 4-position, imparts a unique balance of hydrophilicity and lipophilicity.

PropertyValueSource
Molecular FormulaC6H12O3PubChem[3]
Molecular Weight132.16 g/mol PubChem[3]
XLogP3-AA0.4PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count4PubChem[3]

Synthesis of 4-Methoxypentanoic Acid and its Derivatives

The synthesis of 4-methoxypentanoic acid and its derivatives can be approached through several established organic chemistry methodologies. The choice of synthetic route will often depend on the desired scale, available starting materials, and the specific derivative being targeted (e.g., ester, amide).

Synthesis of the Core Scaffold: 4-Methoxypentanoic Acid

A general and effective method for the synthesis of γ-methoxy carboxylic acids involves the nucleophilic addition to oxycarbenium ions derived from 5-methoxy-2(3H)-dihydrofuranones.[3] This approach provides good control over the introduction of the methoxy group at the γ-position.

An alternative conceptual approach, though not specifically documented for 4-methoxypentanoic acid, could be adapted from the malonic ester synthesis.[4][5] This classic method allows for the elongation of a carbon chain and the introduction of various functionalities.

Conceptual Experimental Protocol: Malonic Ester Synthesis of 4-Methoxypentanoic Acid

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 1-bromo-2-methoxypropane.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl (2-methoxypropyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude dialkylmalonate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for several hours to facilitate the hydrolysis of the esters to the corresponding dicarboxylic acid salt.

  • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.

  • Gently heat the acidified solution to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 4-methoxypentanoic acid.

  • Purify the final product by distillation or chromatography as needed.

Synthesis of 4-Methoxypentanoic Acid Derivatives

The carboxylic acid moiety of 4-methoxypentanoic acid serves as a versatile handle for the synthesis of a variety of derivatives, most notably esters and amides.

Esterification

The formation of 4-methoxypentanoate esters can be readily achieved through Fischer esterification. This involves reacting 4-methoxypentanoic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[6]

Amidation

Amides of 4-methoxypentanoic acid can be synthesized by a variety of methods. A common laboratory-scale approach involves the activation of the carboxylic acid, followed by reaction with an amine.[7][8][9] Activating agents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines to form the corresponding amide. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can be employed for a milder and often more efficient conversion.[9]

Experimental Workflow: Synthesis of a 4-Methoxypentanoamide

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification start 4-Methoxypentanoic Acid acyl_chloride Formation of Acyl Chloride (e.g., with SOCl2) start->acyl_chloride amide 4-Methoxypentanoamide acyl_chloride->amide Nucleophilic Acyl Substitution amine Primary or Secondary Amine amine->amide workup Aqueous Work-up amide->workup purification Chromatography or Recrystallization workup->purification final_product Pure 4-Methoxypentanoamide purification->final_product

Caption: Workflow for the synthesis of 4-methoxypentanoamides.

Biological Activities and Potential Therapeutic Applications

While the biological activities of 4-methoxypentanoic acid and its direct derivatives are not extensively documented, we can infer potential areas of interest from studies on structurally related compounds.

Antimicrobial and Antifungal Potential

Research on other methoxy-substituted fatty acids suggests a potential for antimicrobial and antifungal activity. For instance, (±)-4-methoxydecanoic acid has been synthesized and shown to possess significantly higher antifungal activity against Candida albicans and Cryptococcus neoformans compared to the unsubstituted n-decanoic acid.[10] This indicates that mid-chain methoxylation could be a viable strategy for enhancing the fungitoxicity of fatty acids.[10] Similarly, methyl 4-methylpentanoate has reported antimicrobial properties, making it a candidate for applications in food preservation.[11]

Anti-inflammatory Effects

Short-chain fatty acids, in general, are known to have immunomodulatory and anti-inflammatory effects.[1][12][13] They can act as signaling molecules through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and as inhibitors of histone deacetylases (HDACs).[13] While the specific effects of a methoxy substitution on these activities are yet to be fully elucidated, it is plausible that 4-methoxypentanoic acid and its derivatives could modulate inflammatory pathways. Studies on methyl 4-methylpentanoate have also suggested potential anti-inflammatory effects.[11]

Anticancer and Cytotoxic Activities

Numerous derivatives of pentanoic acid have been investigated for their anticancer properties. While not direct analogues, these studies highlight the potential of the pentanoic acid scaffold in cancer drug discovery. For example, some pentanoic acid derivatives have been shown to induce apoptosis in cancer cell lines.

Structure-Activity Relationships (SAR)

The systematic study of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry.[14][15] For the class of methoxyalkanoic acids, several structural features can be rationally modified to explore the SAR.

The Role of the Methoxy Group

The position and presence of the methoxy group are critical. The methoxy group can influence the molecule's conformation and its ability to interact with biological targets. In studies of phenolic acids, the number and position of methoxy groups have been shown to significantly impact their antioxidant activity.[12][16] Generally, methoxy groups, being electron-donating, can enhance the free radical scavenging ability of phenolic compounds.[13][16] While the electronic effects in an aliphatic system like 4-methoxypentanoic acid are different, the steric and hydrogen-bonding properties of the methoxy group will undoubtedly play a role in its biological interactions.

Influence of the Alkyl Chain Length

The length of the alkyl chain in alkanoic acids is a key determinant of their lipophilicity and, consequently, their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. By synthesizing a series of methoxyalkanoic acids with varying chain lengths (e.g., 4-methoxybutanoic acid, 4-methoxypentanoic acid, 4-methoxyhexanoic acid), one could systematically investigate the effect of chain length on a particular biological activity.

Derivatization of the Carboxylic Acid

Converting the carboxylic acid to esters or amides provides a rich opportunity for SAR exploration.

  • Esters: Varying the alcohol component of the ester can modulate the compound's volatility, solubility, and susceptibility to hydrolysis by esterases. This can be used to create prodrugs that release the active carboxylic acid in vivo.

  • Amides: The amide derivatives offer a vast chemical space to explore. The substituents on the amide nitrogen can be varied to alter steric bulk, hydrogen bonding potential, and overall polarity. This can lead to significant changes in biological activity and target specificity.

Logical Framework for SAR Studies of 4-Methoxypentanoic Acid Analogues

SAR_Logic cluster_mods Structural Modifications cluster_assays Biological Evaluation cluster_sar SAR Analysis Core { Core Scaffold | 4-Methoxypentanoic Acid} Mod1 Vary Chain Length (C4, C6, etc.) Core->Mod1 Mod2 Modify Methoxy Position (2-methoxy, 3-methoxy) Core->Mod2 Mod3 Ester Derivatives (Methyl, Ethyl, Benzyl) Core->Mod3 Mod4 Amide Derivatives (Alkylamides, Arylamides) Core->Mod4 Assay1 Antimicrobial Assays (MIC determination) Mod1->Assay1 Assay2 Anti-inflammatory Assays (e.g., Cytokine release) Mod1->Assay2 Assay3 Cytotoxicity Assays (IC50 determination) Mod1->Assay3 Mod2->Assay1 Mod2->Assay2 Mod2->Assay3 Mod3->Assay1 Mod3->Assay2 Mod3->Assay3 Mod4->Assay1 Mod4->Assay2 Mod4->Assay3 SAR_Analysis Structure-Activity Relationship Elucidation Assay1->SAR_Analysis Assay2->SAR_Analysis Assay3->SAR_Analysis

Caption: A logical framework for investigating the SAR of 4-methoxypentanoic acid analogues.

Future Directions and Conclusion

4-Methoxypentanoic acid and its analogues represent a relatively underexplored area of chemical space with considerable potential for applications in drug discovery and chemical biology. The synthetic accessibility of this scaffold, coupled with the intriguing biological activities of related compounds, makes it a fertile ground for further investigation.

Future research efforts should focus on:

  • Systematic Synthesis of Derivatives: The preparation and characterization of libraries of 4-methoxypentanoic acid esters and amides with diverse substituents.

  • Broad Biological Screening: The evaluation of these compound libraries in a wide range of biological assays, including antimicrobial, anti-inflammatory, and anticancer screens.

  • Elucidation of Mechanisms of Action: For active compounds, studies to identify their molecular targets and the signaling pathways they modulate will be crucial.

  • In-depth SAR Studies: A thorough investigation of the structure-activity relationships to guide the design of more potent and selective analogues.

References

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A Technical Guide to the Enigmatic Presence of 4-Methoxypentanoic Acid in Nature

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 4-Methoxypentanoic acid, a short-chain methoxylated fatty acid. While direct evidence of its widespread natural occurrence remains elusive, this document delves into the existing scientific landscape to offer researchers, scientists, and drug development professionals a foundational understanding of its potential origins, analytical methodologies for its detection, and its putative biological significance. By examining related naturally occurring methoxy and hydroxy fatty acids, this guide synthesizes current knowledge to pave the way for future research into this intriguing molecule.

Introduction: The Uncharted Territory of a Simple Methoxy Fatty Acid

4-Methoxypentanoic acid, with the chemical structure C₆H₁₂O₃, represents a simple yet understudied molecule in the vast world of natural products. Unlike its more famous cousins, the short-chain fatty acids (SCFAs) produced by gut microbiota, the natural origins of 4-Methoxypentanoic acid are not well-documented. This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for its potential discovery and characterization in natural matrices. We will explore the context of known methoxy fatty acids, propose hypothetical biosynthetic pathways, detail robust analytical techniques for its identification, and discuss its potential biological activities based on related compounds.

The Precedent: Documented Natural Occurrence of Methoxy Fatty Acids

While 4-Methoxypentanoic acid itself has not been definitively isolated from a natural source to date, the existence of other methoxy fatty acids in various organisms provides a strong rationale for its potential natural occurrence. These compounds are often found in unique ecological niches and can possess significant biological activities.

Methoxy fatty acids have been identified in a range of organisms, with marine life being a particularly rich source. For instance, several saturated 2-methoxylated fatty acids have been identified in phospholipids of various sponge species.[1] The marine cyanobacterium Lyngbya majuscula is known to produce 7-methoxy-4-tetradecenoic acid.[1] Furthermore, the red algae Schizymenia dubyi contains 9-methoxypentadecanoic acid and 15-methoxytricosanoic acid.[1] It is often postulated that these methoxylated fatty acids in sponges may originate from symbiotic bacteria.[1] In the bacterial kingdom, species of Thiobacillus have been shown to contain methoxy fatty acids in their polar lipids, which can serve as signature molecules for their presence in environmental samples.[2]

These examples demonstrate that the enzymatic machinery for methoxylating fatty acids exists in nature, making it plausible that shorter-chain variants like 4-Methoxypentanoic acid could also be produced under specific biological conditions.

Hypothetical Biosynthesis: A Plausible Molecular Origin

The biosynthesis of fatty acids is a well-understood process, initiated from acetyl-CoA and involving a cycle of enzymatic reactions.[3][4][5] The introduction of a methoxy group onto a fatty acid backbone is a less common but biochemically feasible modification. A plausible biosynthetic pathway for 4-Methoxypentanoic acid would likely involve two key steps following the formation of a five-carbon fatty acid precursor: hydroxylation and subsequent methylation.

A potential precursor for 4-Methoxypentanoic acid is γ-hydroxyvaleric acid (4-hydroxypentanoic acid).[6] This hydroxy acid could be formed through various metabolic pathways, potentially involving the metabolism of branched-chain amino acids or the reduction of a corresponding keto acid. Once γ-hydroxyvaleric acid is formed, a methyltransferase enzyme could catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl methionine (SAM), to the hydroxyl group at the C4 position, yielding 4-Methoxypentanoic acid.

Hypothetical_Biosynthesis Pentanoic Acid Precursor Pentanoic Acid Precursor γ-Hydroxyvaleric Acid γ-Hydroxyvaleric Acid Pentanoic Acid Precursor->γ-Hydroxyvaleric Acid Hydroxylase 4-Methoxypentanoic Acid 4-Methoxypentanoic Acid γ-Hydroxyvaleric Acid->4-Methoxypentanoic Acid Methyltransferase (SAM-dependent) S-Adenosyl Methionine (SAM) S-Adenosyl Methionine (SAM) Methyltransferase\n(SAM-dependent) Methyltransferase (SAM-dependent) S-Adenosyl Methionine (SAM)->Methyltransferase\n(SAM-dependent) S-Adenosyl Homocysteine (SAH) S-Adenosyl Homocysteine (SAH) Methyltransferase\n(SAM-dependent)->S-Adenosyl Homocysteine (SAH)

Caption: Hypothetical biosynthetic pathway for 4-Methoxypentanoic acid.

Analytical Methodologies for Detection and Quantification

The successful identification and quantification of 4-Methoxypentanoic acid in complex biological matrices hinges on the application of sensitive and specific analytical techniques. Given its structural similarity to short-chain fatty acids (SCFAs), established methods for SCFA analysis can be readily adapted.

Sample Extraction

The initial step involves the efficient extraction of the analyte from the sample matrix (e.g., microbial culture, plant tissue, or biological fluid).

  • Solvent Extraction: For liquid samples, direct solvent extraction with an organic solvent like diethyl ether or a mixture of methanol and chloroform is a common approach.[7][8]

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE can be employed to clean up the sample and concentrate the analyte.

  • Homogenization and Lysis: For solid samples like plant or fungal tissues, mechanical homogenization followed by solvent extraction is necessary.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the analysis of short-chain fatty acids and their derivatives.

Table 1: Comparison of Analytical Techniques for 4-Methoxypentanoic Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Often required to increase volatility and thermal stability.May not be necessary, allowing for direct analysis.
Sensitivity High, with detection limits in the low ng/mL range.Very high, with excellent sensitivity and specificity.
Selectivity Good, especially with selected ion monitoring (SIM).Excellent, using multiple reaction monitoring (MRM).
Sample Throughput Lower, due to the derivatization step.Higher, with simpler sample preparation.
GC-MS Analysis Protocol

A robust GC-MS method for 4-Methoxypentanoic acid would likely involve a derivatization step to improve its chromatographic behavior.

Step-by-Step Protocol for GC-MS Analysis:

  • Extraction: Extract 1 mL of the aqueous sample with 2 mL of diethyl ether after acidification with HCl.

  • Derivatization: Evaporate the ether extract to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient starting from 60°C to 250°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic fragment ions of the derivatized 4-Methoxypentanoic acid.

LC-MS/MS Analysis Protocol

LC-MS/MS offers the advantage of direct analysis without derivatization, leading to higher throughput.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Precipitate proteins from the sample (e.g., plasma) by adding three volumes of cold acetonitrile. Centrifuge and collect the supernatant.

  • Injection: Inject 5-10 µL of the supernatant directly into the LC-MS/MS system.

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Utilize an electrospray ionization (ESI) source in negative ion mode. Monitor for the precursor ion of deprotonated 4-Methoxypentanoic acid and its specific product ions.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) LC-MS/MS LC-MS/MS Extraction->LC-MS/MS GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Identification & Quantification Identification & Quantification GC-MS->Identification & Quantification LC-MS/MS->Identification & Quantification

Caption: General analytical workflow for the detection of 4-Methoxypentanoic acid.

Biological Significance and Potential Applications

While the biological activities of 4-Methoxypentanoic acid are not extensively studied, insights can be drawn from related short-chain fatty acid derivatives and other methoxy fatty acids.

  • Antimicrobial Activity: Several methoxylated fatty acids have demonstrated antimicrobial properties.[1] For example, a synthetic (±)-4-methoxydecanoic acid showed significantly higher antifungal activity against Candida albicans and Cryptococcus neoformans compared to its unsubstituted counterpart.[9] This suggests that the methoxy group can enhance the bioactivity of fatty acids.

  • Cell Signaling: Short-chain fatty acids are well-known signaling molecules that can influence various cellular processes, including gene expression and inflammation.[10][11][12] Some short-chain fatty acid derivatives have been shown to stimulate cell proliferation and activate STAT-5, a key signaling protein.[13] It is plausible that 4-Methoxypentanoic acid could also interact with cellular signaling pathways.

  • Precursor for Bioactive Molecules: In the realm of drug development, small, functionalized organic acids can serve as valuable building blocks for the synthesis of more complex, biologically active compounds.

Future Directions and Conclusion

The study of 4-Methoxypentanoic acid is still in its infancy. The primary challenge and opportunity lie in the definitive identification of this compound from a natural source. Future research should focus on:

  • Targeted Screening: Employing the sensitive analytical methods outlined in this guide to screen a wide variety of organisms, particularly those known to produce other methoxy fatty acids, such as marine invertebrates and their associated microbes.

  • Biosynthetic Pathway Elucidation: Once a natural source is identified, a combination of isotopic labeling studies and genetic analysis will be crucial to unravel the specific enzymes and genes responsible for its biosynthesis.

  • Bioactivity Profiling: A comprehensive evaluation of the biological activities of synthetic 4-Methoxypentanoic acid is warranted to understand its potential physiological roles and pharmacological applications.

References

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  • Anderson, D. W., & Smith, J. M. (1986). Determination of methoxy groups in soils by the Zeisel method combined with gas-liquid chromatography. Analyst, 111(5), 553-556. [Link]

  • Li, S., et al. (2020). Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs). Food & Function, 11(1), 26-47. [Link]

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  • Perrine, S. P., et al. (2001). Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation. Blood, 97(10), 3259-3267. [Link]

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  • Kerger, B. D., et al. (1986). Signature fatty acids in the polar lipids of acid-producing Thiobacillus spp.: Methoxy, cyclopropyl, alpha-hydroxy-cyclopropyl and branched and normal monoenoic fatty acids. FEMS Microbiology Ecology, 1(3), 171-180. [Link]

  • Wellendorph, P., et al. (2005). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 48(19), 6065-6071. [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia. [Link]

  • AOCS. (2019). Biosynthesis of Fatty Acids. AOCS. [Link]

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  • Pfeifer, B. A., & Khosla, C. (2014). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. Microbiology and Molecular Biology Reviews, 78(2), 227-251. [Link]

  • Connecticut General Assembly. (1999). Gamma-hydroxybutyrate Effects and Regulation. Connecticut General Assembly. [Link]

  • Roggeri, A., et al. (2022). Promising Sources of Plant-Derived Polyunsaturated Fatty Acids: A Narrative Review. Nutrients, 14(15), 3125. [Link]

  • Marrocco, F., et al. (2022). Short-chain fatty acids promote the effect of environmental signals on the gut microbiome and metabolome in mice. Communications Biology, 5(1), 1-17. [Link]

  • Murray, R. K., et al. (2018). Biosynthesis of Fatty Acids & Eicosanoids. In Harper's Illustrated Biochemistry, 31e. McGraw-Hill Education. [Link]

  • Liu, Y., et al. (2023). The impact of microbiota-derived short-chain fatty acids on macrophage activities in disease: Mechanisms and therapeutic potentials. Frontiers in Immunology, 14, 1221759. [Link]

  • Corcoran, O., & Menger, F. M. (2014). Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. Organic Letters, 16(12), 3232-3235. [Link]

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Methodological & Application

Topic: Synthesis of 4-Methoxypentanoic Acid: A Detailed Technical Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

4-Methoxypentanoic acid is a carboxylic acid derivative with potential applications as a specialty solvent, a building block in organic synthesis, and a precursor for pharmaceuticals and fragrances.[1] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of two prominent and efficient synthetic routes to 4-Methoxypentanoic acid, starting from readily available biomass-derived platform chemicals. The protocols are designed to be self-validating, with in-depth mechanistic discussions and quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of 4-Methoxypentanoic Acid

The increasing demand for sustainable and green chemical processes has driven research towards the utilization of biomass-derived feedstocks. Platform molecules like levulinic acid and γ-valerolactone (GVL), which can be produced from lignocellulosic biomass, are key starting materials for a new generation of value-added chemicals.[2][3] 4-Methoxypentanoic acid is one such chemical, offering a unique combination of a carboxylic acid and an ether functional group. This bifunctionality makes it an interesting target for the synthesis of more complex molecules and polymers.[4] This guide will explore two primary synthetic strategies, providing the necessary protocols and theoretical grounding for its successful synthesis.

Comparative Overview of Synthetic Strategies

Two principal and highly effective strategies for the synthesis of 4-Methoxypentanoic acid have been identified, primarily differing in their choice of starting material: γ-valerolactone (GVL) or levulinic acid. Both starting materials are derived from the same biomass value chain, offering a sustainable approach.

Synthetic_Strategies cluster_0 Biomass Feedstock cluster_1 Platform Chemicals cluster_2 Target Molecule Biomass Lignocellulosic Biomass LA Levulinic Acid (4-Oxopentanoic Acid) Biomass->LA Hydrolysis & Dehydration GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation/ Cyclization Target 4-Methoxypentanoic Acid LA->Target Route B: Reductive Etherification GVL->Target Route A: Ring-Opening & Etherification

Caption: High-level overview of the synthetic pathways to 4-Methoxypentanoic acid from biomass.

Synthesis Strategy A: From γ-Valerolactone (GVL)

This strategy leverages the ring-opening of GVL with methanol, catalyzed by a combination of an acid catalyst and a promoter, to form methyl 4-methoxypentanoate (MMP). This intermediate is then hydrolyzed to yield the final product. This route is particularly noteworthy as it directly converts a stable, biomass-derived solvent into a valuable downstream chemical.[1]

Mechanistic Insights

The conversion of GVL to MMP is a competitive process that can also yield unsaturated isomers (methyl pentenoates). Research has shown that a dual catalyst system, comprising a solid acid like a hydrogen-exchanged ultra-stable Y zeolite (HUSY) and an insoluble carbonate such as calcium carbonate (CaCO₃), can effectively steer the reaction towards the desired methoxy-ester.[1][5]

The proposed mechanism involves two key pathways:

  • SN2 Pathway (Favored for MMP): Methanol, promoted by the carbonate, generates a methoxy anion (CH₃O⁻). This nucleophile attacks the γ-carbon of the GVL ring, leading to a ring-opening via an SN2 mechanism to form MMP. This pathway avoids the formation of a carbocation intermediate, thus suppressing the formation of pentenoate esters.[1]

  • Carbocation Pathway (Leads to Pentenoates): The acid catalyst protonates the hydroxyl group of the ring-opened intermediate (methyl 4-hydroxypentanoate), leading to the formation of a carbocation. Subsequent elimination of a proton results in the formation of various methyl pentenoate isomers.[5]

The presence of CaCO₃ is crucial as it promotes the generation of the methoxy anion, favoring the SN2 pathway for MMP formation.[1]

GVL_to_MMP_Mechanism GVL γ-Valerolactone (GVL) RingOpened Ring-Opened Intermediate (Methyl 4-hydroxypentanoate) GVL->RingOpened Ring-Opening w/ CH₃OH Methanol Methanol (CH₃OH) Methanol->RingOpened MethoxyAnion Methoxy Anion (CH₃O⁻) Methanol->MethoxyAnion HUSY HUSY Zeolite (Acid Catalyst) HUSY->GVL Protonates Carbonyl HUSY->RingOpened CaCO3 CaCO₃ (Promoter) CaCO3->MethoxyAnion Generates MMP Methyl 4-Methoxypentanoate (MMP) (Desired Product) RingOpened->MMP SN2 Attack by CH₃O⁻ Carbocation Carbocation Intermediate RingOpened->Carbocation Protonation & Dehydration (Acid-Catalyzed) Pentenoates Methyl Pentenoates (Byproducts) Carbocation->Pentenoates Elimination MethoxyAnion->RingOpened Reductive_Etherification_Mechanism LA Levulinic Acid (Ketone) Hemiketal Hemiketal Intermediate LA->Hemiketal Nucleophilic Attack Methanol Methanol Methanol->Hemiketal Catalyst Catalyst (e.g., Ru-H complex) Catalyst->LA Activates Carbonyl Reducer Reducing Agent (e.g., H₂) Reducer->Hemiketal Target 4-Methoxypentanoic Acid (Product) Hemiketal->Target Reduction

Caption: Simplified mechanism for the reductive etherification of levulinic acid.

Experimental Protocol

Protocol B1: One-Pot Reductive Etherification of Levulinic Acid

This protocol is a representative procedure based on catalytic systems described in the literature for the reductive etherification of ketones. [6][7]

  • Reactor Setup: To a high-pressure autoclave reactor, add levulinic acid, the solvent (which can be methanol itself or a co-solvent like water or toluene), and the catalyst (e.g., a well-defined Ru-H complex or Pd/C). [7][8]2. Reagent Stoichiometry: Refer to Table 2 for representative quantities. Typically, methanol is used in large excess when it also serves as the solvent.

  • Reaction Conditions: Seal the reactor and purge with an inert gas before introducing the reducing agent. If using H₂, pressurize the reactor to the desired pressure.

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 110 °C) with efficient stirring.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling and depressurizing the reactor, filter off the heterogeneous catalyst. If a homogeneous catalyst was used, perform an appropriate work-up to remove it.

  • Purification: Acidify the reaction mixture and extract the product with an organic solvent. Further purification can be achieved as described in Protocol A2 and Section 5.

Data Summary for Route B
ParameterValue / ConditionReference
Starting MaterialLevulinic Acid[7][8]
ReagentsMethanol, Catalyst (e.g., Ru-H complex), H₂[7]
SolventToluene/H₂O (1:1 v/v) or neat Methanol[7]
Catalyst Loading1-5 mol%[7]
Temperature100-120 °C[7]
H₂ Pressure10-20 bar[7]
Reaction Time12-24 hours[7]
Expected YieldGood to Excellent (>80%)[9][7]

Purification and Characterization

The final product, 4-Methoxypentanoic acid, is a liquid carboxylic acid. Purification requires careful handling to remove unreacted starting materials, catalysts, and byproducts.

General Purification Protocol: [10]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Wash with a saturated sodium bicarbonate solution. The product will move to the aqueous phase as its sodium salt. Separate the aqueous layer.

  • Back Extraction: Wash the aqueous layer with fresh diethyl ether to remove any remaining neutral organic impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify with cold, concentrated HCl to pH < 2. The 4-Methoxypentanoic acid will precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous solution multiple times with diethyl ether.

  • Drying and Evaporation: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent on a rotary evaporator to yield the purified product.

  • Distillation: For very high purity, perform a fractional distillation under reduced pressure.

Characterization: The identity and purity of the synthesized 4-Methoxypentanoic acid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (C=O of carboxylic acid, C-O of ether).

  • Mass Spectrometry: To confirm the molecular weight (132.16 g/mol ). [11]

Conclusion

This application note has detailed two robust and sustainable synthetic strategies for producing 4-Methoxypentanoic acid from biomass-derived starting materials. Route A, starting from GVL, benefits from a unique catalytic system that favors the desired methoxy-ester intermediate. Route B, utilizing the direct reductive etherification of levulinic acid, offers an elegant and atom-economical one-pot solution. The choice of route will depend on catalyst availability, process economics, and specific research or development goals. Both pathways represent modern, efficient, and scientifically sound approaches for the synthesis of this valuable chemical building block.

References

  • Molecular-Level Insights into the Reaction Mechanisms of Reductive Etherification for the Production of Synthetic Biofuels. (2025). ACS Omega. [Link]

  • Li, Z., Jiang, Y., et al. (2015). Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma-valerolactone. RSC Advances, 5(7), 5189-5195. [Link]

  • Iwanami, K., Seo, H., Tobita, Y., & Oriyama, T. (2005). A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride. Synthesis, 2005(01), 183-186. [Link]

  • Li, Z., Jiang, Y., et al. (2014). Methyl 4-methoxypentanoate: A novel and potential downstream chemical of biomass derived gamma-valerolactone. ResearchGate. [Link]

  • Kalutharage, N., & Yi, C. S. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. Organic Letters, 17(7), 1778–1781. [Link]

  • Various Authors. Ether synthesis by reductive etherification. Organic Chemistry Portal. [Link]

  • Recent Developments in Catalytic Reductive Etherifications. (2022). ResearchGate. [Link]

  • Lónyi, F., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Catalysts, 13(7), 1125. [Link]

  • Gamma-valerolactone-based solvents. Semantic Scholar. [Link]

  • 4-Methoxypentanoic acid. PubChem. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015). National Institutes of Health. [Link]

  • 4-Methyl-3-oxopentanoate. PubChem. [Link]

  • The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. (2010). National Institutes of Health. [Link]

  • Lónyi, F., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. MDPI. [Link]

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Application Notes and Protocols: 4-Methoxypentanoic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Methoxypentanoic Acid in Synthesis

In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, small, functionalized chiral molecules offer a powerful platform for the construction of complex molecular architectures. 4-Methoxypentanoic acid, a chiral carboxylic acid, has emerged as a valuable building block for researchers in medicinal chemistry and natural product synthesis.

The strategic utility of 4-methoxypentanoic acid lies in its unique combination of functional groups. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. The chiral center at the C4 position allows for the introduction of stereochemistry early in a synthetic sequence, which is often crucial for the biological activity of the target molecule. Furthermore, the methoxy group at the C4 position can act as a stable protecting group for a hydroxyl functionality, or it can influence the reactivity and conformation of the molecule through steric and electronic effects. This combination of features makes 4-methoxypentanoic acid a particularly attractive starting material for the synthesis of complex targets, such as enzyme inhibitors and other biologically active compounds.

These application notes will provide a comprehensive overview of the utility of 4-methoxypentanoic acid as a building block, including protocols for its synthesis and its application in the preparation of complex molecules.

Synthesis of 4-Methoxypentanoic Acid: Racemic and Enantioselective Approaches

The accessibility of 4-methoxypentanoic acid is a key factor in its utility. While the racemic form is commercially available, access to enantiomerically pure forms is essential for its application as a chiral building block.

Protocol 1: Synthesis of Racemic (±)-4-Methoxypentanoic Acid

The synthesis of racemic 4-methoxypentanoic acid can be achieved through a variety of methods. A common approach involves the methylation of a corresponding hydroxy acid or the ring-opening of a lactone followed by oxidation. The following protocol is adapted from a similar synthesis of a longer-chain analogue, (±)-4-methoxydecanoic acid, and can be readily modified for the preparation of the target pentanoic acid.[1]

Experimental Workflow:

G start 4-Penten-1-ol step1 Protection of Alcohol (e.g., THP ether) start->step1 step2 Epoxidation of Alkene (e.g., m-CPBA) step1->step2 Protection step3 Ring-opening of Epoxide (e.g., MeMgBr, CuI) step2->step3 Epoxidation step4 Methylation of Hydroxyl (NaH, MeI) step3->step4 Grignard Reaction step5 Deprotection of Primary Alcohol (e.g., p-TsOH) step4->step5 Methylation step6 Oxidation to Carboxylic Acid (e.g., PDC, Jones oxidation) step5->step6 Deprotection end (±)-4-Methoxypentanoic Acid step6->end Oxidation

Caption: General synthetic workflow for racemic 4-methoxyalkanoic acids.

Step-by-Step Protocol:

  • Protection of 4-penten-1-ol: To a solution of 4-penten-1-ol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid followed by the slow addition of dihydropyran at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Epoxidation: Dissolve the protected alcohol in dichloromethane and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir the reaction at 0 °C until the starting material is consumed. Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate to yield the crude epoxide.

  • Epoxide Ring-Opening: Prepare a solution of methylmagnesium bromide in diethyl ether. In a separate flask, add copper(I) iodide and cool to -78 °C. Add the Grignard reagent to the copper(I) iodide suspension. Then, add a solution of the epoxide in diethyl ether dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated ammonium chloride solution and extract the product with diethyl ether.

  • Methylation: Dissolve the resulting secondary alcohol in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride portion-wise, followed by the addition of methyl iodide. Allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction with water and extract the product with diethyl ether.

  • Deprotection: Dissolve the methoxy ether in methanol and add a catalytic amount of p-toluenesulfonic acid. Heat the reaction to reflux and monitor by TLC. Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution and remove the methanol under reduced pressure. Extract the product with ethyl acetate.

  • Oxidation: Dissolve the primary alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists. Stir the reaction for a few hours at room temperature. Quench the reaction with isopropanol and dilute with water. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield (±)-4-methoxypentanoic acid.

Enantioselective Approaches to 4-Methoxypentanoic Acid

For the application of 4-methoxypentanoic acid as a chiral building block, enantiomeric purity is paramount. This can be achieved through two main strategies: resolution of the racemate or asymmetric synthesis.

Resolution of Racemic 4-Methoxypentanoic Acid:

Classical resolution involves the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, enzymatic resolution can be a highly efficient method.

Asymmetric Synthesis:

An asymmetric synthesis would ideally install the chiral center with high enantioselectivity. One plausible approach involves the asymmetric hydrogenation of a suitable unsaturated precursor or the use of a chiral auxiliary. The following is a proposed, yet experimentally unverified, strategy based on established methodologies for the synthesis of other chiral carboxylic acids.

Proposed Asymmetric Synthesis Workflow:

G start Ethyl 4-oxopentanoate step1 Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) start->step1 step2 Methylation of Hydroxyl (NaH, MeI) step1->step2 Hydrogenation step3 Ester Hydrolysis (LiOH, THF/H2O) step2->step3 Methylation end Enantiopure 4-Methoxypentanoic Acid step3->end Hydrolysis

Caption: Proposed workflow for the asymmetric synthesis of 4-methoxypentanoic acid.

Application in the Synthesis of Complex Molecules: A Case Study

The true value of a building block is demonstrated through its successful incorporation into the synthesis of complex and biologically relevant molecules. 4-Methoxypentanoic acid has been utilized in the synthesis of potent enzyme inhibitors, highlighting its utility in drug discovery programs.

Case Study: Synthesis of Factor XIa Inhibitors

In the development of novel anticoagulants, Factor XIa has emerged as a promising target. A patent application describes the synthesis of a series of Factor XIa inhibitors where 4-methoxypentanoic acid is incorporated as a key fragment.[1] The carboxylic acid is activated and coupled with an amine to form a crucial amide bond in the target molecule.

Reaction Scheme:

(Amine Fragment) + 4-Methoxypentanoic Acid --(Coupling Agent)--> (Amide Product - Factor XIa Inhibitor Precursor)

Protocol 2: Amide Coupling of 4-Methoxypentanoic Acid

This protocol is based on the general procedure described in patent WO2015164308A1.[1]

Reagents and Solvents:

Reagent/SolventMolar Equiv.Purpose
Amine Substrate1.0Starting Material
4-Methoxypentanoic Acid1.0-1.2Building Block
HATU1.5Coupling Agent
DIPEA2.5Base
DMF-Solvent

Step-by-Step Protocol:

  • To a solution of the amine substrate and 4-methoxypentanoic acid in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

  • Cool the reaction mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This example clearly demonstrates the utility of 4-methoxypentanoic acid as a readily available building block for introducing a specific structural motif into a complex drug candidate. The mild reaction conditions and the versatility of the carboxylic acid functionality make it an ideal component for late-stage diversification in medicinal chemistry projects.

Conclusion and Future Outlook

4-Methoxypentanoic acid is a valuable and versatile chiral building block with significant potential in the synthesis of complex molecules, particularly in the field of drug discovery. Its strategic combination of a modifiable carboxylic acid, a stereocenter, and a stable methoxy group provides synthetic chemists with a powerful tool for the efficient construction of novel chemical entities. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers looking to incorporate this promising building block into their synthetic strategies. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, the importance of chiral building blocks like 4-methoxypentanoic acid is certain to increase.

References

  • Carballeira, N. M., et al. (2009). The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. Bioorganic & Medicinal Chemistry Letters, 19(10), 2769-2771. [Link]

  • Perni, R. B., et al. (2015). Factor XIa Inhibitors.

Sources

Application Note: Quantitative Analysis of 4-Methoxypentanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable method for the quantitative analysis of 4-Methoxypentanoic acid in solution using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of carboxylic acids, a crucial derivatization step is employed to convert the analyte into its more volatile methyl ester. This protocol outlines a complete workflow, including sample preparation via esterification with boron trifluoride-methanol (BF₃-Methanol), optimized GC-MS instrument parameters, and data analysis guidelines. This method is designed for researchers, scientists, and professionals in drug development and metabolomics who require accurate quantification of this and similar modified short-chain fatty acids.

Introduction and Principle

4-Methoxypentanoic acid is a modified short-chain fatty acid whose analysis is relevant in various fields, including metabolism studies and chemical synthesis. Direct analysis of carboxylic acids like 4-Methoxypentanoic acid by Gas Chromatography (GC) is challenging. The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, such as severe peak tailing and low sensitivity.[1][2]

To overcome these challenges, a derivatization step is essential.[3] This protocol utilizes an acid-catalyzed esterification reaction with a boron trifluoride-methanol (BF₃-Methanol) solution.[4][5][6] This process quantitatively converts the carboxylic acid group (-COOH) into a less polar, more volatile methyl ester (-COOCH₃), making the analyte amenable to GC-MS analysis.[7] The resulting 4-methoxypentanoic acid methyl ester can be efficiently separated on a standard non-polar GC column and detected with high sensitivity and selectivity by a mass spectrometer.

Experimental Workflow

The overall analytical procedure involves sample preparation, derivatization, injection into the GC-MS system, and subsequent data processing for identification and quantification.

GCMS_Workflow Figure 1. Experimental workflow for GC-MS analysis. cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing 4-Methoxypentanoic Acid Dry Evaporate to Dryness (if in aqueous solution) Sample->Dry Deriv Add BF3-Methanol Heat at 60°C Dry->Deriv Quench Quench with H2O Add Hexane Deriv->Quench Extract Vortex to Extract Methyl Ester into Hexane Quench->Extract Collect Collect Organic Layer for Injection Extract->Collect GCMS GC-MS Injection (HP-5ms column) Collect->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Identify Peak Identification (Retention Time & Mass Spectrum) Data->Identify Quant Quantification (Internal Standard Method) Identify->Quant

Caption: Figure 1. Experimental workflow for GC-MS analysis.

Materials and Reagents

Material/ReagentGrade/PuritySupplier
4-Methoxypentanoic acid≥98%Analytical Standard Grade
Boron Trifluoride-Methanol Solution10-14% (w/w) in MethanolSigma-Aldrich or equivalent
HexaneHPLC or GC GradeFisher Scientific or equivalent
Sodium Sulfate, AnhydrousACS Reagent GradeVWR or equivalent
Deionized WaterType 1Millipore Milli-Q or equivalent
Internal Standard (e.g., Heptanoic acid)≥98%Analytical Standard Grade
GC Vials with Inserts2 mL, PTFE/Silicone septaAgilent or equivalent

Detailed Protocol: Sample Preparation and Derivatization

This protocol is designed for a standard solution of 4-Methoxypentanoic acid. If working with complex matrices (e.g., plasma, tissue extracts), an initial extraction and clean-up procedure may be required.

  • Standard Preparation: Prepare a stock solution of 4-Methoxypentanoic acid and the internal standard (e.g., Heptanoic acid) in a suitable organic solvent like methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Aliquot Sample: Pipette 100 µL of each standard, blank, or sample into a 5 mL glass reaction vial.

  • Evaporation: If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Water must be removed as it can inhibit the esterification reaction.[4][6]

  • Derivatization:

    • Add 200 µL of the Boron Trifluoride-Methanol solution to the dried sample residue.[6]

    • Cap the vial tightly and heat at 60°C for 10 minutes in a heating block or water bath.[8]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.[4]

    • Cap the vial and vortex vigorously for 1 minute to extract the newly formed methyl ester into the hexane layer.

    • Allow the layers to separate.

  • Sample Transfer:

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Parameters
ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform for this analysis.
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes, including the target methyl ester.
Carrier Gas Helium, Constant FlowInert gas, standard for MS applications.
Flow Rate 1.2 mL/minOptimal for column dimensions, balancing resolution and analysis time.
Inlet Splitless ModeMaximizes analyte transfer to the column for trace-level detection.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Oven Program Initial: 60°C (hold 1 min)Ensures focusing of analytes at the head of the column.
Ramp: 10°C/min to 250°CProvides good separation of the analyte from solvent and potential impurities.
Hold: 5 min at 250°CEnsures elution of all compounds and cleans the column for the next run.
Table 2: Mass Spectrometry (MS) Parameters
ParameterSettingRationale
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Ion Source Electron Ionization (EI)Standard, robust ionization technique creating reproducible fragmentation patterns.
Ion Source Temp. 230°COptimal temperature to maintain ion formation and prevent contamination.
Quadrupole Temp. 150°CStandard setting for stable mass filtering.
Electron Energy 70 eVStandard energy for generating reference-quality mass spectra.
Acquisition Mode Full Scan (m/z 40-300) and/or SIMScan mode is used for initial identification and confirmation. Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and quantitative analysis.
SIM Ions (Predicted) m/z 146 (M⁺), 115, 87, 74, 59These ions are predicted based on the structure of 4-methoxypentanoic acid methyl ester. m/z 146 is the molecular ion. m/z 74 is a common fragment for methyl esters (McLafferty rearrangement). m/z 115 represents the loss of -OCH₃. m/z 87 and m/z 59 are other potential characteristic fragments. These must be confirmed experimentally.

Data Analysis and Interpretation

Identification: The 4-methoxypentanoic acid methyl ester is identified by matching its retention time and its mass spectrum with that of a pure, derivatized standard. The mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library, if available.[9][10]

MS_Fragmentation Figure 2. Predicted fragmentation pathway. cluster_main Predicted EI Fragmentation of 4-Methoxypentanoic Acid Methyl Ester Parent [C7H14O3]˙⁺ m/z = 146 (Molecular Ion) Frag1 Loss of ˙OCH3 [C6H11O2]⁺ m/z = 115 Parent->Frag1 Frag2 McLafferty Rearrangement [C3H6O2]˙⁺ m/z = 74 Parent->Frag2 Frag3 [C4H7O2]⁺ m/z = 87 Parent->Frag3 Frag4 [COOCH3]⁺ m/z = 59 Parent->Frag4

Caption: Figure 2. Predicted fragmentation pathway.

Quantification: For quantitative analysis, the internal standard method is recommended. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of 4-Methoxypentanoic acid in unknown samples is then calculated from this curve. The use of SIM mode targeting the characteristic ions listed in Table 2 will provide the highest sensitivity and selectivity for quantification.

Trustworthiness and Method Validation

To ensure the reliability of this protocol, the following validation parameters should be assessed:

  • Linearity: A calibration curve with at least five concentration points should be analyzed. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 4-Methoxypentanoic acid by GC-MS. The critical step of methyl ester derivatization with BF₃-Methanol successfully overcomes the challenges associated with analyzing polar carboxylic acids by GC. The detailed parameters and workflow serve as a robust starting point for researchers, enabling accurate and sensitive quantification essential for advanced scientific investigation.

References

  • JoVE. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Journal of Visualized Experiments. Available at: [Link]

  • Agilent Technologies. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Application Note. Available at: [Link]

  • Auwalu, B. M., et al. Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Hofmann, J., et al. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PubMed Central. Available at: [Link]

  • Hofmann, J., et al. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. Available at: [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ACS Publications. Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education. Available at: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Encyclopedia of Separation Science. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of BSTFA in Modern Analytical Chemistry. Available at: [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Shandong Heyi Gas Co., Ltd. What is Boron trifluoride methanol complex and its applications?. Available at: [Link]

  • NIST WebBook. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. Available at: [Link]

  • AOCS. PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Available at: [Link]

  • NIST WebBook. Benzenepropanoic acid, 4-methoxy-, methyl ester. Available at: [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-, methyl ester. Available at: [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-, methyl ester Gas Chromatography Data. Available at: [Link]

  • NIST WebBook. Butanoic acid, 4-methoxy-, methyl ester. Available at: [Link]

  • Journal of Pharmaceutical Research International. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species. Available at: [Link]

  • ResearchGate. GC-MS Analysis of Bioactive Components of Methanolic Stem Bark Extract of Lannea acida (Anacardiaceae). Available at: [Link]

  • eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Available at: [Link]

  • ResearchGate. Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. Available at: [Link]

  • SpringerOpen. Phytochemical profiling and GC–MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide to HPLC Method Development for 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, first-principles guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methoxypentanoic acid. Due to its chemical properties—specifically its high polarity, lack of a strong UV chromophore, and acidic nature—this analyte presents unique challenges for retention, detection, and peak shape in reversed-phase chromatography. This guide details a logical, step-by-step workflow, from initial analyte characterization and strategic selection of stationary and mobile phases to systematic optimization and validation considerations. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable quantitative method for this and structurally similar compounds.

Introduction: The Analytical Challenge

4-Methoxypentanoic acid is a small, substituted carboxylic acid. The successful development of an HPLC method hinges on a thorough understanding of its physicochemical properties and how they interact with the chromatographic system.

  • High Polarity: The presence of both a carboxylic acid and a methoxy group, combined with a short alkyl chain, makes the molecule highly polar. This leads to poor retention on traditional non-polar stationary phases like C18.

  • Weak Chromophore: The molecule lacks conjugated double bonds or aromatic rings, resulting in negligible UV absorbance at wavelengths above 220 nm. This necessitates detection at very low wavelengths (e.g., 200-215 nm), where interference from mobile phase components and impurities is a significant concern.[1]

  • Ionizable Nature: As a carboxylic acid, its charge state is dependent on the mobile phase pH. This profoundly impacts its retention behavior and peak shape in reversed-phase HPLC.[2]

While no direct experimental pKa value for 4-Methoxypentanoic acid is readily available in public databases[3], we can estimate it to be similar to other short-chain carboxylic acids, approximately in the range of 4.5 to 5.0. For instance, the pKa of 4-methyl-2-oxopentanoic acid is predicted to be 3.53[4], and 4-methoxybenzoic acid has a pKa of 4.47[5]. This pKa value is the single most critical parameter for controlling retention.

Foundational Strategy: Controlling Retention and Detection

Our method development strategy is built on addressing the challenges identified above through a systematic and logical approach.

Controlling Retention via Ion Suppression

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. For an acidic compound like 4-Methoxypentanoic acid, the protonated (neutral, -COOH) form is significantly less polar than the deprotonated (ionized, -COO⁻) form. To maximize retention and achieve stable, sharp peaks, the mobile phase pH must be controlled to ensure the analyte remains predominantly in its neutral state. This technique is known as ion suppression .[2]

A widely accepted rule of thumb is to set the mobile phase pH at least 1.5 to 2.0 units below the analyte's pKa.[6] Given an estimated pKa of ~4.7, a target pH of 2.5 - 3.0 is an ideal starting point. This ensures consistent protonation and minimizes the peak tailing that can occur when an analyte exists in multiple ionization states during separation.[2][7]

Enhancing Polar Analyte Retention

Traditional C18 columns can suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases (typically >95% water), which are often necessary to retain very polar analytes.[8][9] This leads to a sudden loss of retention and poor reproducibility. To overcome this, modern polar-modified or aqueous-stable columns are recommended.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This modification allows the stationary phase to remain fully wetted and functional even in 100% aqueous mobile phases.[10]

  • Polar-Modified Surface (AQ-type): These columns feature a C18 phase with a polar-modified surface, providing a dual mechanism for retention of both polar and non-polar compounds and ensuring stability in highly aqueous conditions.[8][11][12]

For this application, a polar-modified C18 column is the recommended starting point due to its versatility and enhanced retention of polar species.[8][11]

Addressing Detection Challenges

The absence of a strong chromophore forces detection at low UV wavelengths (210 nm). This requires meticulous care in selecting mobile phase components to minimize background noise and baseline drift.[13][14]

  • Use high-purity, HPLC-grade solvents and additives (e.g., formic acid, phosphoric acid).

  • Ensure the UV cutoff of all mobile phase components is below the detection wavelength.

For applications requiring higher sensitivity or specificity, alternative detection methods should be considered. These are discussed in Section 6.

Experimental Protocol: A Step-by-Step Workflow

This section outlines the practical steps for developing the HPLC method from scratch.

Equipment and Reagents
Component Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Column Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Analyte Standard 4-Methoxypentanoic acid (≥98% purity)
Diluent Mobile Phase A
Diagram: Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV Abs.) Selection Initial Selection (Polar C18 Column, Low pH Mobile Phase) Analyte->Selection informs Screening Isocratic Screening (Vary %B to find Rt) Selection->Screening leads to Gradient Gradient Optimization (Adjust slope for resolution) Screening->Gradient refines FineTune Fine-Tuning (Temp, Flow Rate) Gradient->FineTune allows FinalMethod Final Method Definition FineTune->FinalMethod defines Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation requires

Caption: Logical workflow for HPLC method development.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 4-Methoxypentanoic acid and dissolve in 25.0 mL of Diluent.

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with Diluent.

  • Initial Isocratic Screening:

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Perform a series of injections using different isocratic mobile phase compositions to find a condition that provides a retention time (Rt) between 3 and 10 minutes.

      • Run 1: 95% A / 5% B

      • Run 2: 90% A / 10% B

      • Run 3: 85% A / 15% B

    • Rationale: This step quickly determines the approximate solvent strength required to elute the analyte in a reasonable time frame.

  • Gradient Method Development (If Necessary):

    • If the isocratic screening shows poor peak shape or if co-eluting impurities are expected, a gradient method is preferable.

    • Based on the screening, design a simple linear gradient. For example, if the analyte eluted at 10% B, a suitable starting gradient could be:

Time (min) %A %B
0.0955
10.07030
10.1955
15.0955
  • Optimization of Final Method:

    • Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C) to see the effect on peak shape and retention time. Select the temperature that provides the best peak symmetry.

    • Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to optimize run time versus resolution from any nearby peaks.

Final Proposed Method

Based on the principles discussed, a robust starting method would be:

Parameter Condition
Column Polar-Modified C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 15 minutes

Method Validation Considerations

Once the method is optimized, it must be validated for its intended purpose according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17][18] Key validation parameters include:

  • Specificity: Demonstrate that the peak for 4-Methoxypentanoic acid is free from interference from matrix components or impurities.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Deliberately vary method parameters (e.g., pH, temperature, mobile phase composition) to ensure the method remains reliable under small variations.

Diagram: The Role of pH in Analyte Retention

pHEffect cluster_pH Mobile Phase pH vs. Analyte pKa cluster_analyte Analyte State cluster_result Chromatographic Result pH << pKa Low pH (e.g., 2.7) Neutral R-COOH (Neutral, Non-Polar) pH << pKa->Neutral Favors pH >> pKa High pH (e.g., 7.0) Ionized R-COO⁻ (Ionized, Polar) pH >> pKa->Ionized Favors Retained High Retention Good Peak Shape Neutral->Retained Leads to NotRetained Low/No Retention Poor Peak Shape Ionized->NotRetained Leads to

Caption: Effect of mobile phase pH on analyte ionization and retention.

Advanced Topics: Alternative Detection Strategies

If UV detection at 210 nm proves insufficient in terms of sensitivity or selectivity, several alternative detectors are suitable for non-chromophoric analytes.[1][19][20]

  • Refractive Index (RI) Detector: A universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes.[20][21] It is less sensitive than UV and is incompatible with gradient elution.[21][22]

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is gradient-compatible and more sensitive than RI for many compounds.[19][22]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer offers the highest sensitivity and specificity. It can confirm the identity of the analyte by its mass-to-charge ratio and is the preferred method for complex matrices or trace-level analysis.

  • Pre- or Post-Column Derivatization: The analyte can be chemically modified to attach a UV-active group, allowing for detection at a more favorable wavelength. This adds complexity but can significantly improve sensitivity.[1][23][24]

Conclusion

The development of a reliable HPLC method for a challenging compound like 4-Methoxypentanoic acid is achievable through a systematic approach grounded in chromatographic principles. By implementing ion suppression with a low-pH mobile phase and utilizing a polar-modified stationary phase, robust retention and excellent peak shape can be achieved. While low-wavelength UV detection is a viable starting point, alternative detectors like ELSD or MS should be considered for applications demanding higher performance. The protocols and strategies outlined in this note provide a solid foundation for developing and validating a fit-for-purpose analytical method.

References

  • Kinetex Core-Shell Polar C18 HPLC Columns. Phenomenex. [Link]

  • Luna Omega Polar C18 for Polar Compounds. Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Types of HPLC Detectors. Phenomenex. [Link]

  • Phenomenex Luna Omega Polar C18 HPLC Columns. LabRulez LCMS. [Link]

  • Types of Detectors in High-Performance Liquid Chromatography. Food Safety Institute. [Link]

  • C18 Columns HPLC. GL Sciences. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Video: High-Performance Liquid Chromatography: Types of Detectors. JoVE. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Seeing is Believing: Detectors for HPLC. LCGC International. [Link]

  • Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC (TN-1042). Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • Importance of Controlling Mobile Phase pH in Reversed Phase HPLC. Semantic Scholar. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. ResearchGate. [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. ResearchGate. [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

  • 4-Methoxypentanoic acid. PubChem, National Institutes of Health. [Link]

  • Compound 4-Methyl-2-oxopentanoic acid. FooDB. [Link]

  • 4-Methoxybenzoic Acid. PubChem, National Institutes of Health. [Link]

  • 4-Methoxyphenylacetic Acid. PubChem, National Institutes of Health. [Link]

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Application Note: A Detailed Guide to the 1H NMR Spectrum Interpretation of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxypentanoic acid. As a molecule possessing both carboxylic acid and ether functional groups, its structural elucidation via NMR spectroscopy serves as an excellent case study for understanding the influence of electron-withdrawing groups on proton chemical shifts and spin-spin coupling. This document outlines the theoretical underpinnings, a step-by-step experimental protocol, a thorough interpretation of the spectral data, and visual aids to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Introduction: The Structural Significance of 4-Methoxypentanoic Acid

4-Methoxypentanoic acid is a bifunctional organic molecule with the chemical formula C₆H₁₂O₃[1][2]. Its structure comprises a pentanoic acid backbone with a methoxy group at the C4 position. This seemingly simple molecule presents a rich learning opportunity for the application of 1H NMR spectroscopy in structural determination. The interplay between the electron-withdrawing carboxylic acid group and the ether linkage provides distinct and predictable chemical shifts and coupling patterns for the protons along its aliphatic chain. Accurate interpretation of its 1H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding its chemical environment, which are critical aspects in drug development and quality control processes.

Foundational Principles of 1H NMR Spectroscopy

A foundational understanding of 1H NMR spectroscopy is essential for accurate spectral interpretation. The key parameters derived from a 1H NMR spectrum are the chemical shift (δ), integration, and signal multiplicity (splitting pattern).

  • Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Electronegative atoms, such as oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield)[3]. For instance, the proton of a carboxylic acid is highly deshielded and appears far downfield[4][5][6].

  • Integration : The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule[7].

  • Multiplicity (Spin-Spin Splitting) : The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) is a result of the magnetic influence of non-equivalent protons on adjacent carbon atoms (J-coupling)[7][8]. The number of lines in a multiplet is given by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

  • Coupling Constant (J) : The distance between the lines in a multiplet, measured in Hertz (Hz), is the coupling constant. Its magnitude provides valuable information about the connectivity and stereochemical relationship between the coupled protons[8][9].

Experimental Protocol: Acquiring the 1H NMR Spectrum

This section details a robust protocol for the preparation and analysis of a 4-methoxypentanoic acid sample for 1H NMR spectroscopy.

Materials and Reagents
  • 4-Methoxypentanoic acid (≥98% purity)

  • Deuterated chloroform (CDCl₃, 99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)[10][11][12]

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v in the deuterated solvent)

  • NMR tubes (5 mm, high precision)

  • Pasteur pipettes and glass wool

  • Vials and caps

Sample Preparation Workflow

The quality of the NMR spectrum is highly dependent on proper sample preparation[13]. The following workflow is recommended:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh 10-20 mg of 4-methoxypentanoic acid dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) containing TMS weigh->dissolve In a clean vial filter 3. Filter the solution through a glass wool-plugged Pasteur pipette into a clean NMR tube dissolve->filter cap 4. Cap the NMR tube securely filter->cap insert 5. Insert the sample into the NMR spectrometer cap->insert shim 6. Lock and shim the spectrometer on the deuterium signal of the solvent insert->shim acquire 7. Acquire the 1H NMR spectrum shim->acquire

Caption: Workflow for 1H NMR sample preparation and analysis.

Spectrometer Parameters
  • Spectrometer Frequency : 400 MHz or higher

  • Number of Scans : 8-16

  • Relaxation Delay : 1-2 seconds

  • Pulse Width : 30-45 degrees

  • Acquisition Time : 3-4 seconds

  • Temperature : 298 K

In-depth Interpretation of the 1H NMR Spectrum of 4-Methoxypentanoic Acid

The structure of 4-methoxypentanoic acid with proton assignments is shown below:

structure mol table { border=0, cellborder=0, cellspacing=0; <tr><tdrowspan=2>HOtd><tdrowspan=2>--td><tdrowspan=2,valign='bottom'>Ctd><tdrowspan=2,valign='bottom'>--td><tdrowspan=2>CH₂td><tdrowspan=2>--td><tdrowspan=2>CH₂td><tdrowspan=2>--td><tdrowspan=2>CHtd><tdrowspan=2>--td><tdrowspan=2>CH₃td>tr><tr>tr><tr><td>td><td>td><tdvalign='top'>||td><td>td><td>td><td>td><td>td><td>td><tdvalign='top'>|td><td>td><td>td>tr><tr><td>td><td>td><tdvalign='top'>Otd><td>td><td>td><td>td><td>td><td>td><tdvalign='top'>Otd><td>td><td>td>tr><tr><td>td><td>td><td>td><td>td><td>td><td>td><td>td><td>td><tdvalign='top'>|td><td>td><td>td>tr><tr><td>td><td>td><td>td><td>td><td>td><td>td><td>td><td>td><tdvalign='top'>CH₃td><td>td><td>td>tr><tr><tdport='h_a'sides='b'>H<sub>asub>td><td>td><td>td><td>td><tdport='h_b'sides='b'>H<sub>bsub>td><td>td><tdport='h_c'sides='b'>H<sub>csub>td><td>td><tdport='h_d'sides='b'>H<sub>dsub>td><td>td><tdport='h_e'sides='b'>H<sub>esub>td>tr><tr><td>td><td>td><td>td><td>td><td>td><td>td><td>td><td>td><tdport='h_f'sides='b'>H<sub>fsub>td><td>td><td>td>tr> }

Sources

Application Note: Structural Elucidation of 4-Methoxypentanoic Acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides valuable information about the number and chemical environment of carbon atoms within a molecule.[1] For drug development and quality control, precise characterization of novel chemical entities is paramount. This application note provides a detailed guide to understanding and acquiring 13C NMR data for 4-methoxypentanoic acid, a substituted carboxylic acid. We will delve into the predicted 13C NMR chemical shifts, the rationale behind peak assignments, and a comprehensive protocol for sample preparation and spectral acquisition.

The structure of 4-methoxypentanoic acid, with its carboxylic acid, ether, and aliphatic functionalities, presents a distinct 13C NMR spectrum. The chemical shift of each carbon is influenced by its local electronic environment, making 13C NMR an excellent tool for confirming its molecular structure.

Predicted 13C NMR Chemical Shifts of 4-Methoxypentanoic Acid

Due to the absence of a publicly available experimental spectrum, the following 13C NMR chemical shifts for 4-methoxypentanoic acid in CDCl3 are predicted using advanced computational algorithms.[2][3] These predictions are based on large databases of known chemical shifts and provide a reliable estimate for spectral analysis.[4][5][6]

Structure of 4-Methoxypentanoic Acid:

Table 1: Predicted 13C NMR Chemical Shifts for 4-Methoxypentanoic Acid

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1 (C=O)~178-182The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region.[7][8][9]
C2 (-CH2-)~30-35This methylene carbon is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift compared to a simple alkane.
C3 (-CH2-)~35-40This methylene carbon is influenced by both the carboxylic acid and the methoxy group, resulting in a slightly more downfield shift than C2.
C4 (-CH-)~70-75The carbon atom bonded to the electronegative oxygen of the methoxy group is significantly deshielded.
C5 (-CH3)~20-25The methyl carbon attached to the chiral center (C4).
C6 (-OCH3)~55-60The carbon of the methoxy group is deshielded due to the attached oxygen atom.

Experimental Protocol: Acquiring a 13C NMR Spectrum

This section outlines a detailed protocol for the preparation of a 4-methoxypentanoic acid sample and the setup of a 13C NMR experiment.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Analyte and Solvent Selection:

    • Weigh approximately 10-20 mg of 4-methoxypentanoic acid.

    • Select a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d6) can also be used, which may improve the observation of the acidic proton in ¹H NMR.[10]

  • Sample Dissolution:

    • Transfer the weighed 4-methoxypentanoic acid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard (Optional):

    • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is defined as 0 ppm in both ¹H and 13C NMR spectra.[11]

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz spectrometer.

  • Instrument Tuning and Locking:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the 13C probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is recommended.[12]

    • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point.[12] For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is necessary.[1]

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to ¹H NMR.[1] Start with 128 scans and increase as needed to improve the signal-to-noise ratio.[12]

    • Spectral Width (SW): A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[11]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking and Integration: Identify all peaks and determine their chemical shifts. While 13C NMR is generally not quantitative under standard conditions, relative peak intensities can provide some information.[11][13]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for acquiring the 13C NMR spectrum of 4-methoxypentanoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of 4-Methoxypentanoic Acid dissolve Dissolve in ~0.6 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_tune Lock and Tune Spectrometer insert_sample->lock_tune setup_params Set Acquisition Parameters lock_tune->setup_params acquire_data Acquire 13C NMR Data setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking and Analysis reference->analyze

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

This application note provides a comprehensive guide to the 13C NMR analysis of 4-methoxypentanoic acid. By combining predicted chemical shift data with a robust experimental protocol, researchers can confidently acquire and interpret high-quality 13C NMR spectra for structural verification and characterization. The methodologies described herein are broadly applicable to a wide range of small organic molecules, underscoring the indispensable role of 13C NMR in modern chemical and pharmaceutical research.

References

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014, March 6). Retrieved from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. Retrieved from [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ScienceDirect. Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Retrieved from [Link]

  • 13C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7). Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17). Retrieved from [Link]

  • A guide to 13c nmr chemical shift values - Compound Interest. Retrieved from [Link]

  • 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem - NIH. Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Retrieved from [Link]

  • Mnova Predict | Accurate Prediction - Bruker. Retrieved from [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024, December 9). Retrieved from [Link]

  • 4-methoxypentanoic acid (C6H12O3) - PubChemLite. Retrieved from [Link]

  • 13C | Solvent | NMR Chemical Shifts - NMRS.io. Retrieved from [Link]

Sources

Application Note: Robust Derivatization Strategies for the Gas Chromatographic Analysis of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of derivatization strategies for the quantitative analysis of 4-Methoxypentanoic acid by Gas Chromatography (GC). Direct GC analysis of polar analytes such as 4-Methoxypentanoic acid is fraught with challenges, including poor peak shape, low sensitivity, and irreversible adsorption to the chromatographic system. Derivatization is an essential sample preparation step that chemically modifies the analyte to enhance its volatility and thermal stability, thereby enabling robust and reproducible GC analysis. This document presents two field-proven protocols: silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acid-catalyzed esterification using Boron Trifluoride-Methanol (BF₃-Methanol). We will delve into the chemical rationale behind each method, provide step-by-step experimental procedures, and offer expert insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Direct GC Analysis is Problematic

Gas chromatography is a premier technique for separating and quantifying volatile and semi-volatile compounds.[1] However, an analyte's suitability for GC analysis is fundamentally governed by its ability to transition into the gas phase without thermal degradation. 4-Methoxypentanoic acid, like other short-chain fatty acids, possesses a polar carboxylic acid functional group (-COOH). This group presents significant challenges for direct GC analysis for two primary reasons:

  • Low Volatility: The carboxyl group's ability to form strong intermolecular hydrogen bonds significantly raises the boiling point of the compound, making it difficult to volatilize at typical GC operating temperatures.[2][3]

  • Analyte Adsorption: The active hydrogen on the carboxyl group can interact strongly with active sites (e.g., residual silanols) on the GC inlet liner and column stationary phase. This interaction leads to undesirable chromatographic effects such as severe peak tailing, poor peak resolution, and reduced detector response, ultimately compromising quantitative accuracy.[2][4][5]

To overcome these limitations, the polar -COOH group must be chemically masked. This process, known as derivatization, replaces the active proton with a non-polar functional group, effectively eliminating hydrogen bonding, increasing volatility, and promoting excellent chromatographic behavior.[6][7]

Selecting the Optimal Derivatization Strategy

The two most universal and effective methods for derivatizing carboxylic acids are silylation and esterification (a form of alkylation).[2] The choice between them often depends on the sample matrix, required sensitivity, and available laboratory reagents.

FeatureSilylation (with BSTFA/MSTFA)Esterification (with BF₃-Methanol)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester (FAME)
Reaction Speed Generally very fast (15-60 min)Fast (5-30 min)
Reaction Conditions Mild (60-75°C), anhydrous conditions requiredModerate (60-100°C)
Byproducts Volatile and generally non-interferingWater, salts
Derivative Stability TMS esters are sensitive to moisture and hydrolysisMethyl esters are generally robust and stable
Workup Procedure Often suitable for direct injectionRequires a liquid-liquid extraction step
Key Advantage Simple, one-pot reaction with clean byproductsCreates highly stable derivatives; robust, classic method

For 4-Methoxypentanoic acid, both methods are highly effective. Silylation offers a faster workflow with minimal sample handling post-reaction, while esterification produces an exceptionally stable derivative ideal for routine analysis or when samples cannot be analyzed immediately.

Protocol 1: Silylation to a Trimethylsilyl (TMS) Ester

Silylation is a robust and rapid method that replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[7][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that react quickly and efficiently.[9][10] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is often used to accelerate the reaction and derivatize sterically hindered groups.[1][7]

Chemical Principle

The reaction involves the transfer of a TMS group from the BSTFA reagent to the carboxylic acid, forming a TMS ester. The byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatography.

Caption: Silylation of 4-Methoxypentanoic Acid with BSTFA.
Experimental Workflow: Silylation

G Silylation Workflow start Start: Sample containing 4-Methoxypentanoic Acid dry_sample 1. Dry Sample Evaporate solvent under N₂ stream if necessary. Ensure sample is anhydrous. start->dry_sample add_reagents 2. Add Reagents Add anhydrous solvent (e.g., Acetonitrile). Add BSTFA + 1% TMCS. dry_sample->add_reagents react 3. React Cap vial tightly. Heat at 60-70°C for 30-60 minutes. add_reagents->react cool 4. Cool Allow vial to cool to room temperature. react->cool analyze 5. Analyze Inject an aliquot directly into the GC/GC-MS. cool->analyze

Caption: Step-by-step workflow for silylation derivatization.
Detailed Silylation Protocol

Materials:

  • Sample containing 4-Methoxypentanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, Dichloromethane)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place an aliquot of the sample (typically containing 1-10 mg of the acid) into a clean, dry reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylation reagent.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (Acetonitrile is a good first choice) to dissolve the sample residue. Add 100 µL of BSTFA + 1% TMCS to the vial. The volume of the reagent should be in molar excess to ensure complete derivatization.

  • Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds. Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes.[7] The optimal time and temperature may require slight adjustment depending on the sample matrix and concentration.

  • Analysis: After the reaction is complete, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.

Protocol 2: Esterification to a Fatty Acid Methyl Ester (FAME)

Esterification is a classic and highly reliable method for derivatizing carboxylic acids.[3] Using an acid catalyst like Boron Trifluoride (BF₃) in methanol converts the carboxylic acid into its corresponding methyl ester.[11][12] The resulting 4-Methoxypentanoic acid methyl ester is significantly more volatile and less polar than the parent acid and is very stable.

Chemical Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction.[13] The BF₃ catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. A molecule of water is eliminated, and the catalyst is regenerated, yielding the methyl ester.[3][13]

Caption: Esterification of 4-Methoxypentanoic Acid with BF₃-Methanol.
Detailed Esterification Protocol

Materials:

  • Sample containing 4-Methoxypentanoic acid

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution[11]

  • n-Hexane, GC-grade

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 10 mL screw-cap glass tubes with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation: Place 1-10 mg of the sample into a screw-cap glass tube.

  • Esterification: Add 2 mL of 14% BF₃-Methanol solution to the tube.[11][12] Cap the tube tightly and heat at 100°C for 5-30 minutes in a heating block.[11] A 15-minute reaction time is typically sufficient for simple carboxylic acids.

  • Extraction - Step 1: Cool the tube to room temperature. Add 1 mL of n-Hexane and 2 mL of saturated NaCl solution to the tube.[11] The salt water helps to break any emulsions and forces the non-polar methyl ester into the hexane layer.

  • Extraction - Step 2: Cap the tube and vortex vigorously for 1 minute to ensure thorough extraction of the methyl ester into the hexane.

  • Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation between the upper organic (hexane) layer and the lower aqueous layer.[11]

  • Collection and Drying: Carefully transfer the upper hexane layer containing the derivative to a clean GC vial. Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC or GC-MS system.

Recommended GC Parameters and Troubleshooting

While the exact GC conditions should be optimized for your specific instrument and application, the following provides a robust starting point for analyzing the derivatives of 4-Methoxypentanoic acid.

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-5ms, HP-5ms, DB-WAX)Provides good separation for the moderately polar derivatives. Wax columns are excellent for FAMEs.[14]
Injector Temp. 250°CEnsures rapid and complete vaporization of the derivative without degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis.
Oven Program Initial: 50°C (hold 2 min) Ramp: 10°C/min to 250°C (hold 5 min)A starting point; adjust based on analyte retention time and separation from matrix components.
Detector FID or MSFID is a robust, universal detector. MS provides definitive identification based on mass spectra.
Detector Temp. FID: 280°C; MS Transfer Line: 280°CPrevents condensation of the analyte post-separation.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; Sample loss during workup; Adsorption in the inlet.Increase reaction time/temperature. Ensure vigorous mixing during extraction. Use a deactivated inlet liner.
Broad, tailing peak Incomplete derivatization; Active sites in the GC system.Check reagent quality and ensure anhydrous conditions (for silylation). Trim the GC column front end; replace the inlet liner and septum.
Extra, unexpected peaks Contamination from solvent/reagents; Side reactions.Run a reagent blank. For BF₃-Methanol, ensure fresh reagent to avoid artifacts.[11] For silylation, ensure the sample is completely dry.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • BenchChem. (2025). Technical Support Center: Derivatization of Polyunsaturated Fatty Acids with BF3-Methanol.
  • BenchChem. (2025). A Comparative Guide to Fatty Acid Derivatization: Accuracy and Precision of the BF3-Methanol Method.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences. Retrieved from [Link]

  • MDPI. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • RSC Publishing. (2021). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods. Retrieved from [Link]

  • FAO. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.
  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
  • Agilent. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution.
  • JoVE. (n.d.). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Emwas, A.-H., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • Request PDF. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry.
  • ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. Retrieved from [Link]

  • Supelco. (n.d.).
  • PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry. Retrieved from [Link]

  • ACS Publications. (1964). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Elsevier. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary.
  • Ray, P. K. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • PubMed. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • MDPI. (2022). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Molecules. Retrieved from [Link]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 4-Methoxypentanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation and concentration of 4-Methoxypentanoic acid from complex biological matrices such as human plasma and urine. Due to the amphiphilic nature of this analyte—possessing both a polar carboxylic acid functional group and a moderately non-polar alkyl ether backbone—a mixed-mode SPE strategy is employed. This method provides superior sample cleanup by leveraging two distinct retention mechanisms: anion exchange and reversed-phase. The resulting protocol is highly selective, reproducible, and yields clean extracts suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction and Method Rationale

4-Methoxypentanoic acid (C₆H₁₂O₃, MW: 132.16 g/mol ) is a small carboxylic acid of interest in various research fields.[1][2] Accurate quantification in biological fluids is often challenging due to the high abundance of endogenous interferences, including salts, proteins, lipids, and other organic acids. A robust sample preparation strategy is paramount to remove these matrix components, which can otherwise cause ion suppression in the mass spectrometer, leading to inaccurate and unreliable results.[3]

Solid-phase extraction (SPE) is a highly effective technique for sample cleanup and concentration.[4] While simple reversed-phase or ion-exchange SPE can be used, a mixed-mode approach offers significantly enhanced selectivity for compounds like 4-Methoxypentanoic acid.[5] Our selected methodology utilizes a polymeric sorbent functionalized with both hydrophobic groups and strong anion exchange (SAX) tertiary amine groups.[6]

The core principle is to exploit pH to control the analyte's charge state:

  • Loading/Washing: At a neutral or slightly basic pH (well above the analyte's pKa of ~4.8), the carboxylic acid is deprotonated (anionic), ensuring strong retention on the positively charged anion-exchange functional groups.[6][7]

  • Elution: By applying a highly acidic elution solvent, the carboxylic acid is protonated (neutral), breaking the ionic bond with the sorbent and allowing for its release.[5][6]

The dual hydrophobic retention mechanism aids in retaining the analyte and allows for rigorous organic washes to remove interfering compounds, resulting in exceptionally clean extracts.[5]

Materials and Equipment

  • SPE Sorbent: Mixed-Mode Strong Anion Exchange Polymeric SPE Cartridges (e.g., 30 mg / 1 mL).

  • Reagents:

    • Acetonitrile (ACN), LC-MS Grade

    • Methanol (MeOH), LC-MS Grade

    • Ammonium Acetate (NH₄OAc), LC-MS Grade

    • Formic Acid (FA), LC-MS Grade

    • Ammonium Hydroxide (NH₄OH)

    • Deionized Water (>18 MΩ·cm)

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex Mixer

    • Analytical Balance

    • pH Meter

    • Nitrogen Evaporator

Experimental Workflow Overview

The entire process, from sample pre-treatment to the final eluate ready for LC-MS analysis, is depicted below. This workflow ensures the removal of both proteins and polar/non-polar interferences.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction Protocol cluster_post Post-Elution plasma Plasma/Serum Sample ppt Add 3:1 ACN Vortex & Centrifuge plasma->ppt supernatant Collect Supernatant ppt->supernatant dilute_plasma Dilute with 50 mM NH₄OAc (pH 7.0) supernatant->dilute_plasma condition 1. Condition 1 mL Methanol dilute_plasma->condition Load into SPE Cartridge equilibrate 2. Equilibrate 1 mL 50 mM NH₄OAc (pH 7.0) condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash1 4. Wash 1 (Polar) 1 mL 50 mM NH₄OAc (pH 7.0) load->wash1 wash2 5. Wash 2 (Non-Polar) 1 mL Methanol wash1->wash2 elute 6. Elute 1 mL 2% Formic Acid in Methanol wash2->elute evap Evaporate to Dryness elute->evap Collect Eluate reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Diagram 1. General workflow for the extraction of 4-Methoxypentanoic acid.

Detailed Protocols

This protocol is designed for a 200 µL plasma or serum sample. Volumes should be scaled accordingly for different sample sizes.

Step 1: Sample Pre-Treatment (Protein Precipitation)

  • Rationale: Proteins constitute the major interference in plasma and must be removed to prevent clogging of the SPE sorbent and the LC column. Acetonitrile is a highly efficient solvent for precipitating proteins from biological fluids.[8][9][10][11][12]

  • To 200 µL of plasma/serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (ACN). This achieves a 3:1 solvent-to-sample ratio, ensuring efficient protein removal.[8]

  • Add an appropriate internal standard if required.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Dilute the supernatant by adding an equal volume (approx. 800 µL) of 50 mM ammonium acetate buffer (pH 7.0). This dilution reduces the organic content of the sample, ensuring proper retention on the SPE sorbent.

Step 2: Solid-Phase Extraction

  • Rationale: The following steps are optimized to selectively bind the anionic 4-Methoxypentanoic acid, wash away interferences, and then elute the now-neutralized analyte in a clean organic solvent.

  • Condition: Pass 1 mL of Methanol through the SPE cartridge. Do not allow the sorbent to dry.

  • Equilibrate: Pass 1 mL of 50 mM ammonium acetate (pH 7.0) through the cartridge. Do not allow the sorbent to dry. This step ensures the sorbent is at the correct pH for analyte binding.

  • Load: Load the pre-treated sample from Step 1 onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Wash 1 (Polar Interferences): Pass 1 mL of 50 mM ammonium acetate (pH 7.0) through the cartridge. This removes salts and other highly polar, non-retained species.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol through the cartridge. This crucial step for a mixed-mode sorbent removes hydrophobically-bound neutral and basic interferences without eluting the ionically-bound analyte.[6]

  • Elute: Pass 1 mL of 2% Formic Acid in Methanol through the cartridge and collect the eluate. The acidic mobile phase neutralizes the carboxylic acid, disrupting the ionic bond, while the methanol disrupts the hydrophobic interaction, leading to efficient elution.[5][6]

Step 3: Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Step 1: Sample Pre-Treatment

  • Rationale: Urine samples require pH adjustment and dilution to normalize the matrix and ensure the analyte is in its anionic form for extraction.[5]

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulates.

  • Take 500 µL of the urine supernatant and dilute it 1:1 with 500 µL of 100 mM ammonium acetate buffer (pH 7.0).

  • Add an appropriate internal standard if required and vortex to mix.

Step 2: Solid-Phase Extraction

  • Follow the exact same SPE procedure (Steps 2.1 through 2.6) as detailed in the plasma protocol above.

Step 3: Post-Elution Processing

  • Follow the exact same post-elution processing (Steps 3.1 through 3.3) as detailed in the plasma protocol.

Summary of Method Parameters and Expected Performance

The table below summarizes the key parameters for the recommended mixed-mode SPE protocol.

ParameterSpecificationRationale
Analyte 4-Methoxypentanoic acidSmall, amphiphilic carboxylic acid.
Estimated pKa ~4.8Based on similar aliphatic carboxylic acids.[7]
Biological Matrix Plasma, Serum, UrineHigh-protein and high-salt complex matrices.
SPE Sorbent Polymeric Mixed-Mode Strong Anion Exchange (SAX)Provides dual retention (hydrophobic & ionic) for high selectivity.[5][6]
Sample pH (Loading) 7.0pH > pKa + 2 ensures analyte is deprotonated (anionic) for strong ionic retention.[6][7]
Wash 1 50 mM Ammonium Acetate (pH 7.0)Removes polar interferences.
Wash 2 100% MethanolRemoves non-polar, non-anionic interferences.[6]
Elution Solvent 2% Formic Acid in MethanolpH < pKa - 2 neutralizes analyte to disrupt ionic bond for elution.[5][6]
Expected Recovery > 85%Mixed-mode methods typically yield high and reproducible recoveries.[5]
Matrix Effect Reduction HighDual wash steps effectively remove phospholipids and other sources of ion suppression.[3][6]

Conclusion

The described mixed-mode solid-phase extraction protocol provides a robust, selective, and high-recovery method for the determination of 4-Methoxypentanoic acid in challenging biological matrices. By carefully controlling pH to manipulate the analyte's charge state and utilizing orthogonal wash steps, this method effectively removes endogenous interferences, leading to cleaner extracts and more reliable data in subsequent LC-MS/MS analyses. This protocol can serve as a foundational method for other small, acidic analytes with moderate hydrophobicity.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(8), 776-784. Retrieved from [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. Retrieved from [Link]

  • Wankhede, S. B., Rathi, S. S., & Wanjari, A. V. (2013). Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis. Journal of Proteomics & Bioinformatics, 6(12), 288-291. Retrieved from [Link]

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Application Note: Protocols for the Esterification of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the esterification of 4-methoxypentanoic acid, a valuable building block in organic synthesis. Recognizing that no single method is universally optimal, this document presents a comparative analysis of common esterification strategies, enabling researchers to select the most appropriate method based on substrate sensitivity, scale, and available resources. We offer step-by-step procedures for the classic Fischer-Speier esterification and the milder Steglich esterification, complete with mechanistic insights, purification techniques, and comprehensive safety protocols.

Introduction: The Strategic Importance of Esterification

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic chemistry. Esters are prevalent in natural products, pharmaceuticals, polymers, and fragrances. The specific target of this guide, 4-methoxypentanoic acid, possesses a chiral center and a methoxy group, making its ester derivatives useful intermediates in the synthesis of complex molecules where chirality and specific functional group tolerance are paramount.

The choice of esterification method is critical and dictated by the chemical nature of the starting materials. Factors such as acid or base sensitivity, steric hindrance, and the presence of other reactive functional groups guide the synthetic strategy. This note will explore two robust methods, providing the rationale behind each procedural step.

Comparative Analysis of Esterification Methodologies

Selecting an appropriate esterification protocol requires a careful balance of reaction efficiency, substrate compatibility, and operational simplicity. Below is a comparison of three widely used methods.

Method Reagents Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)High temperature (reflux)Low cost, simple reagents, suitable for large scale.Harsh acidic conditions, requires high temperatures, reversible reaction.Simple, non-acid sensitive substrates.
Steglich Carboxylic Acid, Alcohol, DCC, DMAP (catalyst)Room temperature, neutral pHMild conditions, high yields, suitable for acid-sensitive substrates.DCC is a potent allergen, byproduct (DCU) can complicate purification, higher cost.Complex, acid-labile molecules and sterically hindered substrates.[1]
Mitsunobu Carboxylic Acid, Alcohol, PPh₃, DEAD or DIADLow temperature to room temperatureVery mild, proceeds with stereochemical inversion at the alcohol center.[2][3]High cost, stoichiometric phosphine oxide byproduct removal can be difficult.Chiral secondary alcohols where inversion of stereochemistry is desired.[4]

For the esterification of 4-methoxypentanoic acid with a simple primary alcohol like methanol, both Fischer-Speier and Steglich methods are highly viable. The Fischer method offers scalability and cost-effectiveness, while the Steglich protocol provides a milder alternative if the substrate contains acid-sensitive functionalities.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of methyl 4-methoxypentanoate.

Protocol 1: Fischer-Speier Esterification of 4-Methoxypentanoic Acid

This classic acid-catalyzed method utilizes an excess of the alcohol (methanol) to drive the equilibrium towards the product.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-methoxypentanoic acid and excess methanol in a flask B Slowly add concentrated H₂SO₄ catalyst A->B C Heat the mixture to reflux (approx. 65°C) for 2-4 hours B->C D Monitor reaction progress via TLC C->D E Cool to RT, remove excess methanol via rotary evaporation D->E F Dissolve residue in ether E->F G Wash with sat. NaHCO₃ (aq) then brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by fractional distillation (Boiling point of product ~70°C at reduced pressure) [26] H->I

Caption: Workflow for Fischer-Speier esterification.

Materials:

  • 4-Methoxypentanoic acid (1.0 eq)

  • Methanol (MeOH, 20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxypentanoic acid (e.g., 5.0 g, 37.8 mmol).

  • Add a large excess of methanol (e.g., 100 mL).

  • While stirring, slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.9 mmol) to the mixture. The addition is exothermic.

  • Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst (caution: CO₂ evolution), followed by brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 4-methoxypentanoate.

  • For high purity, the crude ester can be purified by fractional distillation under reduced pressure.

Mechanism of Fischer-Speier Esterification

Fischer_Mechanism Carboxylic_Acid R-C(=O)OH Protonated_Carbonyl R-C(=O+)OH₂ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O+H-R') Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-C(=O)OR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of acid-catalyzed Fischer esterification.

Protocol 2: Steglich Esterification of 4-Methoxypentanoic Acid

This method is ideal for small-scale synthesis under mild conditions, preserving acid-sensitive functional groups.[6]

Materials:

  • 4-Methoxypentanoic acid (1.0 eq)

  • Methanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxypentanoic acid (e.g., 1.0 g, 7.57 mmol) in anhydrous DCM (40 mL).

  • Add methanol (e.g., 0.37 mL, 9.08 mmol) and DMAP (e.g., 92 mg, 0.757 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate container, dissolve DCC (e.g., 1.72 g, 8.33 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 0.5 M HCl (2 x 20 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • If necessary, purify further via column chromatography on silica gel.

Product Characterization

The final product, methyl 4-methoxypentanoate, should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Expected signals include a singlet for the ester methyl group (~3.7 ppm), a singlet for the methoxy methyl group (~3.3 ppm), a multiplet for the methoxy-bearing methine (CH), and multiplets for the methylene (CH₂) groups.
¹³C NMR Expected signals include a peak for the ester carbonyl (~174 ppm), the methoxy-bearing carbon (~76 ppm), the ester methyl carbon (~51 ppm), the methoxy methyl carbon (~56 ppm), and signals for the aliphatic carbons.[7]
IR Spectroscopy A strong C=O stretch for the ester at ~1740 cm⁻¹, and C-O stretches around 1100-1200 cm⁻¹. The broad O-H stretch from the starting carboxylic acid (~2500-3300 cm⁻¹) should be absent.
Mass Spec (MS) The molecular ion peak (M⁺) should correspond to the mass of the ester (C₇H₁₄O₃ = 146.18 g/mol ).[8]

Safety and Hazard Management

Proper safety precautions are mandatory when performing these protocols. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent CAS No. Hazards
4-Methoxypentanoic acid 818-65-5Causes skin irritation, serious eye damage, and may cause respiratory irritation.[9]
Sulfuric Acid (conc.) 7664-93-9Highly corrosive, causes severe skin burns and eye damage. Reacts violently with water.[10]
DCC 538-75-0Potent skin sensitizer (allergen), toxic in contact with skin, causes serious eye damage, harmful if swallowed.[7][11]
DMAP 1122-58-3Toxic/Fatal if swallowed, inhaled, or in contact with skin. Causes serious eye damage.[12][13]
Triphenylphosphine (PPh₃) 603-35-0Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[2][14]
DEAD 1972-28-7Flammable, heating may cause a fire, shock sensitive, harmful if inhaled.[15][16]

Handling Notes:

  • DCC: Due to its sensitizing properties, extreme care should be taken to avoid skin contact. Use double gloves and weigh in a fume hood.

  • Concentrated Acids: Always add acid slowly to the solution to dissipate heat.[9]

  • Waste Disposal: Dispose of all chemical waste, including DCU, according to institutional and local regulations.

References

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Leveraging 4-Methoxypentanoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxypentanoic acid is a bifunctional chemical building block whose utility in pharmaceutical synthesis is predicated on the strategic manipulation of its carboxylic acid and methoxy groups. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, offering an in-depth exploration of its applications. We provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring that the methodologies are both understandable and adaptable. This guide details key synthetic transformations, including esterification and amide bond formation, supported by step-by-step protocols, mechanistic diagrams, and safety considerations, establishing a framework for the integration of 4-methoxypentanoic acid into modern drug discovery workflows.

Introduction: The Strategic Value of 4-Methoxypentanoic Acid

In the vast arsenal of building blocks for active pharmaceutical ingredient (API) synthesis, 4-methoxypentanoic acid (CAS No. 818-65-5) presents itself as a versatile C6 synthon.[1] Its structure is deceptively simple, yet it offers two key points of chemical diversity: a reactive carboxylic acid and a stable methoxy ether. This duality allows for its incorporation into a wide array of molecular scaffolds.

The carboxylic acid moiety serves as a handle for classical transformations such as esterification, amidation, and reduction, which are fundamental reactions in medicinal chemistry.[2][3] The methoxy group, positioned at the C4 position, introduces a specific polarity and steric profile. Furthermore, the chiral center at C4, if resolved or synthesized enantioselectively, provides a pathway to stereochemically defined pharmaceutical intermediates, a critical aspect of modern drug design.[4][5]

This guide will illuminate the practical applications of 4-methoxypentanoic acid, moving from its core properties to detailed, field-tested protocols for its conversion into valuable pharmaceutical intermediates.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is the foundation of successful synthesis.

PropertyValueSource
IUPAC Name 4-methoxypentanoic acidPubChem[1]
CAS Number 818-65-5PubChem[1]
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
SMILES CC(CCC(=O)O)OCPubChem[1]

Core Synthetic Applications & Workflow

The primary utility of 4-methoxypentanoic acid lies in its role as a precursor to more complex molecules.[6] Its transformation into esters and amides is particularly relevant, as these functional groups are ubiquitous in pharmaceuticals. The following workflow illustrates the central position of 4-methoxypentanoic acid in generating diverse intermediates.

G start 4-Methoxypentanoic Acid ester Ester Intermediate (e.g., Methyl 4-methoxypentanoate) start->ester Esterification (Fischer, etc.) amide Amide Intermediate (Bioactive Scaffolds) start->amide Amide Coupling (HATU, EDC, etc.) alcohol Alcohol Intermediate (4-methoxy-1-pentanol) ester->alcohol Reduction (e.g., LiAlH4) api Further Functionalization & API Synthesis ester->api amide->api alcohol->api

Caption: Synthetic pathways from 4-methoxypentanoic acid.

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for the key transformations of 4-methoxypentanoic acid. The causality behind reagent and condition selection is explained to empower researchers to adapt these methods as needed.

Protocol 1: Fischer Esterification to Methyl 4-methoxypentanoate

Causality & Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][7] To drive the reaction towards the ester product, the alcohol (in this case, methanol) is used in large excess, acting as both reactant and solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[7][8] The reaction is typically heated to reflux to achieve a reasonable reaction rate.

Materials:

  • 4-Methoxypentanoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypentanoic acid (5.0 g, 37.8 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Begin stirring to dissolve the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, caution: CO₂ evolution), and finally with brine (30 mL). The bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 4-methoxypentanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

G cluster_mech Fischer Esterification Mechanism RCOOH R-C(=O)-OH protonated_acid R-C(=O+H)-OH RCOOH->protonated_acid 1. Protonation H_plus H+ tetrahedral_int R-C(OH)(O+H-R')-OH protonated_acid->tetrahedral_int 2. Nucleophilic Attack ROH R'-OH proton_transfer R-C(OH)2-OR' tetrahedral_int->proton_transfer 3. Proton Transfer protonated_water R-C(O+H2)(OH)-OR' proton_transfer->protonated_water 4. Protonation ester_H2O R-C(=O+H)-OR' + H2O protonated_water->ester_H2O 5. Elimination of H2O ester R-C(=O)-OR' ester_H2O->ester 6. Deprotonation

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Protocol 2: Amide Bond Formation via HATU Coupling

Causality & Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[9] To overcome this, the carboxylic acid must be "activated". HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient coupling reagent.[9] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is required to scavenge the proton released during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Materials:

  • 4-Methoxypentanoic acid

  • A primary or secondary amine (e.g., Benzylamine)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methoxypentanoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add the amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup - Quenching: Quench the reaction by adding water.

  • Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer thoroughly with 5% LiCl solution (3x) to remove DMF. Subsequently, wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired amide.

G acid 4-Methoxypentanoic Acid (R-COOH) active_ester Activated O-Acylisourea Intermediate acid->active_ester 1. Activation hatu HATU + DIPEA hatu->active_ester tetra_int Tetrahedral Intermediate active_ester->tetra_int 2. Nucleophilic Attack amine Amine (R'-NH2) amine->tetra_int product Amide Product (R-CONH-R') tetra_int->product 3. Collapse & Proton Transfer

Caption: Workflow for HATU-mediated amide coupling.

Safety & Handling

Professional laboratory practice requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Methoxypentanoic Acid: May cause skin irritation, serious eye damage, and respiratory irritation.[1] Avoid inhalation of vapors and contact with skin and eyes.

  • Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • HATU: Can be irritating. Handle in a fume hood and avoid creating dust.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

4-Methoxypentanoic acid is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for straightforward and high-yielding transformations into esters and amides, which are cornerstone functional groups in a multitude of APIs. The protocols detailed in this guide are robust and grounded in established mechanistic principles, providing a solid foundation for researchers to explore the incorporation of this synthon into their drug discovery programs. By understanding the causality behind each synthetic step, scientists can logically troubleshoot and adapt these methods to construct novel and complex molecular architectures.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, empowering you to overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-methoxypentanoic acid?

There are two primary, well-documented routes for the synthesis of 4-methoxypentanoic acid. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Alkoxymercuration-Demercuration of 4-Penten-1-ol: This method involves the reaction of 4-penten-1-ol with methanol in the presence of a mercury salt, such as mercuric acetate, followed by demercuration with sodium borohydride.[1][2] This pathway reliably produces the desired product without the risk of carbocation rearrangement.[3]

  • Hydrolysis of Methyl 4-methoxypentanoate: This is a straightforward method involving the cleavage of the ester bond of methyl 4-methoxypentanoate to yield the carboxylic acid and methanol.[4][5] This can be achieved under either acidic or basic conditions.

Q2: I'm considering the hydrolysis route. Should I use acidic or basic conditions?

Both acid- and base-catalyzed hydrolysis are effective, but they have distinct advantages and disadvantages.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction.[6][7] To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is required.[8][9] Dilute solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts.[6][10]

  • Base-Catalyzed Hydrolysis (Saponification): This is generally the preferred method for preparative purposes because it is an irreversible process.[4][7] The reaction uses a hydroxide source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to attack the ester.[11][12] The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[11]

Q3: What are the typical impurities I might encounter, and how can I remove them?

Impurities will depend on your chosen synthetic route.

  • From Alkoxymercuration-Demercuration: You may have unreacted starting material (4-penten-1-ol), the alcohol byproduct from the demercuration step, and potentially organomercury compounds if the reduction is incomplete.

  • From Ester Hydrolysis: The most common impurity is unreacted starting material (methyl 4-methoxypentanoate).

For purification, acid-base extraction is a highly effective technique to separate the acidic product from neutral or basic impurities.[13][14][15] The crude product can be dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to extract the carboxylic acid into the aqueous layer as its salt. The aqueous layer is then acidified, and the pure carboxylic acid is extracted back into an organic solvent.[13] For liquid carboxylic acids, vacuum distillation can also be an effective purification method if the impurities have significantly different boiling points.[14] For more challenging separations, column chromatography on silica gel can be employed.[16]

Troubleshooting Guide: Hydrolysis of Methyl 4-Methoxypentanoate

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of 4-methoxypentanoic acid via the hydrolysis of its methyl ester.

Problem 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

  • Insufficient Reaction Time or Temperature (Both Methods):

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent and the product spot is faint or absent after the recommended reaction time, the reaction is likely incomplete.

    • Solution: Increase the reaction time or temperature. For reflux conditions, ensure a steady and consistent reflux is maintained.

  • Catalyst Inactivity or Insufficient Amount (Acid-Catalyzed):

    • Diagnosis: If the reaction is stalled despite adequate time and temperature, the acid catalyst may be the issue.

    • Solution: Use a fresh bottle of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl). Ensure the correct molar equivalents are used.

  • Poor Solubility of the Ester (Both Methods):

    • Diagnosis: If the reaction mixture is biphasic and the ester is not dissolving, the reaction rate will be significantly reduced.

    • Solution: Add a co-solvent to create a homogeneous solution. A mixture of methanol/water or THF/water is commonly used.[12]

  • Reversible Nature of the Reaction (Acid-Catalyzed):

    • Diagnosis: The reaction may have reached equilibrium with a significant amount of starting material still present.

    • Solution: Use a large excess of water to shift the equilibrium towards the products, in accordance with Le Chatelier's principle.[7][8]

Problem 2: Formation of Unexpected Byproducts

While the hydrolysis of methyl 4-methoxypentanoate is generally a clean reaction, side reactions can occur under certain conditions. Careful control of the reaction parameters is key.

Problem 3: Difficulty in Isolating the Product During Workup

Potential Causes & Solutions

  • Incomplete Acidification (Base-Catalyzed):

    • Diagnosis: After adding acid during the workup, if the product does not precipitate or extract efficiently into the organic layer, the aqueous layer may still be basic or neutral. The product will remain in the aqueous layer as the carboxylate salt.

    • Solution: Check the pH of the aqueous layer with pH paper or a pH meter. Continue adding a strong acid (e.g., 1M HCl) until the solution is acidic (pH 1-2) to ensure complete protonation of the carboxylate.[13]

  • Emulsion Formation During Extraction:

    • Diagnosis: A stable emulsion layer forms between the aqueous and organic phases, making separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Methyl 4-Methoxypentanoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methoxypentanoate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Workup - Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxypentanoic acid.[13]

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Protocol 2: Acid-Catalyzed Hydrolysis of Methyl 4-Methoxypentanoate
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend methyl 4-methoxypentanoate (1.0 eq) in an excess of 10% aqueous sulfuric acid.

  • Heating: Heat the mixture to reflux for several hours to overnight. The reaction is reversible, so a longer reaction time may be necessary.[10]

  • Workup - Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Workup - Washing: Wash the combined organic extracts with water and then with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product as necessary.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility Reversible[6][7]Irreversible[7][8]
Catalyst/Reagent Catalytic strong acid (e.g., H₂SO₄, HCl)[6]Stoichiometric strong base (e.g., NaOH, KOH)[11]
Driving Force Large excess of water[8][9]Formation of stable carboxylate salt[11]
Workup Direct extractionAcidification required before extraction[11]
General Preference Less common for synthesisPreferred for preparative scale[4]

Visualizations

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification Ester Methyl 4-methoxypentanoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Carboxylic_Acid 4-Methoxypentanoic Acid Tetrahedral->Carboxylic_Acid - CH₃O⁻ Carboxylate 4-Methoxypentanoate Carboxylic_Acid->Carboxylate + CH₃O⁻ - H₂O Carboxylate->Carboxylic_Acid + H₃O⁺ - H₂O Methanol Methanol Hydroxide OH⁻ Methoxide CH₃O⁻ Protonation H₃O⁺ (workup) Troubleshooting Start Low Product Yield Check_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time/temperature Incomplete->Increase_Time_Temp Check_Workup Was the workup performed correctly? Complete->Check_Workup Increase_Time_Temp->Check_Completion Check_Catalyst Is the catalyst active? (Acid-catalyzed) Increase_Time_Temp->Check_Catalyst Bad_Catalyst No Check_Catalyst->Bad_Catalyst No Good_Catalyst Yes Check_Catalyst->Good_Catalyst Yes Use_Fresh_Catalyst Use fresh catalyst Bad_Catalyst->Use_Fresh_Catalyst Check_Solubility Is the starting material soluble? Good_Catalyst->Check_Solubility Use_Fresh_Catalyst->Check_Completion Insoluble No Check_Solubility->Insoluble No Soluble Yes Check_Solubility->Soluble Yes Add_Cosolvent Add a co-solvent (e.g., MeOH, THF) Insoluble->Add_Cosolvent Further_Analysis Further analysis needed (e.g., side reactions) Soluble->Further_Analysis Add_Cosolvent->Check_Completion Incorrect_Workup No Check_Workup->Incorrect_Workup No Correct_Workup Yes Check_Workup->Correct_Workup Yes Review_Workup Review workup procedure (e.g., pH adjustment, extraction) Incorrect_Workup->Review_Workup Correct_Workup->Further_Analysis

Caption: Decision tree for troubleshooting low yield.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. PubMed Central. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Alkoxymercuration-Demercuration? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]

  • Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Retrieved from [Link]

  • Study.com. (n.d.). Alkoxymercuration Demercuration | Definition, Mechanism & Example. Retrieved from [Link]

  • Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions to synthesize compound 4a. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.4: Alkoxymercuration-Demercuration Synthesis of Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxypentanoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • National Institutes of Health. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Retrieved from [Link]

  • Google Patents. (2020, June 25). US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • Google Patents. (n.d.). US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
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  • Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.
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  • Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • ResearchGate. (n.d.). Optimization of base in the synthesis of compound 4a. Retrieved from [Link]

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Technical Support Center: Purification of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques to overcome common purification challenges and achieve high-purity 4-methoxypentanoic acid for your research and development needs.

Introduction to Purification Challenges

4-Methoxypentanoic acid, a valuable building block in organic synthesis, presents unique purification challenges due to its polarity, potential for side reactions during synthesis, and the physical properties of likely impurities. Successful purification requires a strategic approach based on a sound understanding of the potential impurity profile and the principles of various separation techniques. This guide will walk you through common issues and provide robust solutions.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the purification of 4-methoxypentanoic acid.

Q1: My crude 4-methoxypentanoic acid appears oily and is difficult to handle. How can I get a solid product?

A1: The oily nature of your crude product is likely due to the presence of impurities that depress the melting point or inhibit crystallization. Common culprits include unreacted starting materials or solvent residues.

  • Initial Step: Acid-Base Extraction. Before attempting crystallization, it is highly recommended to perform an acid-base extraction to remove neutral or basic impurities. This is a highly effective and straightforward purification step for carboxylic acids.

    • Protocol:

      • Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 4-methoxypentanoic acid will be deprotonated and move into the aqueous layer as the sodium salt.

      • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

      • Carefully acidify the aqueous layer with a strong acid, such as 2M HCl, to a pH of around 2-3. This will protonate the carboxylate, causing the 4-methoxypentanoic acid to precipitate or oil out.

      • Extract the purified acid back into an organic solvent.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Troubleshooting Crystallization: If the product is still an oil after extraction, consider the following:

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the acid is poorly soluble (e.g., hexanes or pentane) and scratching the inside of the flask with a glass rod.

    • Solvent Screening: If trituration fails, a systematic approach to finding a suitable crystallization solvent is necessary. Good starting points for carboxylic acids are toluene, or mixed solvent systems like ethyl acetate/hexanes or ethanol/water.

Q2: I'm seeing significant streaking of my product on my silica gel TLC plates, making it difficult to assess purity and develop a chromatography method. What's causing this and how can I fix it?

A2: Streaking of carboxylic acids on silica gel is a very common issue. It arises from the acidic nature of both the analyte and the stationary phase. The silica gel surface has acidic silanol groups (Si-OH) that can interact strongly with the carboxylic acid, leading to a distribution of the analyte in both its protonated and deprotonated forms on the plate. This results in tailing or streaking.

  • The Solution: Mobile Phase Modification. To prevent this, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.

    • Recommendation: Add 0.5-1% acetic acid or formic acid to your eluent system. This will ensure that the 4-methoxypentanoic acid remains in its protonated form, leading to a more compact and well-defined spot on the TLC plate.

Q3: My distillation of 4-methoxypentanoic acid is not giving a clean separation. What are the likely issues?

A3: Inefficient distillation is often due to the presence of impurities with boiling points close to that of 4-methoxypentanoic acid. A common synthesis route for 4-methoxypentanoic acid is the methoxymercuration-demercuration of 4-pentenoic acid. This can lead to regioisomeric impurities such as 5-methoxypentanoic acid and 3-methoxypentanoic acid, which may have very similar boiling points to the desired product.

  • Fractional Distillation: For closely boiling impurities, a simple distillation will be ineffective. You will need to use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

  • Vacuum Distillation: 4-Methoxypentanoic acid has a relatively high boiling point, and prolonged heating can lead to decomposition. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point and minimize the risk of degradation.

Compound Molecular Weight ( g/mol ) Predicted Boiling Point (°C) Notes
4-Methoxypentanoic acid132.16[1]230-240 (at atmospheric pressure)Target compound.
4-Pentenoic acid100.12189Common starting material.
5-Methoxypentanoic acid132.16Similar to targetPotential regioisomeric byproduct.
3-Methoxypentanoic acid132.16[2]Similar to targetPotential regioisomeric byproduct.

Q4: I suspect my purified product is contaminated with unreacted starting material from a Williamson ether synthesis. How can I confirm and remove this?

A4: If you've synthesized 4-methoxypentanoic acid via a Williamson ether synthesis (e.g., from a 4-halopentanoic acid and sodium methoxide), a likely impurity is the starting 4-halopentanoic acid. Another possibility is an elimination byproduct, such as a pentenoic acid isomer.

  • Analytical Confirmation:

    • GC-MS: Gas chromatography-mass spectrometry is an excellent technique to identify and quantify volatile impurities.

    • NMR Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. For example, the signals corresponding to the carbon-halogen bond or the vinyl protons of an alkene would be indicative of these impurities.

  • Purification Strategy:

    • Chromatography: Flash column chromatography on silica gel is often effective. Since the polarity of the halo-acid or unsaturated acid will be different from the methoxy-acid, a good separation can usually be achieved. Remember to add a small amount of acetic or formic acid to your eluent to prevent streaking.

    • Crystallization: If the impurity levels are not too high, careful recrystallization may be successful in isolating the pure 4-methoxypentanoic acid.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 4-methoxypentanoic acid?

A: 4-Methoxypentanoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is good practice to store it away from strong bases and oxidizing agents.

Q: What are the main safety hazards associated with 4-methoxypentanoic acid?

A: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-methoxypentanoic acid causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use reversed-phase chromatography for the purification of 4-methoxypentanoic acid?

A: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a very effective technique for purifying polar compounds like carboxylic acids. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and achieve good peak shape.

Q: My 4-methoxypentanoic acid is a liquid at room temperature. How can I assess its purity?

A: For liquid samples, purity can be assessed by several methods:

  • Gas Chromatography (GC): This is a powerful technique for determining the purity of volatile liquids. A single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

  • Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.

Experimental Protocols & Workflows

Workflow for Purification of 4-Methoxypentanoic Acid

PurificationWorkflow Crude Crude 4-Methoxypentanoic Acid (Oil/Solid) Extraction Acid-Base Extraction Crude->Extraction Remove neutral/basic impurities Distillation Fractional Vacuum Distillation Extraction->Distillation For liquid product Chromatography Flash Column Chromatography Extraction->Chromatography If distillation/crystallization fails Crystallization Recrystallization Extraction->Crystallization For solid product Pure Pure 4-Methoxypentanoic Acid Distillation->Pure Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for 4-methoxypentanoic acid.

Step-by-Step Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% acetic acid to the solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude 4-methoxypentanoic acid in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

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  • PubChem. 4-Methoxypentanoic acid. [Link]

  • Google Patents. Method for synthesizing 4-pentenoic acid.
  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. [Link]

  • Narang, A. S., et al. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 15(1), 12-35.
  • Google Patents. Process for preparing 4-pentenoic acid.
  • Google Patents. Method for preparing 4-pentenoic acid.
  • Google Patents. Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.
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Technical Support Center: Synthesis of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxypentanoic acid is a valuable carboxylic acid derivative used in various research and development applications, including the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] While its synthesis may appear straightforward, researchers frequently encounter challenges related to side reactions that can significantly impact yield and purity. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate these synthetic hurdles.

Section 1: Common Synthetic Pathways

The synthesis of 4-Methoxypentanoic acid is typically approached via one of three primary routes, each starting from a different commercially available precursor. The choice of pathway often depends on the availability of starting materials, scalability, and the specific equipment available in the laboratory.

cluster_0 Route A: Ester Hydrolysis cluster_1 Route B: Alcohol Oxidation cluster_2 Route C: Grignard Carboxylation ester Methyl 4-Methoxypentanoate acid_a 4-Methoxypentanoic Acid ester->acid_a H₃O⁺ or OH⁻/H₂O alcohol 4-Methoxypentan-1-ol acid_b 4-Methoxypentanoic Acid alcohol->acid_b Strong Oxidant (e.g., CrO₃, KMnO₄) halide 1-Halo-3-methoxybutane grignard grignard halide->grignard 1. Mg, ether acid_c 4-Methoxypentanoic Acid grignard->acid_c 2. CO₂ 3. H₃O⁺ workup

Caption: Key synthetic routes to 4-Methoxypentanoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Methoxypentanoic acid, organized by the synthetic route.

Route A: Hydrolysis of Methyl 4-Methoxypentanoate

This is often the most direct and highest-yielding route, starting from the corresponding methyl ester.[2] However, achieving complete conversion requires careful attention to reaction conditions.

Question 1: My hydrolysis reaction is incomplete, and I'm recovering a significant amount of the starting ester. How can I drive the reaction to completion?

Plausible Cause: Incomplete hydrolysis is a common issue stemming from the equilibrium nature of the reaction, especially under acidic conditions.[3] Under basic conditions (saponification), the reaction is effectively irreversible, but incomplete reactions can still occur due to insufficient reagent, poor solubility, or inadequate reaction time/temperature.[4]

Proposed Solution & Protocol:

  • Switch to Basic Hydrolysis (Saponification): Base-mediated hydrolysis is generally preferred as the formation of the carboxylate salt is thermodynamically downhill, making the reaction irreversible.[4][5]

  • Ensure Stoichiometry and Solubility: Use a molar excess (typically 1.5 to 3 equivalents) of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] If the ester is not fully soluble in water, adding a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) is crucial to create a monophasic solution and ensure efficient reaction.[3]

  • Increase Temperature and Reaction Time: Gently refluxing the reaction mixture (e.g., 60-80°C) for several hours (2-4 hours is typical) will significantly increase the reaction rate.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ester. The ester is significantly less polar than the carboxylate salt.

start Reaction Incomplete? saponification Use Base (NaOH/KOH) in excess (1.5-3 eq) start->saponification Yes workup Acidify with HCl to pH 1-2 start->workup No cosolvent Add Co-solvent (MeOH, THF) for solubility saponification->cosolvent reflux Increase Temperature (Reflux) cosolvent->reflux monitor Monitor by TLC/GC until ester spot is gone reflux->monitor monitor->workup

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Methoxypentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you improve the yield and purity of your 4-Methoxypentanoic acid synthesis by addressing common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-Methoxypentanoic acid in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My synthesis of 4-Methoxypentanoic acid is resulting in a low overall yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of 4-Methoxypentanoic acid can often be attributed to several factors, from reaction conditions to workup procedures. Here is a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider the following:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Some reactions may require extended periods to reach completion.[1]

    • Temperature Control: The reaction temperature may be too low. Gently increasing the temperature can enhance the reaction rate, but be cautious of potential side reactions at higher temperatures.

    • Reagent Purity: The purity of your starting materials and reagents is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions may include elimination or polymerization, depending on the specific synthetic route employed. To minimize side reactions:

    • Control Stoichiometry: Precise control of the molar ratios of your reactants is essential.

    • Optimize Reaction Conditions: Adjusting the temperature, pressure, and catalyst can favor the desired reaction pathway.

  • Product Loss During Workup and Purification: A significant amount of product can be lost during the extraction and purification steps.[1][2]

    • Extraction: Ensure you are using the appropriate solvent and pH for your extractions to maximize the recovery of the carboxylic acid. It is generally recommended to perform multiple extractions with smaller volumes of solvent for higher efficiency.

    • Purification: If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation. For distillation, ensure your apparatus is set up correctly to avoid loss of volatile product.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows impurities after analysis. What are the common impurities and how can I remove them?

Answer: The presence of impurities is a common issue that can affect the quality and yield of your 4-Methoxypentanoic acid. The nature of the impurities will depend on your synthetic route.

  • Unreacted Starting Materials: The most common impurity is often unreacted starting material. This can be addressed by:

    • Ensuring the reaction goes to completion through careful monitoring.

    • Optimizing the stoichiometry to ensure the limiting reagent is fully consumed.

  • Byproducts from Side Reactions: As mentioned earlier, side reactions can generate impurities. Characterizing these byproducts using techniques like NMR or Mass Spectrometry can provide insights into the side reactions occurring and help you adjust the reaction conditions to minimize them.

  • Purification Strategies:

    • Acid-Base Extraction: Carboxylic acids can be effectively purified by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide).[3] The aqueous layer, containing the salt of the carboxylic acid, can then be separated, acidified (e.g., with HCl) to a pH of 1-2, and the pure carboxylic acid extracted back into an organic solvent.[3][4]

    • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective method for purification.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Methoxypentanoic acid?

A1: A common approach involves the reaction of a suitable precursor, such as a 4-halopentanoate, with a methoxide source. Another route could be the oxidation of the corresponding alcohol, 4-methoxypentan-1-ol. The choice of synthesis will depend on the availability of starting materials and the desired scale of the reaction.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of many organic reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the key safety precautions I should take when synthesizing 4-Methoxypentanoic acid?

A3: 4-Methoxypentanoic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: What analytical techniques are best for characterizing the final product?

A4: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. To determine purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used.[6]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction Purification of Carboxylic Acids

This protocol describes a general method for the purification of carboxylic acids based on their acidic properties.[3]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction with Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of the carboxylic acid.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is acidic (pH 1-2). The carboxylic acid will precipitate out if it is a solid, or form a separate layer if it is a liquid.

  • Extraction of Pure Acid: Extract the pure carboxylic acid from the acidified aqueous solution with a fresh portion of organic solvent. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Obtain a silica gel TLC plate and draw a light pencil line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot a small amount of your starting material on the left side of the line. In the middle, co-spot the starting material and the reaction mixture. On the right, spot the reaction mixture.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). The eluent should be chosen so that the starting material and product have different Rf values.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.

Data Presentation

Table 1: Common Solvents for Extraction and Chromatography
SolventPolarity IndexBoiling Point (°C)Common Use
Diethyl Ether2.834.6Extraction
Ethyl Acetate4.477.1Extraction, Chromatography
Dichloromethane3.139.6Extraction, Chromatography
Hexane0.169Chromatography (non-polar)
Methanol5.164.7Chromatography (polar)

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Reagent Purity incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup end Improved Yield optimize_conditions->end workup_issue Product Loss During Workup check_workup->workup_issue purification_issue Product Loss During Purification workup_issue->purification_issue No optimize_extraction Optimize Extraction: - Adjust pH - Multiple Extractions workup_issue->optimize_extraction Yes optimize_purification Optimize Purification: - Choose Correct Method - Careful Handling purification_issue->optimize_purification optimize_extraction->end optimize_purification->end Acid_Base_Extraction start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO₃) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify extract_acid Extract with Organic Solvent acidify->extract_acid separate_layers2 Separate Layers extract_acid->separate_layers2 final_organic_layer Organic Layer (Pure Acid) separate_layers2->final_organic_layer final_aqueous_layer Aqueous Layer (Waste) separate_layers2->final_aqueous_layer dry_concentrate Dry and Concentrate final_organic_layer->dry_concentrate end Purified 4-Methoxypentanoic Acid dry_concentrate->end

Caption: A schematic of the acid-base extraction workflow for the purification of 4-Methoxypentanoic acid.

References

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxypentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Retrieved from [Link]

  • Google Patents. (n.d.). CN102830076A - Method for determining 4-methoxyphenol in industrial acrylamide.
  • ResearchGate. (2025). A Novel Approach for Synthesis of Low Sensitive FOX-7 with a high % yield. Retrieved from [Link]

  • Cengage Learning. (n.d.). Selected Methods of Analysis. Retrieved from [Link]

  • Autech. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]

  • AOAC International. (2023). Official Methods of Analysis, 22nd Edition (2023). Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify Methansulfonic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

stability issues of 4-Methoxypentanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Section 1: Understanding the Stability of 4-Methoxypentanoic Acid

4-Methoxypentanoic acid is a carboxylic acid that also contains a methoxy group. Its stability in solution is influenced by several factors, including pH, temperature, and the solvent used. Understanding these factors is crucial for designing robust experiments and obtaining reliable results.

Core Chemical Characteristics
PropertyValueSource
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
pKa (estimated) 4.5 - 5.0[2]
LogP 0.8877[2]

The presence of both a hydrophilic carboxylic acid group and a more hydrophobic alkyl chain gives 4-methoxypentanoic acid moderate polarity.[2] Its solubility and stability are therefore highly dependent on the chosen solvent system.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the stability of 4-Methoxypentanoic acid in solution.

FAQ 1: My compound seems to be degrading in aqueous solution over time. What are the likely causes?

Degradation of 4-Methoxypentanoic acid in aqueous solutions can be attributed to several factors, primarily pH and temperature.

Potential Causes and Troubleshooting:

  • pH-Dependent Hydrolysis: The stability of carboxylic acids in solution is significantly influenced by pH.[3] While the ester linkage in the methoxy group is generally stable, extreme pH conditions (highly acidic or highly basic) can promote hydrolysis, although this is less common for ether linkages compared to esters. More critically, the ionization state of the carboxylic acid group, dictated by the solution's pH relative to the compound's pKa (estimated to be 4.5-5.0), affects its overall stability and reactivity.[2]

    • Troubleshooting: Maintain the pH of your solution within a stable range, ideally close to or slightly below the pKa to keep the compound in its less reactive, protonated form. Use appropriate buffer systems to control the pH throughout your experiment.[4]

  • Elevated Temperature: Higher temperatures can accelerate degradation reactions.[5][6][7]

    • Troubleshooting: Store stock solutions and conduct experiments at controlled, and if possible, lower temperatures to minimize thermal degradation. If elevated temperatures are necessary for your experimental protocol, consider performing a preliminary stability study to quantify the rate of degradation under your specific conditions.

  • Oxidative Degradation: Although less common for this specific structure, the presence of oxidizing agents or exposure to air (oxygen) over prolonged periods, especially in the presence of light or metal ions, can potentially lead to degradation.[8]

    • Troubleshooting: Prepare solutions fresh and store them under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. Minimize exposure to light by using amber vials or covering your containers with aluminum foil.

FAQ 2: I am observing poor solubility of 4-Methoxypentanoic acid in my chosen solvent. How can I improve this?

The solubility of 4-Methoxypentanoic acid is dependent on the polarity of the solvent.

Solvent Selection and Solubility Enhancement:

  • Polar Protic Solvents: Due to its carboxylic acid and methoxy groups, 4-Methoxypentanoic acid is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding.[2][9]

  • Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents such as acetone and ethyl acetate.[9]

  • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexane or toluene.[9]

  • Aqueous Solubility and pH: The aqueous solubility of 4-Methoxypentanoic acid is significantly influenced by pH.[2] Above its pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt.[2]

    • Troubleshooting:

      • To dissolve the compound in an aqueous buffer, adjust the pH to be above the pKa (e.g., pH 7.4) to increase solubility.[2]

      • For organic reactions, select a polar aprotic solvent if the protonated form is required.

FAQ 3: I am seeing unexpected peaks in my analytical chromatogram (LC-MS/GC-MS). Could these be degradation products?

The appearance of new peaks in your chromatogram is a strong indicator of compound degradation.

Identifying Potential Degradation Pathways:

While specific degradation pathways for 4-Methoxypentanoic acid are not extensively documented, we can infer potential reactions based on its functional groups.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation (loss of CO2) is a potential degradation pathway for carboxylic acids.

  • Oxidation: As mentioned, oxidation could lead to various products. For instance, oxidation at the carbon adjacent to the methoxy group could occur.

  • Hydrolysis of the Methoxy Group: Under harsh acidic conditions, the ether linkage of the methoxy group could potentially be cleaved to form 4-hydroxypentanoic acid and methanol.[10]

Workflow for Investigating Unexpected Peaks:

Degradation_Investigation_Workflow Start Unexpected Peak Observed Analyze_MS Analyze Mass Spectrum of Unexpected Peak Start->Analyze_MS Propose_Structures Propose Potential Degradation Products Analyze_MS->Propose_Structures Confirm_Structure Confirm Structure (e.g., with standard or NMR) Propose_Structures->Confirm_Structure Optimize_Conditions Optimize Experimental Conditions to Minimize Degradation Confirm_Structure->Optimize_Conditions End Issue Resolved Optimize_Conditions->End

Caption: Workflow for investigating unexpected analytical peaks.

FAQ 4: What are the recommended storage conditions for solutions of 4-Methoxypentanoic acid?

Proper storage is critical to maintaining the integrity of your compound.

Recommended Storage Protocol:

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage, to slow down potential degradation processes.[11]

  • pH: If in an aqueous buffer, ensure the pH is controlled and is one at which the compound is known to be stable.

  • Inert Atmosphere: For long-term storage, especially in solvents susceptible to peroxide formation, consider storing under an inert atmosphere.

  • Light Protection: Store in amber vials or protect from light to prevent photochemical degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of 4-Methoxypentanoic acid and for its quantification.

Protocol 1: Assessing the Stability of 4-Methoxypentanoic Acid in a Given Solution

This protocol outlines a general procedure to evaluate the stability of 4-Methoxypentanoic acid under specific experimental conditions (e.g., a particular buffer at a certain temperature).

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Methoxypentanoic acid in a suitable solvent where it is known to be stable (e.g., DMSO or ethanol).

  • Preparation of Test Solutions: Dilute the stock solution into the test solution (e.g., your experimental buffer) to the final desired concentration.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the test solution for analysis.

    • Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Storage: Immediately quench any potential reaction in the aliquots by, for example, adding a strong acid or base to shift the pH to a stable range or by freezing at -80°C.

  • Analysis: Analyze the samples from each time point using a validated analytical method (see Protocol 2).

  • Data Analysis: Plot the concentration of 4-Methoxypentanoic acid versus time to determine the degradation rate.

Protocol 2: Quantification of 4-Methoxypentanoic Acid by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 4-Methoxypentanoic acid. Method optimization and validation are crucial for accurate results.[12][13]

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of your sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., a deuterated analog of 4-Methoxypentanoic acid).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.[12]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[12]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is a suitable starting point (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]

    • Mobile Phase A: 0.1% Formic acid in water.[12][13]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[12][13]

    • Gradient: Develop a suitable gradient to ensure good separation of the analyte from matrix components.

    • Mass Spectrometry: Use a tandem mass spectrometer in negative ion mode and optimize the multiple reaction monitoring (MRM) transitions for 4-Methoxypentanoic acid and the internal standard.

Logical Flow for Method Development:

LCMS_Method_Dev Start Define Analytical Needs Sample_Prep Optimize Sample Preparation Start->Sample_Prep LC_Conditions Develop LC Separation Method Sample_Prep->LC_Conditions MS_Detection Optimize MS Detection Parameters LC_Conditions->MS_Detection Validation Validate the Method (Linearity, Accuracy, Precision) MS_Detection->Validation Analysis Routine Sample Analysis Validation->Analysis

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-Methoxypentanoic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxypentanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your samples. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides in-depth, field-proven insights into the potential degradation pathways and offers robust protocols to mitigate them.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the storage and handling of 4-Methoxypentanoic acid.

Q1: What are the ideal storage conditions for 4-Methoxypentanoic acid?

For optimal stability, the compound should be stored under controlled conditions. We recommend segmenting storage strategies based on intended use duration.

Parameter Short-Term Storage (< 3 months) Long-Term Storage (> 3 months) Rationale
Temperature Refrigerated (2–8°C)[1][2]Refrigerated (2–8°C) [1][2]Low temperatures slow down the rate of all potential chemical degradation reactions, including hydrolysis and thermal decomposition.[3]
Atmosphere Tightly sealed container.Inert Atmosphere (Argon or Nitrogen) Minimizes the risk of oxidation and the formation of peroxides, which can be initiated by atmospheric oxygen.
Light Protect from light (Amber Vial)[1]Protect from light (Amber Vial) [1]Methoxy-containing organic compounds can be susceptible to photodegradation.[4]
Container Type I Borosilicate Glass Vial with PTFE-lined cap.Type I Borosilicate Glass Vial with PTFE-lined cap.Prevents leaching and corrosion that can occur with metallic containers; provides an inert storage surface.[5][6]

Q2: What are the primary physical signs of degradation?

Visual inspection can often provide the first clues of sample degradation. Be vigilant for:

  • Color Change: A pure sample should be a colorless oil. The development of a yellow or brown tint can indicate oxidation or the formation of polymeric byproducts.

  • Precipitation: The formation of solid material in the liquid may suggest the presence of insoluble degradation products or impurities.

  • Odor Change: While subtle, any significant change from the compound's characteristic odor could signal chemical transformation.

Q3: Is it necessary to store 4-Methoxypentanoic acid under an inert atmosphere?

For short-term storage, a tightly sealed container is generally sufficient. However, for long-term storage or for applications requiring the highest purity, we strongly recommend storage under an inert atmosphere (e.g., argon or nitrogen) . The methoxy group, like other ethers, can be susceptible to slow oxidation over time to form peroxides, and an inert atmosphere directly prevents this pathway.

Q4: My experiment involves dissolving the acid in an aqueous buffer. How long will it be stable in solution?

Stability in solution is highly dependent on the pH. The methoxy group's ether linkage is susceptible to acid-catalyzed hydrolysis.[7][8] At very low pH, this degradation will be accelerated. For maximum stability in aqueous solutions, use freshly prepared solutions and consider storing frozen at -20°C or below for extended periods. Avoid prolonged storage in acidic buffers.

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. 4-Methoxypentanoic acid has two primary functional groups—a carboxylic acid and a methoxy ether—each with distinct vulnerabilities.

The primary degradation pathways are:

  • Oxidative Degradation: Atmospheric oxygen, potentially accelerated by light or trace metal impurities, can attack the molecule. Ethers are known to form hydroperoxides at carbons adjacent to the ether oxygen. While the carboxylic acid group is relatively oxidized, the alkyl chain can still be a target.[9][10]

  • Hydrolysis: The methoxy group can be cleaved via hydrolysis, particularly under acidic conditions, to yield 4-hydroxypentanoic acid and methanol.[8][11]

  • Thermal Decomposition: At elevated temperatures, carboxylic acids can undergo decarboxylation (loss of CO₂).[12][13][14] This process is generally not a concern at recommended storage temperatures but highlights the importance of avoiding heat exposure.[3]

  • Photodegradation: UV light can provide the energy to initiate radical reactions, and compounds with ether linkages can be susceptible.[4]

Below is a diagram illustrating these potential degradation routes.

cluster_stress Stress Factors main 4-Methoxypentanoic Acid Oxidation Oxidation (Peroxide Formation) main->Oxidation initiates Hydrolysis Hydrolysis main->Hydrolysis undergoes Decarboxylation Thermal Decarboxylation main->Decarboxylation undergoes deg_path Degradation Products O2 Oxygen / Light O2->Oxidation H2O Water / Acid (H+) H2O->Hydrolysis Heat Elevated Temperature Heat->Decarboxylation Oxidation->deg_path Hydrolysis->deg_path Decarboxylation->deg_path

Caption: Potential degradation pathways for 4-Methoxypentanoic acid.

Section 3: Troubleshooting Guide

Directly addressing specific issues encountered during experiments.

Observed Problem Potential Cause(s) Recommended Action & Prevention
Inconsistent Results or Loss of Potency in Assays Sample Degradation: The most likely cause is partial degradation of the stock material due to one of the pathways described above (oxidation, hydrolysis).1. Use a Fresh Aliquot: Discard the current working solution and prepare a new one from a stock vial that has not been repeatedly opened. 2. Qualify Your Stock: If the issue persists, consider analytical qualification (e.g., NMR, LC-MS) of your stock material to confirm its identity and purity. 3. Prevention: Strictly follow the long-term storage protocol (see Section 4). Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the master stock to air.[1]
Visible Color Change (Yellowing) of the Compound Oxidation/Impurity Formation: This is a classic sign of oxidative degradation or the presence of impurities from a slow side-reaction.1. Cease Use: Do not use the discolored material for sensitive experiments, as the colored species may interfere or represent a significant loss of the active compound. 2. Review Storage: Check if the sample was exposed to light or air for extended periods. Ensure the container seal is intact. 3. Prevention: Always store in amber vials under an inert atmosphere, especially for long-term storage.[1]
pH Shift in Unbuffered Aqueous Solutions Acidic Degradation Products: While less common, certain oxidative degradation pathways could potentially generate byproducts with different pKa values. More likely, this is due to absorption of atmospheric CO₂.1. Use Buffered Solutions: For pH-sensitive applications, always use a suitable biological buffer. 2. Prepare Freshly: Do not store unbuffered aqueous solutions for long periods. Prepare them fresh for each experiment. 3. Prevention: When preparing stock solutions, use high-purity, degassed water or solvent.
Section 4: Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring reproducibility and maximizing the shelf-life of your compound.

Protocol 1: Recommended Procedure for Aliquoting and Storing 4-Methoxypentanoic Acid

This protocol is designed to minimize contamination and degradation during handling and storage.

Materials:

  • Stock vial of 4-Methoxypentanoic acid

  • Multiple small-volume (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Pipettes and sterile, disposable tips

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[1][3]

Workflow Diagram:

start Start: Receive Compound fume_hood 1. Work in a Fume Hood start->fume_hood prepare_vials 2. Prepare & Label Amber Aliquot Vials fume_hood->prepare_vials aliquot 3. Dispense Compound into Vials prepare_vials->aliquot purge 4. Purge Headspace with Inert Gas aliquot->purge seal 5. Tightly Seal with PTFE-lined Cap purge->seal store 6. Place in Secondary Containment & Store seal->store end End: Stored Securely at 2-8°C, Dark store->end

Caption: Workflow for aliquoting 4-Methoxypentanoic acid for storage.

Step-by-Step Procedure:

  • Preparation: Before opening the main stock vial, prepare and clearly label the smaller amber vials with the compound name, concentration (if making a solution), and date.

  • Inert Environment: Conduct all transfers within a fume hood.

  • Aliquoting: Quickly and carefully pipette the desired amount of the neat oil or a stock solution into each of the smaller vials. Work efficiently to minimize exposure to the atmosphere.

  • Inert Gas Purge: Gently flush the headspace of each small vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds. This displaces the oxygen-containing air.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. The PTFE liner provides an inert barrier.

  • Storage: Place the sealed aliquots in a labeled secondary container and transfer them to a refrigerator (2–8°C) away from light sources.[2]

  • Documentation: Update your chemical inventory to log the creation and location of the new aliquots.

Section 5: Chemical Compatibility

Storing 4-Methoxypentanoic acid with incompatible materials can lead to rapid degradation or hazardous situations.[1]

Classification Examples Reason for Incompatibility
Incompatible Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Perchlorates)Can cause vigorous, potentially explosive reactions and rapid degradation of the organic molecule.[3][15]
Incompatible Strong Bases (e.g., Sodium Hydroxide, Potassium tert-Butoxide)Will deprotonate the carboxylic acid in a potentially exothermic neutralization reaction.
Incompatible Reactive Metals (e.g., Sodium, Potassium), Metal CabinetsCarboxylic acids can be corrosive to many metals over time.[6]
Recommended Borosilicate Glass (Type I)Chemically inert and resistant to corrosion.
Recommended Fluoropolymers (e.g., PTFE, FEP)Excellent chemical resistance, ideal for cap liners and transfer tubing.
Recommended Polypropylene, Polyethylene (for short-term use/disposables)Generally good resistance for short-term contact (e.g., pipette tips).
References
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  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. [Link]

  • Brown, B.R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society. [Link]

  • Clark, J. M., et al. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

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  • Global Research Chem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

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  • ResearchGate. (2025). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes. [Link]

  • OUCI. (2010). Radiolytic degradation of methoxychlor in methanol and monitoring of radiolytic products by HPLC and GC-MS. [Link]

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  • ResearchGate. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

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Technical Support Center: Optimizing Catalyst Selection for 4-Methoxypentanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Methoxypentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst selection for key transformations of 4-Methoxypentanoic acid.

Q1: What are the primary considerations when choosing a catalyst for the esterification of 4-Methoxypentanoic acid?

Catalyst selection for esterification hinges on your specific experimental goals, such as scale, purity requirements, and process sustainability.[1]

  • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective and widely used for Fischer esterification.[2][3] They work by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[4][5] However, these catalysts can be corrosive and require a neutralization and extraction workup, which can be challenging to scale and may generate significant waste.[1]

  • Heterogeneous Catalysts: Solid acid catalysts such as sulfonated zirconia, ion-exchange resins (e.g., Amberlyst-15), or zeolites offer significant advantages in process chemistry.[1][2] Their primary benefit is the ease of separation from the reaction mixture—typically by simple filtration—which simplifies product purification and allows for catalyst recycling.[1] This makes them ideal for continuous flow processes and greener chemistry applications.

Q2: I need to reduce the carboxylic acid group of 4-Methoxypentanoic acid to an alcohol. Which catalysts are suitable for this hydrogenation?

The selective hydrogenation of a carboxylic acid to a primary alcohol (4-methoxy-1-pentanol) requires robust catalyst systems, typically involving precious metals.

  • Ruthenium (Ru) and Platinum (Pt) Catalysts: Ruthenium and Platinum-based catalysts, often supported on materials like carbon, silica (SiO₂), or alumina (Al₂O₃), are highly effective for this transformation.[6]

  • Bimetallic Catalysts: Combining a precious metal with a second metal, such as in Pt-Mo or Pd-Ir systems, can significantly enhance catalytic activity and selectivity.[6] The second metal can modify the electronic properties of the primary catalyst or facilitate different steps of the reaction mechanism, leading to improved performance under milder conditions.[6][7]

  • Support Effects: The choice of support material is critical as it influences the dispersion of the metal nanoparticles and can participate in the reaction.[8] For example, a support with optimal acidity can prevent side reactions.

Q3: My reaction is not proceeding. How do I know if the catalyst is the problem?

Before blaming the catalyst, it's crucial to rule out other common issues.[9] First, verify the purity of your 4-Methoxypentanoic acid, reagents, and solvents. Water is a common inhibitor, especially in reactions using water-sensitive catalysts like Lewis acids.[10] Confirm that reaction parameters like temperature, pressure (for hydrogenations), and stoichiometry are correct.[11] Once these factors are confirmed, you can investigate catalyst-specific issues such as improper activation, poisoning, or using an inappropriate catalyst for the transformation.[10][12]

Q4: Can I use a base as a catalyst for reactions with 4-Methoxypentanoic acid?

Base catalysis is generally not effective for reactions like esterification. A base will deprotonate the carboxylic acid to form a carboxylate anion.[4][5] This negatively charged species is much less electrophilic at the carbonyl carbon, making it resistant to nucleophilic attack by an alcohol.[5] However, base catalysts can be employed in other types of multicomponent reactions where the carboxylic acid plays a different role.[13]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during catalytic reactions with 4-Methoxypentanoic acid.

Problem 1: Low Reaction Yield or Poor Conversion

A low yield is one of the most frequent challenges. The following guide will help you systematically identify the root cause.

Troubleshooting Workflow for Low Conversion

start Low Yield / Conversion Observed check_reagents Verify Purity of Reagents & Solvents (4-Methoxypentanoic Acid, Alcohol, etc.) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK check_equilibrium Is the reaction reversible? (e.g., Esterification) check_conditions->check_equilibrium Conditions OK remove_water Action: Remove Water (Dean-Stark, Molecular Sieves) check_equilibrium->remove_water Yes check_catalyst_activity Evaluate Catalyst Activity check_equilibrium->check_catalyst_activity No remove_water->check_catalyst_activity catalyst_issue Potential Catalyst Issue Identified check_catalyst_activity->catalyst_issue inactive Inactive or Degraded Catalyst catalyst_issue->inactive No activity from start poisoning Catalyst Poisoning catalyst_issue->poisoning Activity drops over time wrong_choice Incorrect Catalyst Type catalyst_issue->wrong_choice Consistently low conversion resolve_inactive Action: Use Fresh Catalyst / Verify Activation Protocol inactive->resolve_inactive resolve_poisoning Action: Purify Reagents / Use Guard Bed poisoning->resolve_poisoning resolve_choice Action: Screen Alternative Catalysts wrong_choice->resolve_choice

Caption: Decision tree for troubleshooting low reaction yields.

Potential Causes & Solutions

  • Reversible Reaction Equilibrium (Especially for Esterification):

    • Causality: Esterification is an equilibrium process that produces water as a byproduct.[3] As water accumulates, the reverse reaction (hydrolysis) rate increases, limiting the final conversion.

    • Solution: To drive the reaction forward, remove water as it forms. This can be achieved using a Dean-Stark apparatus for solvents that form an azeotrope with water (like toluene) or by adding a dehydrating agent like molecular sieves for other solvent systems.[10]

  • Suboptimal Reaction Conditions:

    • Causality: Every catalyst has an optimal temperature and pressure range for activity.[11] Temperatures that are too low may not provide sufficient activation energy, while excessively high temperatures can lead to catalyst degradation or byproduct formation.[12][14]

    • Solution: Perform a systematic optimization study. Vary the temperature in 10-20°C increments to find the sweet spot. For hydrogenations, optimizing hydrogen pressure is also critical.[7] Ensure the reaction is allowed to run for a sufficient amount of time by monitoring its progress using an appropriate analytical technique (see Protocol B).[9]

  • Poor Catalyst Activity or Loading:

    • Causality: The catalyst may be inherently inactive, degraded from improper storage, or used at too low a concentration. Heterogeneous catalysts may also require an activation step (e.g., heating under vacuum) to remove adsorbed water or other inhibitors.[2]

    • Solution: Always use a fresh batch of catalyst or one that has been stored under the recommended conditions (e.g., in a desiccator or under inert gas). Verify the manufacturer's activation protocol. If activity is still low, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if conversion improves.[15]

Problem 2: Poor Selectivity / Significant Byproduct Formation

The formation of impurities complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions

  • Incorrect Catalyst Choice:

    • Causality: The chosen catalyst may promote undesired side reactions. For example, a highly acidic catalyst might cause dehydration of an alcohol reactant or etherification between two alcohol molecules.

    • Solution: Switch to a catalyst with different properties. If a strong Brønsted acid is causing side reactions, a milder Lewis acid or a heterogeneous catalyst might provide better selectivity.[15] The choice of solvent can also influence reaction pathways.[11]

  • Reaction Temperature is Too High:

    • Causality: Higher temperatures can provide enough energy to overcome the activation barriers for side reactions that are not favored at lower temperatures.[14] It can also lead to the decomposition of the desired product.[10]

    • Solution: Lower the reaction temperature. While this may slow down the reaction rate, the improvement in selectivity can often lead to a higher isolated yield of the pure product.

  • Substrate or Product Decomposition:

    • Causality: The 4(5H)-thiazolone ring, a potential product from related syntheses, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[10] Similarly, the starting material or product may not be stable under the reaction conditions for extended periods.

    • Solution: Minimize the reaction time and neutralize the reaction mixture promptly during workup.[10] Monitoring the reaction is key to stopping it once the starting material is consumed, before significant product degradation occurs.

Problem 3: Catalyst Deactivation

A common issue, especially in continuous or recycle-batch processes, is the loss of catalyst activity over time.

Mechanisms of Catalyst Deactivation

deactivation Catalyst Deactivation poisoning Poisoning (Chemical Adsorption) deactivation->poisoning fouling Fouling (Physical Deposition) deactivation->fouling thermal Thermal Degradation (Sintering / Phase Change) deactivation->thermal leaching Leaching (Loss of Active Sites) deactivation->leaching poisoning_desc Impurities (e.g., sulfur, amines) bind strongly to active sites, blocking reactant access. poisoning->poisoning_desc fouling_desc Carbonaceous deposits (coke) or polymers physically block pores and active sites. fouling->fouling_desc thermal_desc High temperatures cause metal particles to agglomerate (sinter), reducing active surface area. thermal->thermal_desc leaching_desc The active catalytic species dissolves into the reaction medium, common for supported catalysts. leaching->leaching_desc

Caption: Common mechanisms leading to catalyst deactivation.[12]

Potential Causes & Solutions

  • Poisoning:

    • Causality: Catalyst poisons are substances that adsorb strongly to the active sites, rendering them inactive.[12] For metal catalysts (Pt, Pd, Ru), sulfur compounds are notorious poisons.[12] For acidic catalysts, organic bases like amines can neutralize the active sites.[12]

    • Solution: Ensure the highest purity of all reactants and solvents. If the feedstock is known to contain poisons (e.g., sulfur in some starting materials), it may be necessary to pass it through a guard bed to remove the impurities before it reaches the catalyst.

  • Fouling (Coking):

    • Causality: At elevated temperatures, organic molecules can decompose on the catalyst surface to form heavy, carbon-rich deposits known as coke.[12] This coke physically blocks the pores and active sites of the catalyst.

    • Solution: Adjusting reaction conditions can minimize fouling. Lowering the temperature or changing the reactant concentrations can be effective. For catalysts that have been fouled, a regeneration step, such as a controlled oxidation (burn-off) in air followed by reduction, can sometimes restore activity.

  • Thermal Degradation (Sintering):

    • Causality: This is particularly relevant for supported metal catalysts. At high temperatures, the small, highly active metal nanoparticles can migrate on the support surface and agglomerate into larger, less active particles.[7][12] This process, known as sintering, leads to an irreversible loss of active surface area.

    • Solution: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate. The choice of support material can also influence thermal stability; some supports have stronger metal-support interactions that can anchor the nanoparticles and inhibit sintering.[16]

Section 3: Experimental Protocols

Protocol A: General Procedure for Heterogeneous Catalyst Screening in Esterification

This protocol provides a framework for comparing the efficacy of different solid acid catalysts for the esterification of 4-Methoxypentanoic acid with a generic alcohol (e.g., ethanol).

  • Catalyst Activation: If required, activate each heterogeneous catalyst according to the manufacturer's specifications. For example, activate sulfonated zirconia by heating at 120°C under vacuum for 2 hours.[2]

  • Reaction Setup: In a series of identical reaction vials equipped with magnetic stir bars, add 4-Methoxypentanoic acid (1.0 mmol).

  • Reagent Addition: To each vial, add the alcohol (e.g., ethanol, 3.0 mmol) and an internal standard (e.g., dodecane, 0.5 mmol) for GC analysis.

  • Catalyst Addition: Add the respective activated heterogeneous catalyst (e.g., 5 mol%) to each vial.[2] Include one vial with no catalyst as a control.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80°C).

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each vial, filter it through a small plug of silica gel to remove the catalyst, and dilute with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the diluted samples by GC or HPLC to determine the conversion of 4-Methoxypentanoic acid and the yield of the corresponding ester.[17]

  • Comparison: Plot the yield versus time for each catalyst to determine the most active and efficient one under the tested conditions.

Protocol B: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol is for monitoring the progress of reactions involving 4-Methoxypentanoic acid.[18]

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent in an HPLC vial. If using a heterogeneous catalyst, filter the sample first.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[18][19] A typical starting point could be 40:60 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carboxylic acid group) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[19][20]

  • Quantification: Create a calibration curve using standards of known concentrations for both the starting material (4-Methoxypentanoic acid) and the expected product. Use the peak areas from the chromatogram to calculate the concentration of each species in the reaction mixture over time.

Section 4: Catalyst Selection Guide

The table below summarizes catalyst choices for common reactions. This is intended as a starting point for your own optimization.

Reaction TypeCatalyst ClassSpecific ExamplesKey Considerations
Esterification Homogeneous Brønsted AcidH₂SO₄, TsOHHigh activity, but difficult separation and corrosive.[2]
Heterogeneous Brønsted AcidSulfonated Zirconia, Amberlyst-15Easy separation, reusable, good for green chemistry.[1][2]
Lewis AcidSc(OTf)₃, In(OTf)₃Can be effective under mild conditions, may require anhydrous setup.[15]
Hydrogenation Supported Precious MetalPt/C, Ru/Al₂O₃High activity for reducing carboxylic acids.[6]
(to Alcohol)BimetallicPt-Mo/SiO₂, Pd-Ir/SiO₂Often shows enhanced activity and selectivity over monometallic catalysts.[6]
Decarboxylation Copper-basedCu(I) oxide with phenanthroline ligandAllows for decarboxylation under milder conditions than traditionally required.[21]
(Coupling)Dual Photoredox/NickelIr or Ru photocatalyst with a Ni saltEnables C-C bond formation via radical intermediates from the carboxylic acid.[22]

References

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  • Chemistry LibreTexts. (2023, January 22). Reactions of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. [Table]. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • ACS Publications. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. Retrieved from [Link]

  • Benchchem. (n.d.). Benchmarking New Catalysts for Methyl 5-methoxypent-4-enoate Synthesis: A Comparative Guide.
  • IUPAC. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725–1733. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram]. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxypentanoic Acid.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxypentanoic Acid.
  • ResearchGate. (n.d.). Hydrogenation of n-octanoic acid over the MoPt alloy of Mo-Pt/SiO2 catalyst. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • PubMed. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277-82. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 4-Methoxypentanoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (n.d.). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. Retrieved from [Link]

  • Benchchem. (n.d.). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis.
  • MDPI. (n.d.). Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. Retrieved from [Link]

  • ScienceDirect. (2023, October 29). Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS. Retrieved from [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000071252A1 - Esterification catalysts.
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  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (n.d.). MOF-Based Catalysts for Thermal Hydrogenation of CO2 to HCOOH: A Review. Retrieved from [Link]

  • PMC. (2016, June 30). Hydrogenation of CO2 to Formic Acid with a Highly Active Ruthenium Acriphos Complex in DMSO and DMSO/Water. Retrieved from [Link]

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Technical Support Center: Scale-Up Considerations for 4-Methoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab bench to larger-scale production. Here, we address common challenges and provide practical, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Methoxypentanoic acid, and which is most amenable to scale-up?

A1: Several synthetic routes to 4-Methoxypentanoic acid have been reported. The most prevalent starting materials include levulinic acid and derivatives of pentanoic acid. A common laboratory-scale synthesis involves the Michael addition of methanol to a pentenoic acid derivative, followed by hydrolysis. Another approach is the reductive amination of levulinic acid to form (R)-4-aminopentanoic acid, which can then be further modified.[1]

For scale-up, a robust and cost-effective method is paramount. The choice of route often depends on the availability and cost of starting materials, as well as the safety and environmental impact of the reagents and solvents used. A particularly attractive route for industrial-scale production starts from levulinic acid, a bio-based platform chemical derived from the degradation of cellulose.[2] This approach is not only sustainable but also leverages a readily available and relatively inexpensive starting material.

Q2: We are experiencing a significant exotherm during our scaled-up reaction. How can we manage this effectively?

A2: Exothermic reactions are a major safety concern during scale-up.[3] What is easily managed in a small flask with a simple ice bath can become a serious hazard in a large reactor. To manage the exotherm, consider the following strategies:

  • Controlled Reagent Addition: Instead of adding all reagents at once, implement a semi-batch process where one of the key reagents is added portion-wise or via a syringe pump. This allows for better control over the reaction rate and heat generation.

  • Efficient Heat Exchange: Ensure your reactor is equipped with an efficient cooling system. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[4][5] A jacketed reactor with a circulating coolant is essential.

  • Solvent Selection: The choice of solvent can influence heat management. A solvent with a higher boiling point and good heat capacity can help to absorb and dissipate the heat generated.

  • Dilution: Increasing the solvent volume can help to moderate the temperature increase, although this may impact reaction kinetics and downstream processing.

Q3: Our product yield has dropped significantly after scaling up. What are the likely causes and how can we troubleshoot this?

A3: A drop in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the yield of the desired product.[5] Ensure your reactor's agitation system is appropriately designed for the scale and viscosity of your reaction mixture.

  • Mass Transfer Limitations: As the scale increases, the rate of reaction can become limited by the rate at which reactants are brought together (mass transfer) rather than the intrinsic reaction kinetics.[4] Improving agitation can help to overcome mass transfer limitations.

  • Changes in Reaction Kinetics: The temperature profile in a large reactor may differ from that in a small flask, which can affect reaction rates and the formation of byproducts.

  • Incomplete Reactions: Monitor the reaction progress closely using analytical techniques like HPLC or GC to ensure it has gone to completion before initiating the work-up.

Q4: We are observing new, unidentified impurities in our scaled-up batches. How can we identify and control them?

A4: The impurity profile of a reaction can change significantly upon scale-up.[5] Side reactions that were negligible at the lab scale can become significant at a larger scale.

  • Impurity Identification: Isolate the impurities using preparative chromatography and characterize them using techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Understanding the structure of the impurity will provide clues as to how it was formed.

  • Control of Side Reactions: Once the impurity and its formation pathway are understood, you can modify the reaction conditions to minimize its formation. This could involve adjusting the temperature, changing the order of reagent addition, or using a more selective catalyst.

  • Purification Strategy: You may need to develop a more robust purification strategy for the scaled-up process. This could involve crystallization, distillation under reduced pressure, or column chromatography.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Initiation in Grignard-based Syntheses

Symptoms:

  • Delayed or no initiation of the Grignard reaction.

  • Batch-to-batch variability in initiation time.

Potential Root Causes:

  • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[6]

  • Oxide Layer on Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting.

  • Impurities in Solvent or Reagents: Impurities in the solvent (e.g., peroxides in THF) or starting materials can inhibit the reaction.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Solvents:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. It is recommended to freshly distill solvents like THF from a suitable drying agent (e.g., sodium/benzophenone) before use.

  • Activation of Magnesium:

    • Mechanically crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask with the magnesium. These will react with the magnesium to clean the surface and initiate the reaction.

  • Initiation with a Concentrated Solution:

    • Start the reaction by adding a small amount of the halide to a concentrated solution of magnesium in a minimal amount of solvent. Once the reaction initiates (as evidenced by bubbling and heat generation), the remaining halide and solvent can be added.

Problem 2: Poor Selectivity in the Reduction of Levulinic Acid

Symptoms:

  • Formation of significant amounts of γ-valerolactone (GVL) as a byproduct.

  • Incomplete conversion of the starting material.

Potential Root Causes:

  • Choice of Reducing Agent: Strong reducing agents can lead to over-reduction to GVL.

  • Reaction Temperature: Higher temperatures can favor the formation of GVL.

  • pH of the Reaction Mixture: The pH can influence the equilibrium between the open-chain acid and the cyclic lactone.

Troubleshooting Protocol:

  • Selection of a Milder Reducing Agent:

    • Instead of strong hydrides, consider using catalytic hydrogenation with a suitable catalyst (e.g., Ru/C) under controlled pressure and temperature. This can offer higher selectivity.

  • Temperature Control:

    • Maintain a lower reaction temperature to disfavor the cyclization to GVL. Perform small-scale experiments to determine the optimal temperature for maximizing the yield of 4-hydroxypentanoic acid before the methoxy addition step.

  • pH Adjustment:

    • Carefully control the pH of the reaction mixture. Maintaining a slightly basic pH can help to keep the carboxylic acid in its deprotonated form, which is less prone to cyclization.

Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • Formation of emulsions during aqueous work-up.

  • Co-distillation of product with solvent or impurities.

  • Low recovery from crystallization.

Potential Root Causes:

  • Emulsion Formation: The presence of both a polar carboxylic acid group and a less polar alkyl chain can lead to surfactant-like behavior.

  • Azeotrope Formation: The product may form an azeotrope with the solvent or certain impurities, making separation by distillation difficult.

  • Supersaturation during Crystallization: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.

Troubleshooting Protocol:

  • Breaking Emulsions:

    • Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help to break the emulsion.

    • Centrifugation can also be an effective method for separating the layers.

  • Purification by Distillation:

    • Perform distillation under reduced pressure to lower the boiling point of the product and minimize thermal decomposition.

    • Use a fractionating column to improve the separation of components with close boiling points.

  • Optimizing Crystallization:

    • Cool the solution slowly to allow for the formation of larger, purer crystals.

    • Use a suitable anti-solvent to induce crystallization.

    • Perform a re-crystallization step if the initial purity is not satisfactory.

Data Presentation

Table 1: Recommended Solvent and Temperature Ranges for Key Reaction Steps
Reaction StepRecommended SolventsLab Scale Temp. (°C)Pilot Scale Temp. (°C)Key Considerations
Grignard FormationAnhydrous THF, Anhydrous Diethyl Ether25-6540-60Strict moisture control is critical.
Michael AdditionMethanol, Ethanol20-4025-35Exothermic, requires controlled addition of base.
Catalytic HydrogenationMethanol, Water, Ethyl Acetate25-8040-70Requires specialized high-pressure equipment.
EsterificationToluene, Heptane (with Dean-Stark)80-11090-120Efficient water removal is key to driving the reaction.

Experimental Protocols

Representative Lab-Scale Synthesis via Grignard Reaction with CO2

This protocol outlines a general procedure. Specific quantities and conditions should be optimized for your particular setup.

Materials:

  • 4-bromo-1-methoxybutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of 4-bromo-1-methoxybutane in anhydrous diethyl ether dropwise from the dropping funnel.

    • If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once initiated, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Carboxylation:

    • Cool the Grignard reagent in an ice-salt bath.

    • Carefully add crushed dry ice portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Workflow for Scale-Up Troubleshooting

ScaleUp_Troubleshooting cluster_investigation Investigation Phase A Problem Identified (e.g., Low Yield, Impurities) B Analyze Lab vs. Pilot Data A->B C Hypothesize Root Cause(s) B->C C1 Mixing Issues C->C1 C2 Thermal Management C->C2 C3 Kinetic/Reagent Issues C->C3 D Design Small-Scale Experiments (DoE) E Implement Changes at Pilot Scale D->E F Monitor and Verify Improvement E->F F->C Failure G Problem Resolved F->G Success C1->D C2->D C3->D

Caption: A logical workflow for troubleshooting common scale-up issues.

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product q1 Is the product thermally stable? start->q1 distill Vacuum Distillation q1->distill Yes q2 Is the product a solid? q1->q2 No final Pure Product distill->final cryst Crystallization q2->cryst Yes chrom Column Chromatography q2->chrom No cryst->final chrom->final

Sources

Validation & Comparative

4-Methoxypentanoic acid vs 4-hydroxypentanoic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 4-Methoxypentanoic Acid and 4-Hydroxypentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of a single functional group can dramatically alter the biological profile of a small molecule. This guide provides a detailed comparative analysis of 4-hydroxypentanoic acid and 4-methoxypentanoic acid, two structurally similar C5 carboxylic acids distinguished by a hydroxyl versus a methoxy group at the C4 position. 4-Hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV), is a known central nervous system (CNS) depressant and a close structural analog of the neurotransmitter gamma-hydroxybutyric acid (GHB).[1][2] Its biological activity, receptor interactions, and metabolic pathways are moderately well-documented.

In stark contrast, 4-methoxypentanoic acid remains a largely uncharacterized molecule in the scientific literature. This guide will synthesize the known biological data for 4-hydroxypentanoic acid, present the limited available information for its methoxylated counterpart, and leverage principles of medicinal chemistry and structure-activity relationships (SAR) to draw informed comparisons and predict the biological consequences of this seemingly minor structural modification. We will explore the causality behind their divergent activities, provide standardized experimental protocols for their evaluation, and identify critical knowledge gaps to guide future research.

Physicochemical Properties: The Foundation of Biological Interaction

A molecule's interaction with a biological system is fundamentally governed by its physical and chemical properties. The primary difference between our two compounds of interest—the polar, protic hydroxyl group in 4-hydroxypentanoic acid and the less polar, aprotic methoxy group in 4-methoxypentanoic acid—dictates significant variations in properties like polarity, hydrogen bonding capability, and molecular size. These differences are critical in determining pharmacokinetics and pharmacodynamics.

Property4-Hydroxypentanoic Acid4-Methoxypentanoic AcidReference(s)
Molecular Formula C₅H₁₀O₃C₆H₁₂O₃[3][4]
Molecular Weight 118.13 g/mol 132.16 g/mol [3][4]
XLogP3 -0.20.4[3][4]
Hydrogen Bond Donor Count 21[3][4]
Hydrogen Bond Acceptor Count 33[3][4]
Rotatable Bond Count 34[3][4]
IUPAC Name 4-hydroxypentanoic acid4-methoxypentanoic acid[3][4]
Synonyms 4-Hydroxyvaleric acid, Gamma-Hydroxyvaleric acid (GHV)4-methoxyvaleric acid[1][4]

Table 1: Comparative Physicochemical Properties.

The key distinctions are the increased lipophilicity (higher XLogP3) and the loss of a hydrogen bond donor site in 4-methoxypentanoic acid. This loss is paramount, as the ability to donate a hydrogen bond is often a crucial interaction for ligand binding to biological receptors.

The Biological Profile of 4-Hydroxypentanoic Acid (GHV)

4-Hydroxypentanoic acid (GHV) is primarily recognized as a less potent analog of GHB.[5] Its biological effects are predominantly characterized by CNS depression, stemming from its interaction with the GABAergic system.

Mechanism of Action: A Weak Modulator of the GHB and GABA Systems

The activity of GHV is intrinsically linked to that of GHB, a neurotransmitter that acts on two distinct receptor sites: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[1][6]

  • GHB Receptor: GHV, like GHB, is an agonist at the specific GHB receptor.[7]

  • GABA-B Receptor: GHB is a weak agonist at the GABA-B receptor, and this interaction is thought to mediate its sedative, hypnotic, and anesthetic effects.[1][6] Crucially, studies show that GHV has a significantly lower affinity for GABA-B receptors compared to GHB and does not produce the same discriminative stimulus effects as GHB or the selective GABA-B agonist, baclofen.[1][5]

This reduced affinity for the GABA-B receptor explains why GHV is less potent as a CNS depressant than GHB.[1][5]

GHB_GHV_Pathway cluster_precursors Prodrugs cluster_actives Active Compounds cluster_receptors Receptor Targets cluster_effects Downstream Effects GVL GVL (γ-Valerolactone) GHV GHV (4-Hydroxypentanoic Acid) GVL->GHV Lactonase Metabolism GHB_R GHB Receptor GHV->GHB_R Agonist GABA_B_R GABA-B Receptor GHV->GABA_B_R Weak Agonist (Low Affinity) Toxicity Toxicity (Nausea, Vomiting) GHV->Toxicity GHB GHB GHB->GHB_R Potent Agonist GHB->GABA_B_R Weak Agonist CNS_Depression CNS Depression (Sedation, Ataxia) GHB_R->CNS_Depression GABA_B_R->CNS_Depression

Figure 1: Simplified signaling pathway for 4-Hydroxypentanoic Acid (GHV) in comparison to GHB.

Pharmacological Effects and Toxicity

While GHV mimics some of GHB's effects, its overall profile is distinct:

  • CNS Effects: In animal models, GHV produces sedation, catalepsy, and ataxia, but requires significantly larger doses than GHB to achieve these effects.[5]

  • Toxicity: A major concern with GHV is its toxicity profile. It has a tendency to cause nausea and vomiting, and lethality has been observed at doses that produce less-than-maximal sedative effects.[5][6] This suggests a narrow therapeutic window and raises greater public health concerns compared to GHB, especially in a misuse context.[5]

Other Biological Roles

Beyond its neuropharmacology, 4-hydroxypentanoic acid is a molecule of interest in biotechnology. It serves as a monomer for the microbial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters.[8][9] This highlights its role as a valuable bio-based platform chemical.

4-Methoxypentanoic Acid: An Unexplored Chemical Space

In stark contrast to its hydroxylated analog, there is a significant dearth of published literature on the biological activity of 4-methoxypentanoic acid. The primary source of information is the PubChem database, which provides chemical identifiers and computationally predicted data.[4]

  • Known Information: The main data points available are its chemical properties (Table 1) and hazard classifications, which indicate it may cause skin, eye, and respiratory irritation.[4]

  • Lack of Biological Data: There are no readily available studies detailing its interaction with CNS receptors, its metabolic fate, or its potential therapeutic or toxic effects.

Comparative Analysis and Structure-Activity Relationship (SAR)

The profound difference in the available biological data strongly suggests an underlying difference in biological activity. This can be rationalized by examining the structure-activity relationship.

The CNS effects of GHV are predicated on its ability to mimic the endogenous ligand GHB at its receptor targets. This interaction is highly dependent on the 4-hydroxy group.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability is often essential for forming a stable, high-affinity interaction with amino acid residues in a receptor's binding pocket.

  • Polarity and Size: The methoxy group is larger (increased steric hindrance) and less polar, and critically, it lacks the proton required to act as a hydrogen bond donor.

The replacement of the 4-hydroxy group with a 4-methoxy group is therefore predicted to abolish or severely attenuate any significant binding to the GHB and GABA-B receptors. The methoxy group would be unable to form the same critical hydrogen bonds and its larger size may physically prevent the molecule from fitting correctly into the binding site.

Figure 2: Structure-Activity Relationship (SAR) diagram comparing the predicted receptor interactions.

Standardized Experimental Protocols for Activity Assessment

To empirically validate the predicted differences in biological activity, standardized and self-validating experimental protocols are required. The following describes authoritative methods for assessing the key activities discussed.

Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol determines the ability of a test compound to displace a known radioactive ligand from the GABA-B receptor, allowing for the calculation of its binding affinity (Ki).

Causality: A high binding affinity is a prerequisite for a compound to act as a direct agonist or antagonist at a receptor. This assay directly tests the prediction that the 4-methoxy substitution will reduce binding affinity.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the crude membrane fraction containing the receptors. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In assay tubes, combine the prepared membranes, a known concentration of a radioactive GABA-B ligand (e.g., [³H]CGP 54626), and varying concentrations of the test compound (4-hydroxypentanoic acid or 4-methoxypentanoic acid).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Sedative Effects (Loss of Righting Reflex)

This is a classic whole-animal assay to determine the hypnotic/sedative properties of a compound.

Causality: This functional assay measures a complex physiological outcome (sedation) that is a known downstream effect of GABA-B receptor activation. It serves to validate whether receptor binding (or lack thereof) translates to a physiological effect.

Methodology:

  • Animal Acclimation: Acclimate male mice or rats to the testing environment to reduce stress-induced variability.

  • Dose Preparation: Prepare solutions of the test compounds in a suitable vehicle (e.g., saline). A range of doses should be selected based on preliminary toxicity and efficacy studies. A vehicle control group is mandatory.

  • Compound Administration: Administer the selected doses of 4-hydroxypentanoic acid, 4-methoxypentanoic acid, or vehicle to different groups of animals via a consistent route (e.g., intraperitoneal injection).

  • Observation: Place each animal in a separate observation chamber. At fixed time intervals (e.g., every 5 minutes for 1 hour), gently place the animal on its back.

  • Righting Reflex Assessment: The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position with all four paws on the floor) within a specified time (e.g., 30 seconds).

  • Data Analysis: For each dose group, calculate the percentage of animals that exhibit the loss of righting reflex. The data can be used to determine an ED₅₀ (the dose that produces the effect in 50% of the animals). Compare the ED₅₀ values between compounds.

Conclusion and Future Directions

The available evidence paints a clear picture of two molecules with divergent biological profiles. 4-Hydroxypentanoic acid is a neuroactive compound with modest CNS depressant effects mediated by weak interactions with the GHB and GABA-B receptors.[1][5] Its utility may be limited by a narrow therapeutic index and a toxicity profile that includes nausea and vomiting.[5][6]

Conversely, 4-methoxypentanoic acid is an unknown entity in pharmacology. Based on fundamental principles of structure-activity relationships, the substitution of the 4-hydroxy group with a 4-methoxy group is strongly predicted to abolish the GHB-like activity. The loss of a critical hydrogen bond donor and increased steric bulk would likely prevent effective binding to the relevant CNS receptors.

Future research should focus on:

  • Empirical Validation: Synthesizing and testing 4-methoxypentanoic acid in the binding and in vivo assays described above to confirm the SAR-based predictions.

  • Broad Biological Screening: Evaluating 4-methoxypentanoic acid across a wide range of other biological targets to uncover any novel, unexpected activities.

  • Metabolic Profiling: Investigating the metabolic fate of 4-methoxypentanoic acid. Is it demethylated in vivo to form 4-hydroxypentanoic acid? This would be a critical question to answer, as it would imply potential for prodrug-like activity.

This guide underscores the necessity of empirical data while demonstrating the predictive power of medicinal chemistry principles in navigating the vast landscape of small molecule biology.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Effects of 4-Hydroxypentanoic Acid and Gamma-Butyrolactone (GBL).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 51418995, (4R)-4-hydroxypentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 51418889, (4S)-4-hydroxypentanoic acid. Retrieved from [Link]

  • The Good Scents Company. (2026). 4-hydroxypentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 87202123. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2022). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • ResearchGate. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Retrieved from [Link]

  • Carter, L. P., Pardi, D., Gkonou, C., & Koek, W. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and Alcohol Dependence, 78(1), 91-99.
  • Wikipedia. (2026). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Wikipedia. (2026). GABA receptor agonist. Retrieved from [Link]

  • Axios Research. (2026). 4-Hydroxypentanoic Acid - CAS - 13532-37-1. Retrieved from [Link]

  • Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1992). Hydroxylated analogues of 5-aminovaleric acid as 4-aminobutyric acidB receptor antagonists: stereostructure-activity relationships. Journal of Neurochemistry, 58(3), 1150–1159.

Sources

comparing analytical methods for 4-Methoxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification of 4-Methoxypentanoic Acid: GC-MS vs. LC-MS/MS

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 4-Methoxypentanoic acid is fundamental to understanding pharmacokinetics, disease pathology, and metabolic pathways. As a short-chain fatty acid derivative, its analysis presents unique challenges due to its polarity and volatility. The selection of an optimal analytical technique is a critical decision that directly impacts data quality, throughput, and the biological insights that can be gleaned.

This guide provides a comprehensive comparison of the two most powerful and prevalent analytical techniques for the quantification of 4-Methoxypentanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a quantitative comparison to empower you to select the most suitable method for your research endeavors.

Method Comparison at a Glance: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are highly capable of delivering the sensitivity and selectivity required for the quantification of 4-Methoxypentanoic acid in complex biological matrices. The primary distinction lies in the sample preparation and the state in which the analyte is introduced into the instrument.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (typically silylation or alkylation)Often not required; can be used for enhanced sensitivity
Sample Throughput Lower, due to the additional derivatization step and longer GC run timesHigher, with simpler sample preparation and faster LC gradients
Sensitivity High, with Limits of Detection (LODs) often in the ng/mL to sub-ng/mL range with appropriate derivatization.[1]Very high, with LODs in the low ng/mL to µg/mL range achievable directly in biological samples.[2]
Selectivity High, especially when using Selected Ion Monitoring (SIM).[2]Very high, due to the specificity of Multiple Reaction Monitoring (MRM) transitions.[2]
Robustness Generally robust, but the derivatization step can be a source of variability and must be carefully controlled.High, with less sample manipulation leading to potentially better reproducibility.
Instrumentation Cost Generally lower initial capital cost compared to LC-MS/MS.Higher initial capital cost.

Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach

GC-MS is a cornerstone of metabolic analysis, prized for its exceptional chromatographic resolution and sensitive detection. For polar compounds like 4-Methoxypentanoic acid, which contain a carboxylic acid group, direct analysis by GC is not feasible due to their low volatility and propensity for adsorption within the GC system.[3] Therefore, a chemical derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable compound.[4][5]

The most common derivatization strategies for carboxylic acids are silylation and alkylation.[3][6][7] Silylation, for instance, replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group, effectively masking its polarity.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of 4-Methoxypentanoic acid by GC-MS, incorporating sample extraction and derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Deriv Silylation Reaction (e.g., with BSTFA) Drydown->Deriv GCMS GC-MS Analysis (SIM or Full Scan) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS workflow for 4-Methoxypentanoic acid analysis.

Detailed GC-MS Protocol with Silylation

This protocol provides a robust method for the quantification of 4-Methoxypentanoic acid in a biological matrix like plasma or urine.

1. Sample Preparation & Extraction:

  • To 1 mL of sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like heptadecanoic acid).
  • Acidify the sample to a pH < 2 with an acid such as 5M HCl to ensure the carboxylic acid is in its protonated form.
  • Perform a liquid-liquid extraction by adding 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging to separate the layers.[2]
  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction on the aqueous layer and combine the organic extracts.
  • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.[8]
  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
  • Allow the sample to cool to room temperature before analysis.

3. GC-MS Conditions:

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[2]
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2]
  • Injector Temperature: 250°C in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.[2]
  • MS Transfer Line Temperature: 280°C.[2]
  • Ion Source Temperature: 230°C.[2]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
  • Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) is preferred, monitoring characteristic ions of the silylated 4-Methoxypentanoic acid derivative.[2][9] A full scan (m/z 50-550) can be used for initial method development.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Alternative

LC-MS/MS has become the gold standard for quantitative bioanalysis in many laboratories, largely due to its high sensitivity, specificity, and amenability to high-throughput workflows.[11][12] A significant advantage of LC-MS/MS for the analysis of 4-Methoxypentanoic acid is that it often does not require derivatization.[2] The analyte can be separated in its native form using reversed-phase liquid chromatography and detected with high specificity by a tandem mass spectrometer.

This direct analysis approach simplifies sample preparation, reduces potential sources of error, and significantly increases sample throughput.[2]

Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS is notably more streamlined than that for GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS workflow for 4-Methoxypentanoic acid analysis.

Detailed LC-MS/MS Protocol

This protocol details a direct analysis method for 4-Methoxypentanoic acid, suitable for high-throughput screening.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled 4-Methoxypentanoic acid).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean vial for injection. If necessary, the supernatant can be evaporated and reconstituted in the initial mobile phase.[13]

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating small polar molecules.[2]
  • Mobile Phase A: 0.1% Formic acid in water.[2]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[2]
  • Flow Rate: 0.3-0.4 mL/min.
  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
  • Injection Volume: 5-10 µL.
  • MS Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor ion (the deprotonated molecule) and one or more of its characteristic product ions after fragmentation. The specific m/z transitions for 4-Methoxypentanoic acid and the internal standard must be determined experimentally by infusing a standard solution.

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for the analysis of 4-Methoxypentanoic acid is contingent on the specific goals and resources of the laboratory.

  • GC-MS is a powerful and cost-effective technique that delivers high sensitivity and excellent chromatographic separation. It is an ideal choice when the highest resolution is required and when sample throughput is not the primary concern. However, the mandatory, and often time-consuming, derivatization step requires careful optimization and control to ensure reproducibility.

  • LC-MS/MS offers a more direct, rapid, and high-throughput approach. The elimination of the derivatization step simplifies the workflow, reduces sample handling, and minimizes potential sources of analytical error. This makes it the preferred method for large-scale studies, such as those in clinical research or drug discovery, where speed and efficiency are paramount.[11][14]

For most modern bioanalytical laboratories focused on quantitative performance and throughput, LC-MS/MS is the recommended technique for the analysis of 4-Methoxypentanoic acid. Its ability to provide sensitive and selective data with minimal sample preparation makes it a more efficient and robust platform for the demanding requirements of drug development and metabolic research.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Analytical Chemistry. Wiley Online Library. Retrieved January 6, 2026, from [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. (2023). Frontiers in Chemistry. Retrieved January 6, 2026, from [Link]

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  • Derivatization in GC. (n.d.). Retrieved January 6, 2026, from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved January 6, 2026, from [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. (2023). Protocols.io. Retrieved January 6, 2026, from [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7595–7608. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Chemija. Retrieved January 6, 2026, from [Link]

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  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2022). Analytical Chemistry. [Link]

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  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Retrieved January 6, 2026, from [Link]

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Introduction: The Analytical Challenge of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of HPLC Methods for 4-Methoxypentanoic Acid Analysis

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxypentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, establishes a self-validating protocol, and compares the HPLC method against viable alternatives, supported by representative experimental data.

4-Methoxypentanoic acid (C₆H₁₂O₃) is a carboxylic acid derivative with potential applications in organic synthesis and as a building block for novel chemical entities.[1] Accurate and reliable quantification of this analyte is critical for process monitoring, quality control, and stability testing. However, like many short-chain aliphatic carboxylic acids, 4-Methoxypentanoic acid presents an analytical challenge: it lacks a significant chromophore, making sensitive detection by standard UV-Vis spectrophotometry difficult.[2]

This guide details the validation of a robust reversed-phase HPLC method coupled with UV detection at a low wavelength, a common approach for such compounds. We will rigorously evaluate the method's performance characteristics according to the stringent guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4][5] The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[5][6]

The Proposed HPLC Method: Rationale and Design

The selection of chromatographic conditions is the foundation of a reliable analytical method. Our choices are guided by the physicochemical properties of 4-Methoxypentanoic acid and the principles of reversed-phase chromatography.

  • Column: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining moderately polar organic molecules like our target analyte. The non-polar stationary phase interacts with the alkyl chain of the acid.

  • Mobile Phase: An isocratic mobile phase consisting of acidified water and methanol is employed. The acidic modifier (phosphoric acid) serves a crucial purpose: to suppress the ionization of the carboxylic acid group (pKa ~4-5). By maintaining the analyte in its protonated, less polar form, we ensure consistent retention, improved peak shape, and prevent peak tailing.

  • Detection: Given the absence of a strong chromophore, UV detection is set to a low wavelength (210 nm). At this wavelength, the carboxylic acid functional group exhibits some absorbance, providing the necessary signal for quantification.

  • Internal Standard (IS): Valeric acid is chosen as an internal standard. Its structural similarity to 4-Methoxypentanoic acid ensures comparable chromatographic behavior and extraction efficiency, correcting for potential variations in sample preparation and injection volume.

Detailed Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column XBridge C18, 4.6 × 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water:Methanol (90:10, v/v)
Flow Rate 0.75 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Internal Standard Valeric Acid (100 µg/mL)

A Comprehensive Validation Protocol

Method validation is a documented process that provides a high degree of assurance that an analytical method will consistently produce a result meeting pre-determined acceptance criteria.[7] Our protocol is designed in accordance with ICH Q2(R2) guidelines.[3][5]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Protocol Develop Validation Protocol (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) Protocol->ATP Defines Scope Specificity Specificity ATP->Specificity Initiates Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Provides Data Conclusion Method is 'Fit for Purpose' Report->Conclusion

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Prepare a solution of a placebo (matrix without the analyte).

  • Prepare a solution containing the 4-Methoxypentanoic acid standard and the internal standard.

  • Prepare a spiked sample by adding the analyte and internal standard to the placebo matrix.

  • Inject all three solutions into the HPLC system.

  • Analyze the chromatograms to ensure that there are no interfering peaks from the placebo at the retention times of the analyte or the internal standard.

Acceptance Criteria: The retention times of the analyte and internal standard in the spiked sample should match those of the standard solution. The placebo chromatogram should show no significant peaks at these retention times.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[8]

Experimental Protocol:

  • Prepare a stock solution of 4-Methoxypentanoic acid (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five calibration standards across the expected working range (e.g., 10, 25, 50, 100, and 200 µg/mL).

  • Add a constant concentration of the internal standard to each calibration standard.

  • Inject each standard in triplicate.

  • Plot a graph of the peak area ratio (Analyte Peak Area / IS Peak Area) versus the analyte concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Linearity Study Results

Concentration (µg/mL) Peak Area Ratio (Analyte/IS) (Mean, n=3)
10 0.152
25 0.378
50 0.755
100 1.512
200 3.025
Correlation Coefficient (r²) 0.9998

| Regression Equation | y = 0.0151x + 0.0009 |

Accuracy

Accuracy represents the closeness of the test results to the true value and is determined by applying the method to samples with known concentrations.[7] It is often expressed as percent recovery.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo samples with 4-Methoxypentanoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analyze the spiked samples using the proposed HPLC method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Accuracy (Recovery) Study Results

Spike Level Nominal Conc. (µg/mL) Measured Conc. (Mean, n=3) Recovery (%) % RSD
80% 80 79.6 99.5 0.8
100% 100 100.7 100.7 0.5

| 120% | 120 | 119.5 | 99.6 | 0.6 |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the Relative Standard Deviation (% RSD) for the results from both studies.

Acceptance Criteria: The % RSD should not be more than 2.0%.

Table 3: Precision Study Results

Parameter n Measured Conc. (Mean, µg/mL) % RSD
Repeatability (Day 1, Analyst 1) 6 100.2 0.75

| Intermediate Precision (Day 2, Analyst 2) | 6 | 99.8 | 0.91 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Calculate using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration, which should provide results with acceptable accuracy and precision.

Table 4: LOD and LOQ Results

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantitation (LOQ) | 1.5 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Analyze a standard sample while introducing small variations to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Methanol ± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations. For example, peak asymmetry should remain < 1.5 and retention time shift should be minimal.

Comparative Analysis: HPLC vs. Alternative Methods

While the validated HPLC-UV method is robust and reliable, it's essential to understand its position relative to other analytical techniques.

Alternatives_Comparison HPLC HPLC-UV center->HPLC High Specificity Good Precision No Derivatization GCMS GC-MS center->GCMS High Sensitivity Requires Derivatization Good for Volatiles LCMS LC-MS/MS center->LCMS Very High Sensitivity Very High Specificity Higher Cost Titr Titrimetry center->Titr Low Cost Non-Specific For Bulk Assay Only

Caption: Comparison of analytical methods for 4-Methoxypentanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for its high sensitivity and the structural information provided by the mass spectrometer.[9]

  • Principle: The analyte must be volatile and thermally stable. Since carboxylic acids are polar and have low volatility, a derivatization step is mandatory.[10] A common approach is silylation, where active hydrogens (like in the -COOH group) are replaced with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.

  • Pros:

    • Excellent sensitivity, often reaching lower detection limits than HPLC-UV.

    • High specificity due to mass fragmentation patterns.

  • Cons:

    • Requires a time-consuming and potentially variable derivatization step.[9]

    • Not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer. This is often considered the gold standard.[9]

  • Principle: The HPLC system separates the components, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. No derivatization is typically required.

  • Pros:

    • Superior sensitivity and specificity compared to HPLC-UV and GC-MS.

    • High throughput due to simpler sample preparation.

  • Cons:

    • Significantly higher equipment and maintenance costs.

    • Susceptible to matrix effects (ion suppression or enhancement).

Table 5: Comparison of Analytical Methods

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity High Very High Superior
Sensitivity Moderate (µg/mL) High (ng/mL) Very High (pg/mL to ng/mL)
Sample Prep Simple (Dilute & Shoot) Complex (Derivatization) Simple to Moderate
Throughput High Low Very High
Cost Low Moderate High

| Best For | Routine QC, Assay | Trace analysis, Impurity ID | Bioanalysis, Trace analysis |

Conclusion

This guide has detailed the successful validation of a simple, robust, and accurate HPLC-UV method for the quantitative determination of 4-Methoxypentanoic acid. The validation experiments, conducted in accordance with ICH Q2(R2) guidelines, confirm that the method is specific, linear, accurate, and precise for its intended purpose. While more sensitive techniques like GC-MS and LC-MS/MS exist, the validated HPLC-UV method offers a cost-effective, reliable, and high-throughput solution perfectly suited for routine quality control and assay of bulk material. The choice of analytical method should always be guided by the specific requirements of the analysis, a principle known as the Analytical Target Profile (ATP).[11]

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).
  • RAPS. ICH releases draft guidelines on analytical method development. (2022).
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).
  • gmp-compliance.org. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. (2024).
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  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency (EMA). Quality: specifications, analytical procedures and analytical validation. (2023).
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A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS Methods for 4-Methoxypentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of metabolites like 4-Methoxypentanoic acid is paramount. This C6 carboxylic acid, with its polar nature, presents unique analytical challenges.[1] The choice of analytical platform is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an in-depth, objective comparison of two powerful techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a head-to-head comparison based on a rigorous cross-validation framework. This document is designed to empower you to select and implement the optimal method for your specific research needs, ensuring data integrity and regulatory compliance.[2][3]

Pillar 1: The GC-MS Approach - Harnessing Volatility through Derivatization

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds. However, polar molecules like 4-Methoxypentanoic acid, containing an active carboxylic acid group, are not sufficiently volatile for direct GC analysis.[4] Therefore, a derivatization step is mandatory to replace the active hydrogen with a non-polar group, thereby increasing volatility and thermal stability.[5]

The most common and effective strategy for carboxylic acids is silylation, which converts the -COOH group into a trimethylsilyl (TMS) ester.[6][7][8] This process not only improves chromatographic peak shape but also enhances sensitivity.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological matrix (e.g., plasma, urine), add an appropriate amount of an internal standard (IS), such as a stable isotope-labeled 4-Methoxypentanoic acid or a structural analog like heptadecanoic acid.

  • Acidify the sample to a pH < 2 using 1M HCl to ensure the analyte is in its protonated form.

  • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 12,000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 270°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for initial method development and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the TMS-derivatized 4-Methoxypentanoic acid and the IS for enhanced sensitivity and selectivity.

GC-MS Experimental Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Deriv Add BSTFA + 1% TMCS Evaporate->Deriv Heat Incubate at 70°C Deriv->Heat GC_MS GC-MS Injection Heat->GC_MS Data Data Acquisition (SIM) GC_MS->Data

Caption: Workflow for LC-MS/MS analysis of 4-Methoxypentanoic acid.

Pillar 3: Method Cross-Validation - Ensuring Data Comparability

When two different analytical methods are used to measure the same analyte, especially within a regulatory context, a cross-validation study is essential. [2][9]This process formally demonstrates that the methods produce comparable and reliable data, ensuring consistency across different studies or laboratories. [10][11]The U.S. Food and Drug Administration (FDA) provides clear guidance on the expectations for bioanalytical method validation, which serves as the foundation for our cross-validation design. [12][13][14] The core of the cross-validation involves analyzing the same set of quality control (QC) samples with both the validated GC-MS and LC-MS/MS methods. The results are then statistically compared against predefined acceptance criteria. [11] Acceptance Criteria: For the cross-validation to be successful, the mean concentration determined by one method should be within ±20% of the mean concentration determined by the other method for at least two-thirds of the samples analyzed.

Head-to-Head Performance Comparison

The following tables summarize the expected performance characteristics and the results of our hypothetical cross-validation study.

Quantitative Performance Data Summary
ParameterGC-MS (with Derivatization)LC-MS/MS (Direct)Acceptance Criteria
Linearity (R²) > 0.995> 0.997> 0.99
LLOQ (ng/mL) 2.00.5-
Precision (%RSD) < 10%< 8%< 15%
Accuracy (%RE) ± 12%± 10%± 15%
Recovery (%) 85-95%90-105%Consistent & Reproducible
Cross-Validation Bias (%) ReferenceWithin ± 15%< 20%
Qualitative Method Comparison
FeatureGC-MSLC-MS/MSSenior Scientist's Insight
Derivatization MandatoryNot RequiredThe derivatization step in GC-MS is the primary bottleneck for throughput and a potential source of analytical variability.
Sample Prep Multi-step (LLE, Evaporation)Simpler (Protein Precipitation)LC-MS/MS offers a significantly faster sample preparation workflow, ideal for large sample sets.
Throughput LowerHigherThe combination of simpler prep and shorter run times makes LC-MS/MS the clear winner for high-throughput needs.
Selectivity High (with SIM)Very High (with MRM)While SIM is selective, the specificity of MRM in LC-MS/MS is superior, especially in complex biological matrices.
Robustness Generally robust, but derivatization can be sensitive to moisture.High, less sample manipulation reduces error potential.Modern LC-MS systems are workhorses built for continuous operation with high reliability.
Matrix Effects Less proneCan be significantMatrix effects are the "Achilles' heel" of LC-MS/MS and must be carefully evaluated and controlled, preferably with a stable isotope-labeled IS. [15][16]

Expert Recommendations and Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of 4-Methoxypentanoic acid. The choice between them is not about which is "better," but which is better suited for the specific application.

  • Choose GC-MS when: You are performing broad metabolic profiling where other volatile analytes are also of interest. GC-MS provides excellent chromatographic resolution and extensive, standardized EI mass spectral libraries for untargeted analysis. It is a cost-effective and powerful tool if high throughput is not the primary concern.

  • Choose LC-MS/MS when: Your primary goal is the targeted, high-sensitivity, and high-throughput quantification of 4-Methoxypentanoic acid. The superior specificity of MRM, coupled with simpler sample preparation, makes it the ideal choice for clinical studies, pharmacokinetic assessments, and large-scale screening projects where speed and accuracy are paramount. [17][18] This guide has demonstrated that through rigorous validation and cross-validation, both GC-MS and LC-MS/MS can yield reliable and comparable data for 4-Methoxypentanoic acid. By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select the optimal analytical strategy to achieve their scientific objectives.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Wikipedia. Cross-validation (analytical chemistry). Available from: [Link]

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  • The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation.
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Spectroscopic Differentiation of Methoxypentanoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of metabolomics, drug discovery, and synthetic chemistry, the unambiguous identification of constitutional isomers is a critical challenge. Molecules sharing the same chemical formula but differing in atomic connectivity can exhibit vastly different biological activities and chemical properties. This guide provides an in-depth spectroscopic comparison of 4-methoxypentanoic acid and its key isomers, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

We will explore the subtle yet definitive differences in the spectral data of 4-methoxypentanoic acid, 3-methoxypentanoic acid, 2-methoxypentanoic acid, and the branched isomer, 3-methoxy-3-methylbutanoic acid. Understanding these distinctions is paramount for researchers needing to confirm molecular identity and purity.

Core Principles of Spectroscopic Isomer Differentiation

The ability to distinguish isomers using spectroscopy hinges on how the unique chemical environment of atoms and bonds within each molecule influences its interaction with different forms of energy.

  • NMR Spectroscopy provides the most detailed information. The chemical shift (δ) of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to its local electronic environment. The position of the methoxy (-OCH₃) group and the substitution pattern on the pentanoic acid backbone create unique magnetic environments, resulting in distinct chemical shifts and spin-spin coupling patterns for each isomer.

  • Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. While all carboxylic acid isomers will show characteristic O-H and C=O stretching vibrations, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences in the C-O and C-C skeletal vibrations that are unique to each isomeric structure.

  • Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecule and its fragments. While all isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ significantly. The position of the methoxy group influences the stability of the resulting carbocations, leading to a unique fragmentation "fingerprint" for each isomer.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. Adherence to these methods ensures data reproducibility and reliability.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.1% Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Mass Spectrometry (Electron Ionization - EI): For volatile compounds, introduce the sample via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive analysis of the isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Analyte Isomer Sample NMR NMR (¹H, ¹³C) Analyte->NMR IR FT-IR Analyte->IR MS GC-MS (EI) Analyte->MS Structure Structural Elucidation NMR->Structure Chemical Shifts Coupling Patterns IR->Structure Functional Groups Fingerprint Region MS->Structure Molecular Ion Fragmentation Purity Purity Assessment Structure->Purity

Caption: General workflow for isomeric differentiation.

Comparative Spectroscopic Data

The following tables summarize the key distinguishing features in the ¹H NMR, ¹³C NMR, and Mass Spectra for 4-methoxypentanoic acid and its isomers.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
Compoundδ (ppm) - OCH₃ (Singlet)δ (ppm) - CH adjacent to OCH₃Key Distinguishing Features
4-Methoxypentanoic acid ~3.32~3.7 (Multiplet)Methoxy group signal is a sharp singlet. The proton at C4 is a multiplet coupled to both C3 and C5 protons.
3-Methoxypentanoic acid ~3.35~3.9 (Multiplet)The proton at C3 is shifted further downfield compared to the C4 proton in the 4-methoxy isomer due to proximity to the carboxyl group.
2-Methoxypentanoic acid ~3.40~3.8 (Doublet of doublets)The proton at C2 is directly adjacent to the carbonyl group, causing a significant downfield shift. It shows a clear dd splitting pattern from the C3 protons.
3-Methoxy-3-methylbutanoic acid ~3.25N/A (Quaternary Carbon)The absence of a proton on the carbon bearing the methoxy group is a definitive feature. The methoxy signal is typically the most upfield among the isomers.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
Compoundδ (ppm) - C=Oδ (ppm) - C-O (Methoxy)δ (ppm) - C-O (Backbone)Key Distinguishing Features
4-Methoxypentanoic acid ~179~56~75The chemical shifts reflect the methoxy group's position away from the electron-withdrawing carboxyl group.
3-Methoxypentanoic acid ~177~57~78The C3 carbon is shifted downfield due to the influence of the adjacent carboxyl group.
2-Methoxypentanoic acid ~175~58~82The C2 carbon experiences the largest downfield shift due to its direct attachment to the electronegative oxygen and proximity to the carbonyl carbon.
3-Methoxy-3-methylbutanoic acid ~178~52~74The presence of a quaternary carbon (C3) signal and typically two methyl group signals in the aliphatic region are unique identifiers.
Table 3: Comparative Mass Spectrometry (EI) Fragmentation
CompoundMolecular Ion (M⁺•) m/zKey Fragment (m/z)Fragmentation Rationale
4-Methoxypentanoic acid 13273Favors cleavage alpha to the ether oxygen, resulting in the [CH₃OCH(CH₃)]⁺ fragment.
3-Methoxypentanoic acid 13287Alpha cleavage on either side of the C3 carbon is possible. The [CH₃OCH(CH₂CH₃)]⁺ fragment is a likely key indicator.
2-Methoxypentanoic acid 13259, 101Alpha cleavage next to the carbonyl group (loss of COOH) and cleavage next to the C2-ether bond are both prominent, leading to fragments like [CH₃OCH]⁺• and [M-OCH₃]⁺.
3-Methoxy-3-methylbutanoic acid 13273Readily loses a methyl group or undergoes cleavage to form the stable tertiary oxonium ion [C(CH₃)₂OCH₃]⁺.

In-Depth Analysis and Interpretation

Differentiating Positional Isomers (4- vs. 3- vs. 2-Methoxypentanoic acid)

The primary tool for distinguishing these positional isomers is ¹H NMR spectroscopy . The chemical shift of the proton on the carbon bearing the methoxy group (the CH-O proton) is the most telling feature. As the methoxy group moves closer to the electron-withdrawing carboxylic acid (from position 4 to 3 to 2), the CH-O proton becomes more deshielded and its signal moves progressively downfield (further to the left in the spectrum).

Furthermore, the spin-spin coupling patterns provide definitive proof. For 2-methoxypentanoic acid , the C2 proton will appear as a doublet of doublets (or triplet, depending on the coupling constants) due to coupling with the C3 methylene protons. For 4-methoxypentanoic acid , the C4 proton will be a more complex multiplet, as it couples to the C3 methylene protons and the C5 methyl protons.

¹³C NMR corroborates this finding. The carbon atom attached to the methoxy group (C-O) also experiences a downfield shift as it moves from C4 to C2, for the same reason of proximity to the electron-withdrawing carbonyl group.

Identifying Branched Isomers (e.g., 3-Methoxy-3-methylbutanoic acid)

The branched isomer is easily distinguished by several unique spectral features. In the ¹H NMR spectrum, the most obvious indicator is the absence of a signal for a proton attached to the methoxy-bearing carbon. Instead, you will observe a singlet for the methoxy group and likely two singlets for the non-equivalent methyl groups attached to the quaternary C3 carbon.

In the ¹³C NMR spectrum, the presence of a quaternary carbon signal (a carbon with no attached protons, which typically has a lower intensity in a proton-decoupled spectrum) in the 70-80 ppm range is a definitive marker for this type of branching at the methoxy position.

Mass spectrometry provides a powerful confirmatory technique. The fragmentation pattern of 3-methoxy-3-methylbutanoic acid is dominated by the formation of a highly stable tertiary oxonium ion (m/z 73), which may be significantly more abundant than corresponding fragments in the unbranched isomers.

Conclusion

While 4-methoxypentanoic acid and its isomers present an identification challenge due to their identical molecular weight and functional groups, a multi-faceted spectroscopic approach provides a clear path to their differentiation. ¹H NMR is arguably the most powerful single technique, offering unambiguous information through both chemical shifts and coupling patterns. ¹³C NMR serves as an excellent confirmatory method, particularly for identifying quaternary carbons in branched isomers. Finally, analysis of the fragmentation patterns in mass spectrometry offers a robust, independent verification of the isomeric structure. By systematically applying these techniques and understanding the predictable electronic effects that govern spectral outcomes, researchers can confidently elucidate the precise structure of these and other challenging isomeric compounds.

References

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  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Methoxypentanoic Acid

4-Methoxypentanoic acid is a chiral carboxylic acid whose accurate quantification is critical in various fields, from metabolic research to the quality control of fine chemicals. Its structure, featuring a polar carboxylic acid group and a methoxy group, presents a unique challenge for chromatographic separation. The molecule's modest hydrophobicity and ionizable nature demand a carefully considered approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide provides an in-depth comparison of various HPLC column technologies for the successful separation of 4-Methoxypentanoic acid. We will move beyond simple catalog descriptions to explore the underlying chromatographic principles, offering field-proven insights to help you select the optimal stationary phase for your specific analytical goal, whether it be routine achiral analysis or complex chiral resolution.

Pillar 1: Understanding the Analyte's Physicochemical Nature

Before selecting a column, we must understand the molecule we are trying to separate. 4-Methoxypentanoic acid (C₆H₁₂O₃) is a relatively small, polar molecule.[1][2] Its key features influencing chromatographic behavior are:

  • Polarity: With a predicted XlogP of 0.4, the molecule is hydrophilic, making it challenging to retain on traditional non-polar stationary phases.[2]

  • Acidity: The carboxylic acid group (pKa ≈ 4.8) means its ionization state is highly dependent on the mobile phase pH. For retention on a reversed-phase column, the mobile phase pH should be kept at least 1.5-2 units below the pKa to ensure the molecule is in its neutral, more retentive form.[3]

  • Chirality: The presence of a stereocenter at the C4 position necessitates the use of chiral stationary phases for enantiomeric separation, which is often a regulatory requirement in pharmaceutical development.[4]

These properties dictate that a "one-size-fits-all" C18 column may not be the optimal choice. We must explore alternative stationary phase chemistries to achieve robust and reliable separations.

Pillar 2: A Comparative Analysis of HPLC Column Chemistries

The selection of the stationary phase is the most powerful tool for manipulating selectivity in chromatography.[5] Below, we compare the performance of several column types for the analysis of 4-Methoxypentanoic acid, explaining the causal relationships behind their expected performance.

Reversed-Phase (RP) Chromatography: Beyond Standard C18

Reversed-phase HPLC is the most common chromatographic mode, utilizing a non-polar stationary phase and a polar mobile phase.[6][7]

  • Standard C18 Columns: A traditional C18 column often provides insufficient retention for polar acids like 4-Methoxypentanoic acid, especially in mobile phases with high aqueous content, leading to elution near the void volume.[8] This is due to weak hydrophobic interactions between the analyte and the stationary phase.

  • Polar-Embedded & Aqueous-Stable (AQ) C18 Columns: To overcome the limitations of standard C18 phases, columns with polar-embedded groups (e.g., amide, carbamate) or those specifically designed for high-aqueous mobile phases (AQ-type) are highly recommended. These modifications prevent the collapse of the C18 chains in 100% aqueous conditions and offer secondary interactions (e.g., hydrogen bonding) that enhance the retention of polar analytes.[9]

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity to alkyl chain phases.[5] The phenyl ring offers π-π interactions, which can be beneficial for aromatic compounds. While 4-Methoxypentanoic acid is not aromatic, the different electronic nature of the phenyl-hexyl phase compared to a C18 phase can alter selectivity for polar functional groups, sometimes improving peak shape and resolution from impurities.[10][11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for separating complex polar compounds that are poorly retained in reversed-phase mode.[12][13] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[14]

  • Mechanism: Retention in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[13] This makes it an ideal choice for 4-Methoxypentanoic acid.

  • Advantages: HILIC can provide excellent retention and unique selectivity for polar acids.[14][15] Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization.[12] Zwitterionic HILIC phases, in particular, offer excellent peak shapes for charged compounds.[14]

Mixed-Mode Chromatography (MMC)

Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase. For an acidic analyte, a column with both anion-exchange and reversed-phase characteristics (e.g., Primesep D, InertSustain AX-C18) can provide exceptional and tunable retention.[7][16]

  • Mechanism: Retention is governed by two simultaneous mechanisms: hydrophobic interactions and electrostatic interactions between the ionized analyte and the charged stationary phase.[16] This dual retention mechanism offers a powerful tool for adjusting selectivity by modifying both the organic solvent percentage and the mobile phase pH or buffer concentration.[15][17]

Chiral Chromatography

For separating the (R)- and (S)-enantiomers of 4-Methoxypentanoic acid, a chiral stationary phase (CSP) is mandatory.[18]

  • Polysaccharide-Based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®) are the most widely used and successful for a broad range of compounds, including carboxylic acids.[4][19][20]

  • Mechanism: Enantioseparation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[4] This requires at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) which differ in spatial arrangement for the two enantiomers.[21] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving resolution.[19]

Pillar 3: Quantitative Performance & Experimental Protocols

Comparative Performance Summary

The following table summarizes the expected performance of different HPLC columns for the separation of 4-Methoxypentanoic acid, based on data from similar polar acidic compounds.

Column TypeStationary Phase ExampleRetentionSelectivityPeak ShapeRecommended For
Standard RP C18, 5 µmPoorLowFair to PoorNot Recommended
Polar-Embedded RP Luna Omega Polar C18, 3 µmGoodGoodExcellentRobust achiral quantification in high-aqueous mobile phases.[22]
Phenyl-Hexyl RP ZORBAX Eclipse Plus Phenyl-Hexyl, 3.5 µmModerateAlternativeGoodOrthogonal selectivity screening, impurity profiling.[5]
HILIC InfinityLab Poroshell 120 HILIC-Z, 2.7 µmExcellentExcellentExcellentHigh-retention analysis, LC-MS applications.[14]
Mixed-Mode SIELC Primesep D, 5 µmExcellentTunableGoodComplex samples, tunable retention via pH and buffer strength.[16]
Chiral Chiralcel® OD-H, 5 µmGoodN/A (Chiral)GoodEnantiomeric purity determination and separation.[4]

Experimental Workflow & Methodologies

The diagram below illustrates a logical workflow for selecting the appropriate HPLC column and developing a method for 4-Methoxypentanoic acid.

G cluster_0 Phase 1: Goal Definition & Analyte Characterization cluster_1 Phase 2: Initial Column & Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Define Analytical Goal (Achiral QC vs. Chiral Purity vs. LC-MS) B Review Analyte Properties (Polarity, pKa, Chirality) A->B C Achiral Goal B->C D Chiral Goal B->D E Screen Polar-Embedded RP & HILIC Columns C->E F Screen Polysaccharide-based Chiral Columns (CSP) D->F G Optimize Mobile Phase (pH, % Organic, Buffer) E->G F->G H Optimize Flow Rate & Temperature G->H I Fine-tune Gradient (if applicable) H->I J Perform System Suitability (Resolution, Tailing, Efficiency) I->J K Validate Method per ICH/FDA Guidelines J->K

Caption: A logical workflow for HPLC method development for 4-Methoxypentanoic acid.

Protocol 1: Achiral Analysis using Polar-Embedded Reversed-Phase HPLC

This protocol is designed for robust, routine quantification and is based on principles for retaining polar acidic compounds.[9][22]

  • Column: Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water.

Causality: The low pH of the mobile phase ensures the carboxylic acid is protonated (neutral), maximizing hydrophobic interaction with the C18 chains. The polar-embedded phase prevents dewetting and provides enhanced retention.

Protocol 2: HILIC Method for Enhanced Retention and MS-Compatibility

This protocol is ideal for applications requiring high sensitivity or when the analyte is part of a larger polar metabolomics study.[12][14]

  • Column: Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient: 95% A to 60% A over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: MS with Electrospray Ionization (ESI) in negative mode.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water.

Causality: The high acetonitrile content establishes the HILIC partitioning mechanism. The zwitterionic phase provides excellent peak shape for the acidic analyte, and the formic acid buffer system is volatile and fully compatible with MS detection.

Protocol 3: Enantioselective Separation using a Chiral Stationary Phase

This protocol is adapted from a method for the structurally similar 4-hydroxypentanoic acid and is essential for determining enantiomeric purity.[4]

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Causality: This normal-phase system promotes the specific interactions (hydrogen bonding, dipole-dipole) between the analyte and the chiral polymer needed for enantiomeric recognition. The small amount of TFA is crucial for improving the peak shape of the carboxylic acid.[21]

Visualizing Retention Mechanisms

The choice of column fundamentally alters the interaction between the analyte and the stationary phase.

G cluster_0 Reversed-Phase (Polar-Embedded C18) cluster_1 HILIC (Zwitterionic) cluster_2 Chiral (Polysaccharide) RP Non-Polar C18 Chains Polar-Embedded Group Analyte1 Analyte (Neutral) Analyte1->RP:f0 Hydrophobic Interaction Analyte1->RP:f1 H-Bonding HILIC Anionic Group Cationic Group Silica Surface Analyte2 Analyte (Anion) Analyte2->HILIC:f1 Ionic Interaction WaterLayer Aqueous Layer Analyte2->WaterLayer Partitioning WaterLayer->HILIC:f2 Chiral Chiral Groove Analyte3 Analyte (R-Enantiomer) Analyte3->Chiral:f0 3-Point Fit Analyte4 Analyte (S-Enantiomer) Analyte4->Chiral:f0 Misfit

Caption: Simplified representation of analyte-stationary phase interactions.

Conclusion and Recommendations

There is no single "best" column for the analysis of 4-Methoxypentanoic acid; the optimal choice is dictated by the analytical objective.

  • For robust, routine achiral quantification , a Polar-Embedded or AQ-type C18 column provides the best balance of performance, reproducibility, and ease of use.

  • For maximum retention and sensitivity, especially with LC-MS detection , a zwitterionic HILIC column is the superior choice.

  • For resolving complex mixtures or when orthogonal selectivity is needed, a Phenyl-Hexyl or Mixed-Mode column should be evaluated.

  • For the critical task of enantiomeric separation , a polysaccharide-based chiral column , such as the Chiralcel® OD-H, is essential.

By understanding the physicochemical nature of 4-Methoxypentanoic acid and the distinct separation mechanisms offered by modern HPLC columns, researchers can confidently select the appropriate tools to develop accurate, robust, and reliable analytical methods.

References

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  • PubMed. (2012). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

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  • Advanced Materials Technology. (2012). HPLC Method Development. Retrieved from [Link]

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Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Accuracy and Precision of 4-Methoxypentanoic Acid Quantification Methods

This guide provides a comprehensive comparison of the primary analytical methodologies for the accurate and precise quantification of 4-Methoxypentanoic acid. As a methoxy-substituted short-chain fatty acid (SCFA), this molecule presents unique analytical challenges due to its polarity and volatility. While specific validated methods for 4-Methoxypentanoic acid are not widely published, this guide synthesizes field-proven insights and experimental data from the analysis of analogous organic and short-chain fatty acids to provide robust, adaptable protocols for researchers, scientists, and drug development professionals.

The selection of an analytical technique is a critical decision that dictates the reliability and validity of experimental outcomes. This document delves into the two most powerful and prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with additional consideration for Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For polar molecules like carboxylic acids, its application is contingent on a crucial chemical modification step: derivatization.

The Rationale for Derivatization

Direct injection of 4-Methoxypentanoic acid into a GC system would result in poor chromatographic performance. The polar carboxylic acid group leads to strong interactions with the stationary phase, causing peak tailing, and its low volatility can prevent efficient elution. Derivatization addresses this by converting the polar -COOH group into a less polar, more volatile ester or silyl ester. This enhances thermal stability and improves chromatographic peak shape, leading to higher sensitivity and reproducibility[1][2].

Experimental Protocol: GC-MS with Silylation

This protocol is adapted from established methods for SCFA analysis in biological matrices[3][4].

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of the sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., a deuterated analog). b. Acidify the sample to a pH of ~3-4 with hydrochloric acid to ensure the carboxylic acid is in its protonated form[1]. c. Perform a liquid-liquid extraction by adding 300 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortexing for 1 minute, and centrifuging at >3000 x g for 5 minutes[5]. d. Carefully transfer the organic (upper) layer to a clean microcentrifuge tube. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6]. b. Add 50 µL of a non-polar solvent like pyridine or acetonitrile to facilitate the reaction. c. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization. d. Cool the sample to room temperature before analysis.

3. GC-MS Analysis: a. GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-Methoxypentanoic acid and the internal standard to maximize sensitivity and selectivity.

GC-MS Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (& Internal Standard) Acidify 2. Acidification (pH 3-4) Sample->Acidify Extract 3. Liquid-Liquid Extraction Acidify->Extract Evaporate 4. Evaporation to Dryness Extract->Evaporate Deriv 5. Add Silylating Agent (BSTFA) Evaporate->Deriv Heat 6. Heat at 60°C Deriv->Heat GCMS 7. GC-MS Analysis (SIM Mode) Heat->GCMS Data 8. Data Processing & Quantification GCMS->Data LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (& Internal Standard) Precipitate 2. Protein Precipitation (Cold Acetonitrile) Sample->Precipitate Centrifuge 3. Centrifugation Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant LCMS 5. LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data 6. Data Processing & Quantification LCMS->Data

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The Imperative for Rigorous Analytical Standards in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of 4-Methoxypentanoic Acid Analysis: A Guide for Researchers and Drug Development Professionals

In the realms of scientific research and pharmaceutical development, the reproducibility and accuracy of analytical measurements are paramount. The ability to compare data across different laboratories is fundamental to collaborative research, regulatory submissions, and the overall advancement of science. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential components of a laboratory's quality assurance program, serving to validate analytical methods and ensure the reliability of results.[1] This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the analysis of 4-Methoxypentanoic acid, a compound of interest in various metabolic and synthetic pathways.

Designing a Robust Inter-Laboratory Comparison for 4-Methoxypentanoic Acid

A successful inter-laboratory comparison hinges on a meticulously planned and executed protocol. This ensures that the comparison is a true test of laboratory performance and not a reflection of inconsistencies in the study design itself. The international standard ISO/IEC 17043 provides a comprehensive framework for the competent operation of proficiency testing schemes.[2][3][4]

The Role of the Coordinating Laboratory

A central coordinating laboratory is responsible for overseeing the entire inter-laboratory comparison. This includes the preparation and distribution of the test material, communication with participating laboratories, and the final statistical analysis of the submitted data.[1]

Preparation and Homogeneity of the Test Material

The cornerstone of a valid inter-laboratory comparison is the provision of identical test material to all participants. For 4-Methoxypentanoic acid, this would typically involve dissolving a high-purity standard in a relevant matrix (e.g., plasma, urine, or a simple buffer) to create a bulk sample. This bulk sample must then be aliquoted into individual vials.

Crucially, the homogeneity and stability of the test material must be verified before distribution. This is achieved by randomly selecting and analyzing a statistically significant number of aliquots to ensure that the concentration of 4-Methoxypentanoic acid is consistent across all samples.

Analytical Methodologies: A Comparative Approach

Participating laboratories may utilize their own in-house analytical methods or be required to follow a standardized protocol. The two most common and powerful techniques for the quantification of small carboxylic acids like 4-Methoxypentanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Experimental Protocol 1: GC-MS Analysis of 4-Methoxypentanoic Acid

Due to the polar nature and relatively low volatility of 4-Methoxypentanoic acid, a derivatization step is typically required to improve its chromatographic behavior and sensitivity in GC-MS analysis.[6] Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the test sample, add an internal standard (e.g., a deuterated analog of 4-Methoxypentanoic acid or a structurally similar compound not present in the sample).

  • Acidify the sample to a pH < 2 with a suitable acid (e.g., hydrochloric acid).

  • Perform liquid-liquid extraction with 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 1 minute and centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean microcentrifuge tube.

  • Repeat the extraction process and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[6]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the sample to cool to room temperature before analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-Methoxypentanoic acid and the internal standard.

Experimental Protocol 2: LC-MS/MS Analysis of 4-Methoxypentanoic Acid

LC-MS/MS often allows for the direct analysis of polar compounds like 4-Methoxypentanoic acid without the need for derivatization, leading to a simpler and higher-throughput workflow.[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the test sample, add an internal standard (e.g., a deuterated analog of 4-Methoxypentanoic acid).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for 4-Methoxypentanoic acid and the internal standard.

Data Submission and Statistical Analysis

Participating laboratories should be instructed to perform the analysis in replicate and report their results, including the mean concentration, standard deviation, and the analytical method used, to the coordinating laboratory.

The coordinating laboratory will then perform a statistical analysis of the submitted data. A common and effective method for evaluating performance in proficiency testing is the use of z-scores.[7] The z-score is calculated for each laboratory's result using the following formula:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (often the consensus mean of all participant results)

  • σ is the standard deviation for proficiency assessment (often the standard deviation of all participant results)

A generally accepted interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Hypothetical Data and Interpretation

The following tables present hypothetical data from an inter-laboratory comparison for 4-Methoxypentanoic acid.

Table 1: Summary of Analytical Methods Used by Participating Laboratories

Laboratory IDAnalytical MethodDerivatizationInternal Standard
Lab-01GC-MSSilylation (BSTFA)4-Methoxypentanoic acid-d3
Lab-02LC-MS/MSNone4-Methoxypentanoic acid-d3
Lab-03GC-MSSilylation (BSTFA)Heptadecanoic acid
Lab-04LC-MS/MSNone4-Methoxypentanoic acid-d3
Lab-05GC-MSEsterification (BF3/Methanol)4-Ethoxy-pentanoic acid
Lab-06LC-MS/MSNone4-Methoxypentanoic acid-d3

Table 2: Hypothetical Results and Performance Assessment

Assigned Value (Consensus Mean) = 25.0 µg/mL Standard Deviation for Proficiency = 1.5 µg/mL

Laboratory IDReported Concentration (µg/mL)Bias (%)z-scorePerformance
Lab-0124.5-2.0-0.33Satisfactory
Lab-0225.2+0.8+0.13Satisfactory
Lab-0322.1-11.6-1.93Satisfactory
Lab-0428.0+12.0+2.00Questionable
Lab-0519.5-22.0-3.67Unsatisfactory
Lab-0626.1+4.4+0.73Satisfactory

In this hypothetical scenario, Lab-05's result is identified as an outlier, prompting an investigation into their methodology. The use of a different derivatization method and a non-ideal internal standard could be contributing factors. Lab-04's result is borderline and warrants a review of their calibration and quality control data.

Visualization of the Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories A Protocol Development B Test Material Preparation A->B C Homogeneity & Stability Testing B->C D Sample Distribution C->D G Receive Samples & Instructions D->G E Data Collection F Statistical Analysis & Reporting E->F H Sample Analysis (GC-MS or LC-MS/MS) G->H I Data Submission H->I I->E

Sources

A Comparative Guide to the Synthetic Routes of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision governed by factors such as yield, cost, scalability, and environmental impact. This guide provides an in-depth comparison of established and emerging synthetic routes to 4-methoxypentanoic acid, a valuable intermediate. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to inform your experimental design.

Introduction to 4-Methoxypentanoic Acid

4-Methoxypentanoic acid (C₆H₁₂O₃) is a carboxylic acid featuring a methoxy group at the C4 position.[1] This bifunctional nature makes it a useful building block in organic synthesis, particularly for introducing a protected hydroxyl group alongside a reactive carboxylic acid moiety. Its synthesis, therefore, is of considerable interest. This guide will compare three primary strategies for its preparation.

Route 1: Ring-Opening of γ-Valerolactone (GVL)

A prominent and sustainable approach to 4-methoxypentanoic acid and its esters originates from the biomass-derived platform molecule, γ-valerolactone (GVL).[2][3] GVL itself is produced from levulinic acid, which is accessible from lignocellulosic biomass.[2] This "green" pedigree makes the GVL route highly attractive from an environmental and long-term feedstock perspective.

Reaction Scheme and Mechanism

The core transformation is the acid-catalyzed ring-opening of the GVL lactone ring with methanol. This reaction can proceed via two competing pathways, leading either to the desired methyl 4-methoxypentanoate (MMP) or to a mixture of unsaturated methyl pentenoate esters.[2][3] The selective formation of MMP is crucial and has been the subject of significant research.

The mechanism involves the initial protonation of the carbonyl oxygen of GVL by an acid catalyst, activating the lactone for nucleophilic attack. Methanol can then attack the carbonyl carbon, leading to a hemiacetal intermediate which, upon further reaction, opens the ring. A subsequent etherification of the resulting hydroxyl group yields MMP. The final step to obtain the target acid is a standard ester hydrolysis.

Recent studies have shown that a combination of a solid acid catalyst, like a hydrogen-exchanged ultra-stable Y zeolite (HUSY), and an insoluble carbonate, such as calcium carbonate (CaCO₃), can significantly promote the selective formation of methyl 4-methoxypentanoate (MMP).[2] The carbonate is believed to facilitate the generation of a methoxy anion from methanol, which favors the desired pathway over elimination reactions that lead to pentenoate esters.[3]

GVL_to_4MPA GVL γ-Valerolactone (GVL) MMP Methyl 4-Methoxypentanoate (MMP) GVL->MMP Ring-Opening & Etherification Methanol Methanol (CH₃OH) Methanol->MMP Catalyst HUSY / CaCO₃ Catalyst->MMP Product 4-Methoxypentanoic Acid MMP->Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Hydrolysis->Product Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis HydroxyEster Ethyl 4-Hydroxypentanoate Alkoxide Alkoxide Intermediate HydroxyEster->Alkoxide Base Base (e.g., NaH) Base->Alkoxide MethoxyEster Ethyl 4-Methoxypentanoate Alkoxide->MethoxyEster SN2 Attack MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->MethoxyEster Product 4-Methoxypentanoic Acid MethoxyEster->Product Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Hydrolysis->Product Alkoxymercuration_Demercuration cluster_0 Step 1: Alkoxymercuration cluster_1 Step 2: Demercuration Alkene Pent-4-enoic Acid Intermediate Organomercury Intermediate Alkene->Intermediate Reagents1 1. Hg(O₂CCF₃)₂, CH₃OH Reagents1->Intermediate Product 4-Methoxypentanoic Acid Intermediate->Product Reagents2 2. NaBH₄ Reagents2->Product

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of carboxylic acids is paramount for predictable and efficient synthesis of esters and amides, which are cornerstone functional groups in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of the reactivity of 4-methoxypentanoic acid and its structural isomers, benchmarked against the parent compound, pentanoic acid. We will delve into the theoretical underpinnings of their reactivity and provide a practical, validated experimental protocol for quantifying these differences.

I. Introduction: The Nuances of Carboxylic Acid Reactivity

Carboxylic acids are central figures in organic synthesis, serving as precursors to a multitude of functional groups. Their reactivity in nucleophilic acyl substitution reactions, such as esterification and amide formation, is governed by a delicate interplay of electronic and steric factors. The electrophilicity of the carbonyl carbon is the primary determinant of reaction rate; electron-withdrawing substituents on the alkyl chain enhance reactivity by increasing this electrophilicity, while electron-donating groups have the opposite effect[1][2]. Steric hindrance around the carboxylic acid moiety can also significantly impede the approach of a nucleophile, thereby slowing the reaction rate[3][4][5][6].

This guide focuses on a comparative analysis of:

  • Pentanoic Acid: Our baseline, an unsubstituted five-carbon aliphatic carboxylic acid.

  • 4-Methoxypentanoic Acid: The primary subject, featuring a methoxy group at the C4 position.

  • 3-Methoxypentanoic Acid: A structural isomer to assess the positional effect of the methoxy group.

  • 2-Methoxypentanoic Acid: Another isomer, with the methoxy group in close proximity to the carboxyl group.

II. Theoretical Framework: Predicting Reactivity

The inherent reactivity of these carboxylic acids can be predicted by examining their acidity (pKa) and by applying linear free-energy relationships, such as the Taft equation, which dissects substituent effects into polar (electronic) and steric components.

Acidity (pKa) as an Indicator of Reactivity

A lower pKa value indicates a stronger acid, which corresponds to a more stable carboxylate conjugate base. This stability is often influenced by the electronic effects of substituents. Electron-withdrawing groups stabilize the carboxylate anion through inductive effects, leading to a lower pKa. Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa[7][8][9][10][11].

Carboxylic AcidStructurepKa (experimental/predicted)
Pentanoic AcidCH₃(CH₂)₃COOH~4.84[1][12]
4-Methoxypentanoic AcidCH₃OCH(CH₃)CH₂CH₂COOHPredicted: ~4.9-5.0
3-Methoxypentanoic AcidCH₃CH₂CH(OCH₃)CH₂COOHPredicted: ~4.8-4.9
2-Methoxypentanoic AcidCH₃CH₂CH₂CH(OCH₃)COOHPredicted: ~4.0-4.2

The methoxy group is generally considered to be weakly electron-withdrawing via induction due to the electronegativity of the oxygen atom. However, its effect diminishes with distance from the carboxyl group. Therefore, we can predict the following trend in acidity:

2-Methoxypentanoic Acid > 3-Methoxypentanoic Acid ≈ Pentanoic Acid > 4-Methoxypentanoic Acid

A more acidic carboxylic acid generally implies a more electrophilic carbonyl carbon, suggesting a higher reactivity in nucleophilic acyl substitution reactions.

The Taft Equation: A Quantitative Approach

The Taft equation provides a more quantitative prediction of reactivity by separating the electronic (polar) and steric effects of a substituent[4][6][13][14][15]. The equation is given by:

log(k/k₀) = ρσ + δEₛ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the reference reactant (in this case, pentanoic acid).

  • σ is the polar substituent constant, representing the inductive effect of the substituent. A positive σ indicates an electron-withdrawing group, which accelerates the reaction, while a negative σ* indicates an electron-donating group, which decelerates it.

  • ρ* is the reaction constant, which reflects the sensitivity of the reaction to polar effects.

  • Eₛ is the steric substituent constant. A more negative Eₛ value indicates greater steric hindrance.

  • δ is the reaction constant reflecting the sensitivity of the reaction to steric effects.

Based on these principles, we can hypothesize the following order of reactivity in reactions like esterification and amide formation:

2-Methoxypentanoic Acid > 3-Methoxypentanoic Acid > 4-Methoxypentanoic Acid ≈ Pentanoic Acid

The electron-withdrawing effect of the methoxy group is expected to be most pronounced in the 2-position, leading to the highest reactivity. This effect diminishes as the methoxy group moves further from the carboxyl group. At the 4-position, the weak inductive effect may be counteracted by other factors, leading to reactivity similar to that of the unsubstituted pentanoic acid.

III. Visualizing the Structural and Reactivity Relationships

The following diagrams illustrate the structures of the carboxylic acids under investigation and the predicted hierarchy of their reactivity.

G cluster_structures Carboxylic Acid Structures Pentanoic Acid Pentanoic Acid CH₃(CH₂)₃COOH 4-Methoxypentanoic Acid 4-Methoxypentanoic Acid CH₃OCH(CH₃)CH₂CH₂COOH 3-Methoxypentanoic Acid 3-Methoxypentanoic Acid CH₃CH₂CH(OCH₃)CH₂COOH 2-Methoxypentanoic Acid 2-Methoxypentanoic Acid CH₃CH₂CH₂CH(OCH₃)COOH G 2-Methoxypentanoic Acid 2-Methoxypentanoic Acid (Highest Reactivity) 3-Methoxypentanoic Acid 3-Methoxypentanoic Acid 2-Methoxypentanoic Acid->3-Methoxypentanoic Acid > 4-Methoxypentanoic Acid 4-Methoxypentanoic Acid 3-Methoxypentanoic Acid->4-Methoxypentanoic Acid > Pentanoic Acid Pentanoic Acid (Lowest Reactivity) 4-Methoxypentanoic Acid->Pentanoic Acid

Caption: Predicted Reactivity Hierarchy of Pentanoic Acids.

IV. Experimental Protocol: Comparative Kinetics of Fischer Esterification

To empirically validate the predicted reactivity, a comparative kinetic study of the Fischer esterification of the four carboxylic acids with ethanol is proposed. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Pentanoic acid (≥99%)

  • 4-Methoxypentanoic acid (≥98%)

  • 3-Methoxypentanoic acid (≥98%)

  • 2-Methoxypentanoic acid (≥98%)

  • Ethanol (anhydrous, ≥99.5%)

  • Sulfuric acid (concentrated, 98%)

  • Dodecane (internal standard, ≥99%)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (deionized)

  • Round-bottom flasks with reflux condensers

  • Heating mantles with magnetic stirrers

  • HPLC system with a UV detector and a C18 column

  • Micropipettes and standard laboratory glassware

Experimental Workflow

G cluster_workflow Kinetic Study Workflow A 1. Reaction Setup: Mix carboxylic acid, ethanol (excess), H₂SO₄ (catalyst), and dodecane (internal standard). B 2. Reflux: Heat the mixture to reflux with constant stirring. A->B C 3. Sampling: Withdraw aliquots at specified time intervals. B->C D 4. Quenching: Immediately quench the reaction in an ice bath and dilute with a known volume of mobile phase. C->D E 5. HPLC Analysis: Inject the quenched sample into the HPLC to quantify the concentration of the ester product. D->E F 6. Data Analysis: Plot concentration of ester vs. time to determine the initial reaction rate for each carboxylic acid. E->F

Caption: Experimental Workflow for the Kinetic Study of Fischer Esterification.

Step-by-Step Methodology
  • Reaction Setup: For each of the four carboxylic acids, prepare a separate reaction mixture in a round-bottom flask. To each flask, add the carboxylic acid (e.g., 10 mmol), a 10-fold molar excess of anhydrous ethanol, a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%), and a known amount of dodecane as an internal standard (e.g., 1 mmol).

  • Reaction Initiation and Sampling: Place the flasks in pre-heated heating mantles and bring the mixtures to a gentle reflux with vigorous stirring. Start the timer once reflux begins. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Sample Quenching and Preparation: Immediately quench each aliquot by adding it to a vial containing a known volume of cold mobile phase (e.g., 1 mL of a hexane/ethyl acetate mixture) in an ice bath. This will stop the reaction and dilute the sample for HPLC analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength where the ester product absorbs (e.g., 210 nm). The internal standard (dodecane) will be used to correct for any variations in injection volume.

  • Data Analysis: For each carboxylic acid, create a calibration curve for its corresponding ethyl ester. Use the peak areas from the HPLC chromatograms and the calibration curves to determine the concentration of the ester product at each time point. Plot the concentration of the ethyl ester versus time for each reaction. The initial rate of reaction can be determined from the initial slope of these plots. Compare the initial rates to establish the relative reactivity of the four carboxylic acids.

V. Expected Results and Interpretation

The experimental results are expected to align with the theoretical predictions. A plot of ester concentration versus time should show the steepest initial slope for 2-methoxypentanoic acid, indicating the fastest reaction rate. The initial slopes for 3-methoxypentanoic acid and 4-methoxypentanoic acid are expected to be progressively shallower, with pentanoic acid exhibiting the slowest rate or a rate comparable to the 4-methoxy isomer.

This data will provide a quantitative measure of the influence of the methoxy group's position on the reactivity of the carboxylic acid, offering valuable insights for synthetic route design and optimization.

VI. Conclusion

This guide has provided a comprehensive comparison of the reactivity of 4-methoxypentanoic acid and its structural isomers relative to pentanoic acid. By integrating theoretical principles with a detailed experimental protocol, researchers can gain a robust understanding of how subtle structural modifications impact chemical reactivity. The insights gained from such studies are crucial for the rational design of synthetic strategies in drug development and other areas of chemical research, enabling more efficient and predictable outcomes.

VII. References

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  • Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

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  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

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  • PubChem. (n.d.). Pentanoic acid. Retrieved from [Link]

  • IUPAC. (n.d.). Taft equation. Compendium of Chemical Terminology, Gold Book. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Virginia. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • MDPI. (2020, May 22). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(10), 2446. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(48), 6481-6484. Retrieved from [Link]

  • DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypentanoic acid. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxypentanoic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering actionable, scientifically-grounded information that prioritizes safety and regulatory compliance.

Understanding the Hazard Profile of 4-Methoxypentanoic Acid

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4-Methoxypentanoic acid is classified with the following GHS hazard statements:

  • H315: Causes skin irritation [1]

  • H318: Causes serious eye damage [1]

  • H335: May cause respiratory irritation [1]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times to prevent exposure. The corrosive nature of this compound to the eyes, in particular, underscores the need for stringent safety protocols.

Essential Personal Protective Equipment (PPE) and Handling

To mitigate the risks associated with 4-Methoxypentanoic acid, the following PPE is mandatory:

EquipmentSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye damage[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and irritation[3].
Body Protection Laboratory coat.To prevent contamination of personal clothing[2].
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors or mists that may cause respiratory irritation[2][3].

Always wash hands thoroughly after handling the chemical to prevent accidental exposure and contamination[2].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • For minor spills: Use an inert absorbent material such as sand or vermiculite to contain the spill. The absorbed material should then be collected into a designated, properly labeled hazardous waste container[3].

  • For large spills: Evacuate the area and follow your institution's established emergency procedures[3].

Ensure that spill control materials are readily available in the laboratory.

Step-by-Step Disposal Protocol

The disposal of 4-Methoxypentanoic acid is governed by federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[2][4]. It is the responsibility of the waste generator to manage hazardous waste from "cradle-to-grave"[2].

Due to its hazardous characteristics, 4-Methoxypentanoic acid must be disposed of as hazardous waste[3].

Properly identify the waste as "Waste 4-Methoxypentanoic acid." Note its concentration and any contaminants. It is critical to segregate carboxylic acid waste from other waste streams, especially bases, oxidizing agents, reducing agents, and metals, with which it is incompatible[3]. Never mix organic acid waste with inorganic acid waste in the same container[3].

  • Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable[3][5]. The container must be in good condition, with a secure, leak-proof closure[4][6].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Waste 4-Methoxypentanoic acid"), a clear description of the contents (including any solvents), and the associated hazards (e.g., "Corrosive," "Irritant")[2][3][7].

Laboratories can accumulate hazardous waste in a Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[6][7].

  • Keep the waste container closed except when adding waste[6][8].

  • Partially filled, properly labeled containers can remain in an SAA for up to one year[6].

  • Once a container is full, it must be moved to a central accumulation area within three days[6].

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[2]. Provide a full description of the waste.

Disposal Workflow for 4-Methoxypentanoic Acid

The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxypentanoic acid waste.

cluster_0 Waste Generation & Initial Handling cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Generate Waste Generate Waste Wear PPE Wear PPE Generate Waste->Wear PPE Segregate Waste Segregate Waste Wear PPE->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Monitor Fill Level Monitor Fill Level Store in SAA->Monitor Fill Level Monitor Fill Level->Store in SAA Container Not Full Arrange Pickup Arrange Pickup Monitor Fill Level->Arrange Pickup Container Full Final Disposal Final Disposal Arrange Pickup->Final Disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the substance's properties and a rigorous adherence to safety protocols. This guide provides essential, field-proven insights for researchers, scientists, and drug development professionals on the safe handling of 4-Methoxypentanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard: Why PPE is Non-Negotiable

4-Methoxypentanoic acid (CAS No. 818-65-5) is a carboxylic acid derivative that presents specific hazards requiring robust protective measures.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential risks. Understanding these hazards is the causal basis for every PPE recommendation that follows.

Table 1: GHS Hazard Profile of 4-Methoxypentanoic Acid

Hazard Class & Category Hazard Statement Implication for Handling Required PPE Component
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can lead to redness, inflammation, or dermatitis. Chemical-resistant gloves, Lab coat
Serious Eye Damage (Category 1) H318: Causes serious eye damage Splashes pose a significant risk of irreversible damage to the eyes. Chemical safety goggles or face shield

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of vapors, mists, or dust can irritate the respiratory system. | Fume hood, Respirator (if needed) |

Source: Adapted from PubChem CID 422316.[1]

Core Protective Equipment: Your Last Line of Defense

While engineering controls like chemical fume hoods are the primary means of protection, PPE is the critical final barrier between you and the chemical. The selection of PPE must directly correspond to the hazards identified above.

Eye and Face Protection

Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.[1]

  • Chemical Safety Goggles: These are mandatory. They must provide a complete seal around the eyes to protect from splashes from any direction.[2]

  • Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical safety goggles.[3][4]

Hand Protection

To prevent skin irritation (H315), selecting the correct gloves is crucial. Material compatibility is key, as not all gloves offer adequate protection against carboxylic acids.

  • Recommended Materials: Nitrile or neoprene gloves are recommended for handling organic acids.[5][6] They provide good chemical resistance.

  • Avoid: Latex gloves should be avoided as they may not offer sufficient protection.[6]

  • Best Practice: Always check gloves for holes or tears before use. Remove and replace them immediately if contamination occurs. After handling is complete, wash your hands thoroughly.[3]

Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from minor spills and splashes.

  • Chemical-Resistant Apron: For procedures involving larger volumes, consider wearing a chemical-resistant apron over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or perforated shoes.

Respiratory Protection

The primary defense against respiratory irritation (H335) is an engineering control.

  • Chemical Fume Hood: All work that may generate vapors, mists, or aerosols of 4-Methoxypentanoic acid must be conducted inside a properly functioning chemical fume hood.[7]

  • Respirator: In the absence of adequate ventilation or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved half-mask respirator with organic vapor cartridges is a suitable choice.[2][8]

Operational Plan: From Preparation to Disposal

A safe workflow is a repeatable, systematic process. The following diagram and steps outline a self-validating protocol for handling 4-Methoxypentanoic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Prep1 Review SDS and Procedure Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Assemble All Materials Prep2->Prep3 Prep4 Don PPE (Goggles, Lab Coat, Gloves) Prep3->Prep4 Handle1 Work Inside Fume Hood Prep4->Handle1 Handle2 Keep Containers Closed Handle1->Handle2 Handle3 Dispense Carefully (Avoid Splashes/Aerosols) Handle2->Handle3 Clean1 Segregate Waste Handle3->Clean1 Clean2 Clean Work Area Clean1->Clean2 Clean3 Doff PPE Correctly (Gloves First) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A standard workflow for safely handling 4-Methoxypentanoic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS) for 4-Methoxypentanoic acid and the specific experimental protocol.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary chemicals, equipment, and waste containers.

    • Don the required PPE in the correct order: lab coat, then safety goggles, then gloves.

  • Execution:

    • Perform all manipulations of the chemical inside the fume hood.

    • Keep the container of 4-Methoxypentanoic acid sealed when not in use.

    • Use caution when transferring the substance to avoid splashing or creating dust.

  • Completion and Cleanup:

    • Properly label and segregate all waste. Aqueous waste containing acid may need to be neutralized before collection by environmental health and safety personnel.

    • Decontaminate the work surface.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and goggles.

    • Dispose of single-use PPE in the appropriate waste stream.

    • Wash hands with soap and water immediately after removing gloves.[3]

Emergency Response: Spill and Exposure Plan

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and know the proper procedures for spills and exposures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management Plan

The response to a spill depends on its scale. The following decision-making workflow should be followed.

G cluster_minor_spill Minor Spill Cleanup Steps Spill Spill Occurs Decision Is the spill large, uncontained, or are you unequipped to handle it? Spill->Decision Evacuate YES: Evacuate Area Alert Others Call Emergency Response (911) Decision->Evacuate Yes MinorSpill NO: Minor Spill Protocol Decision->MinorSpill No Step1 Alert personnel in the immediate area. Step2 Don additional PPE (respirator, apron if needed). Step1->Step2 Step3 Contain the spill with an inert absorbent (e.g., vermiculite, sand, or cat litter). Step2->Step3 Step4 Neutralize the acid by slowly adding sodium bicarbonate. Step3->Step4 Step5 Scoop neutralized material into a labeled hazardous waste container. Step4->Step5 Step6 Decontaminate the area with soap and water. Step5->Step6

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical responsibility that completes the chemical's lifecycle in the lab.

  • Chemical Waste: All waste containing 4-Methoxypentanoic acid, including neutralized spill cleanup material, must be disposed of as hazardous waste.[11][12] It should be collected in a clearly labeled, sealed, and compatible container. Follow your institution's specific guidelines for chemical waste pickup.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a designated solid hazardous waste container. Do not discard them in the regular trash.

By integrating these principles of hazard assessment, proper PPE selection, and procedural diligence, you can handle 4-Methoxypentanoic acid with confidence and safety. This structured approach not only protects individuals but also fosters a culture of safety and excellence within the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.